molecular formula C23H31NO4 B12324096 Calyciphylline A

Calyciphylline A

Cat. No.: B12324096
M. Wt: 385.5 g/mol
InChI Key: DLTJWHRTAHFESH-UHFFFAOYSA-N
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Description

Calyciphylline A is a useful research compound. Its molecular formula is C23H31NO4 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTJWHRTAHFESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Architecture of Calyciphylline A: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Complex Daphniphyllum Alkaloid

Calyciphylline A is a structurally intricate, hexacyclic natural product belonging to the Daphniphyllum alkaloids, a diverse family of compounds isolated from plants of the Daphniphyllum genus. First reported in 2003 from the leaves of Daphniphyllum calycinum, this compound has garnered significant attention from the scientific community due to its unique and challenging molecular framework. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic and physicochemical properties, alongside a discussion of the experimental approaches for its study. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound possesses a complex, caged polycyclic skeleton that is characteristic of the Daphniphyllum alkaloids. Its chemical identity is defined by the following key identifiers:

  • Molecular Formula: C₂₃H₃₁NO₄[1]

  • Molecular Weight: 385.5 g/mol [1]

  • IUPAC Name: methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.1¹,⁵.0²,¹⁰.0³,⁸.0¹⁶,¹⁹]icos-13(19)-ene-17-carboxylate[1]

  • CAS Number: 596799-30-3[1]

The core of this compound is a fused hexacyclic ring system, which presents a significant synthetic challenge and has been the subject of numerous synthetic studies. The structure features a unique nitrogen-containing bridge and multiple stereocenters, contributing to its three-dimensional complexity.

Spectroscopic Data

The definitive structure of this compound was elucidated through extensive spectroscopic analysis. While the complete original dataset from the isolation study is not fully accessible, data from total synthesis efforts and related compounds provide a clear picture of its spectral characteristics.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₃₁NO₄[1]
Molecular Weight385.5 g/mol [1]
Exact Mass385.22530847 Da[1]
AppearanceWhite amorphous powder[2]

Note: Detailed, tabulated ¹H and ¹³C NMR data and High-Resolution Mass Spectrometry (HRMS) data for this compound from its original isolation are reported in "Calyciphyllines A and B, Two Novel Hexacyclic Alkaloids from Daphniphyllum calycinum" (Organic Letters, 2003). However, the full text of this publication, containing the complete data tables, was not accessible for this review. The data presented in total synthesis papers confirms the structure by comparison to the natural product's spectra.

Experimental Protocols

Isolation and Purification of this compound

While the specific, detailed protocol for the isolation of this compound from the original 2003 publication was not available for this review, a general methodology for the extraction and purification of Daphniphyllum alkaloids from plant material can be described. This process typically involves the following steps:

G plant_material Dried and Powdered Plant Material (Leaves of Daphniphyllum calycinum) extraction Solvent Extraction (e.g., Methanol or Ethanol/Water mixtures) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) extraction->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract chromatography Column Chromatography (Silica Gel, Alumina) crude_extract->chromatography fractions Eluted Fractions chromatography->fractions purification Further Purification (e.g., HPLC, Preparative TLC) fractions->purification pure_compound Pure this compound purification->pure_compound

Figure 1. General workflow for the isolation of Daphniphyllum alkaloids.

The powdered plant material is subjected to exhaustive extraction with an organic solvent. The resulting crude extract is then partitioned between an organic solvent and an acidic aqueous solution to separate the alkaloids. The aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent. This crude alkaloid mixture is then subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, alumina) followed by high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to yield the pure this compound.

Structure Elucidation

The determination of the complex structure of this compound relies on a combination of modern spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula. Fragmentation patterns observed in MS/MS experiments can provide additional structural information.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule. While not explicitly stated for this compound in the available abstracts, this technique is commonly used for related Daphniphyllum alkaloids.

Biological Activity and Signaling Pathways

The biological activities of the broader family of Daphniphyllum alkaloids are known to include cytotoxic, anti-HIV, and neurotrophic effects. However, specific studies detailing the mechanism of action or the signaling pathways directly modulated by this compound are not extensively reported in the publicly available scientific literature.

Research on related compounds within the Daphniphyllum family suggests potential interactions with key cellular pathways. For instance, some alkaloids from Daphniphyllum calycinum have been shown to exhibit inhibitory activity on the NF-κB and TGF-β signaling pathways.[3] The neurotrophic properties observed in some related alkaloids may involve the modulation of neurotrophin signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are critical for neuronal survival and differentiation. These pathways often involve the activation of downstream kinases like Akt and ERK.

G cluster_0 Potential (Hypothetical) Neurotrophic Action Calyciphylline_A This compound Receptor Unknown Receptor / Target Calyciphylline_A->Receptor Binds to PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Activates Neuronal_Survival Neuronal Survival and Growth PI3K_Akt->Neuronal_Survival Promotes MAPK_ERK->Neuronal_Survival Promotes

References

The Enigmatic Blueprint: A Technical Guide to the Biosynthetic Pathway of Calyciphylline A-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calyciphylline A-type alkaloids, a prominent subfamily of the structurally diverse and complex Daphniphyllum alkaloids, have captivated chemists and pharmacologists for decades.[1][2] Isolated from various species of the Daphniphyllum genus, these natural products exhibit a wide range of intriguing biological activities, including anti-cancer and anti-HIV properties.[3] Their intricate, polycyclic, and often caged skeletons present formidable challenges and opportunities in synthetic chemistry and drug discovery. While the precise enzymatic machinery governing their biosynthesis in plants remains a subject of active investigation, a well-supported hypothetical pathway has emerged, guiding numerous elegant and efficient biomimetic total syntheses.[2][4][5] This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound-type alkaloids, supported by key data from pivotal biomimetic synthetic studies that lend credence to these hypotheses.

The Proposed Biosynthetic Pathway: A Journey from Linearity to Complexity

The biosynthesis of Daphniphyllum alkaloids is believed to originate from the ubiquitous triterpenoid (B12794562) precursor, squalene.[4] The journey from this linear hydrocarbon to the complex, nitrogen-containing polycyclic architecture of this compound-type alkaloids is a testament to nature's synthetic prowess. The key stages of the proposed pathway are outlined below.

A cornerstone of the proposed biosynthesis is the cyclization of a squalene-derived dialdehyde. This transformation is thought to be initiated by the introduction of a nitrogen atom, possibly from an amino acid or pyridoxamine, which then facilitates a cascade of cyclizations.[6] Heathcock and coworkers' pioneering work on a biomimetic synthesis provided strong support for this hypothesis, demonstrating that a similar cascade could be achieved in the laboratory to construct the core structure of these alkaloids.[2][7]

A critical step in the proposed pathway is an intramolecular Diels-Alder reaction of a hypothetical azadiene intermediate, which leads to the formation of a key imine. This is followed by a Mannich-type closure to yield the pentacyclic secodaphniphylline skeleton, a common precursor to various Daphniphyllum alkaloids.[6][8]

The proposed biosynthetic network suggests that different subfamilies of Daphniphyllum alkaloids, including the this compound-type, diverge from common intermediates.[4] For instance, daphnilongeranin A is considered a key intermediate that connects the this compound and daphnicyclidin D subfamilies.[4]

The following diagram illustrates the proposed biosynthetic cascade, highlighting the key transformations from a squalene-derived precursor to the core structure of this compound-type alkaloids.

Proposed Biosynthetic Pathway of this compound-type Alkaloids cluster_0 Early Stages cluster_1 Key Cyclizations cluster_2 Diversification Squalene Squalene Squalene_Dialdehyde Squalene-derived Dialdehyde Squalene->Squalene_Dialdehyde Oxidative Cleavage Nitrogen_Incorporation Nitrogen Incorporation (e.g., from Pyridoxamine) Squalene_Dialdehyde->Nitrogen_Incorporation Azadiene_Intermediate Hypothetical Azadiene Intermediate Nitrogen_Incorporation->Azadiene_Intermediate Diels_Alder Intramolecular [4+2] Cycloaddition (Diels-Alder) Azadiene_Intermediate->Diels_Alder Imine_Intermediate Imine Intermediate Diels_Alder->Imine_Intermediate Mannich_Closure Mannich-type Closure Imine_Intermediate->Mannich_Closure Secodaphniphylline_Skeleton Secodaphniphylline Skeleton Mannich_Closure->Secodaphniphylline_Skeleton Daphnilongeranin_A Daphnilongeranin A Secodaphniphylline_Skeleton->Daphnilongeranin_A Further Modifications Calyciphylline_A_Core This compound-type Core Structure Daphnilongeranin_A->Calyciphylline_A_Core Rearrangements & Cyclizations

Caption: Proposed biosynthetic pathway of this compound-type alkaloids.

Biomimetic Synthesis: Validating the Hypothesis in the Lab

The proposed biosynthetic pathway has served as a rich source of inspiration for synthetic chemists. Numerous "biomimetic" or "bio-inspired" total syntheses have not only achieved the construction of these complex molecules but have also provided strong circumstantial evidence for the proposed biosynthetic steps.[4][5] These synthetic endeavors often mimic the key bond formations and cyclization cascades postulated to occur in nature.

The following table summarizes key quantitative data from selected biomimetic synthetic approaches towards the core structures of this compound-type alkaloids.

Key TransformationPrecursorProductYield (%)Reference
Intramolecular Aldol (B89426) CyclizationPolyfunctionalized octahydroindoleAzatricyclic ketol90[9]
Radical CyclizationTrichloroacetamide derivativeEnelactam intermediate76[9]
Polonovski ReactionMacrodaphniphyllamine-type precursorYunnandaphnine E and Calyciphylline E72 and 19[4]
Intramolecular Diels-AlderTriene precursor with Et2AlClBicyclic ester (9:1 dr)50[5]
Stille CarbonylationVinyl triflateNazarov precursorexcellent[5]

Experimental Protocols for Key Biomimetic Transformations

This section provides detailed methodologies for key reactions cited in the biomimetic synthesis of this compound-type alkaloid cores. These protocols are adapted from published literature and are intended for an audience with expertise in synthetic organic chemistry.

Protocol 1: Stereocontrolled Aldol Cyclization for the ABC Ring System

This protocol is based on the work of Bonjoch and co-workers for the synthesis of the ABC tricyclic framework.[9]

Reaction:

  • Starting Material: Keto aldehyde derived from double acetal (B89532) deprotection of the corresponding octahydroindole derivative.

  • Reagents and Conditions: The specific base and solvent system for the aldol cyclization are crucial for achieving high diastereoselectivity. While the original paper should be consulted for precise conditions, a typical procedure would involve treating the keto aldehyde with a suitable base (e.g., potassium tert-butoxide) in an aprotic solvent (e.g., THF) at low temperature.

  • Work-up and Purification: The reaction is typically quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) and the product is extracted with an organic solvent. Purification is achieved by column chromatography on silica (B1680970) gel.

Logical Workflow for Aldol Cyclization:

Aldol Cyclization Workflow Start Keto aldehyde precursor Reaction Aldol Cyclization (Base, Solvent, Temp) Start->Reaction Quench Reaction Quenching (e.g., aq. NH4Cl) Reaction->Quench Extraction Aqueous Work-up & Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Azatricyclic ketol Purification->Product

Caption: Experimental workflow for the stereocontrolled aldol cyclization.

Protocol 2: Biomimetic Polonovski-Type Reaction for Skeletal Rearrangement

This protocol is inspired by the work of Li and co-workers in their divergent synthesis of several Daphniphyllum alkaloids.[4]

Reaction:

  • Starting Material: A tertiary amine precursor, such as a macrodaphniphyllamine-type alkaloid.

  • Reagents and Conditions: The reaction is typically carried out by treating the tertiary amine with an oxidizing agent (e.g., m-CPBA) to form the N-oxide, followed by treatment with an acylating agent (e.g., trifluoroacetic anhydride) to induce the Polonovski-type rearrangement.

  • Work-up and Purification: The reaction mixture is usually quenched with a reducing agent (e.g., sodium thiosulfate) and then subjected to an aqueous work-up. The products are purified by column chromatography.

Signaling Pathway of the Polonovski-Type Reaction:

Polonovski Reaction Pathway Tertiary_Amine Tertiary Amine Precursor N_Oxide N-Oxide Intermediate Tertiary_Amine->N_Oxide Oxidation (m-CPBA) Acylation Acylation (e.g., TFAA) N_Oxide->Acylation Iminium_Ion Iminium Ion Intermediate Acylation->Iminium_Ion Rearrangement Skeletal Rearrangement Iminium_Ion->Rearrangement Products This compound-type Products Rearrangement->Products

Caption: Key intermediates in the biomimetic Polonovski-type reaction.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound-type alkaloids, while still awaiting full enzymatic characterization, has proven to be a powerful tool for guiding synthetic strategies. The remarkable success of biomimetic total syntheses has not only made these complex molecules accessible for further biological evaluation but has also lent significant weight to the initial biosynthetic hypotheses. Future research in this area will likely focus on the identification and characterization of the enzymes responsible for the key transformations in the Daphniphyllum plants. Such discoveries will not only provide a definitive picture of the biosynthetic pathway but could also open up new avenues for the biocatalytic production of these valuable alkaloids and their analogs for drug development. The ongoing interplay between biosynthetic proposals and synthetic validation continues to be a fertile ground for discovery in the field of natural product science.

References

Unveiling the Spectroscopic Signature of Calyciphylline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for Calyciphylline A, a complex hexacyclic Daphniphyllum alkaloid. The information presented here is crucial for the identification, characterization, and further investigation of this natural product.

This compound, first isolated from the leaves of Daphniphyllum calycinum, possesses an unprecedented fused-hexacyclic ring system that has garnered significant interest in the scientific community.[1][2][3] Its intricate molecular architecture necessitates a detailed spectroscopic analysis for unambiguous identification. This guide summarizes the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, based on the original structure elucidation by Morita and Kobayashi.

Spectroscopic Data

The following tables present a summary of the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............
............
(Data to be populated from the original publication)
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
PositionChemical Shift (δ, ppm)
......
......
(Data to be populated from the original publication)
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for this compound
Spectroscopic MethodKey Signals
IR (film) νₘₐₓ... cm⁻¹
High-Resolution Mass Spectrometry (HRMS)m/z [M+H]⁺: ... (calculated for C₂₂H₃₁NO₃, ...)
(Data to be populated from the original publication)

Experimental Protocols

The spectroscopic data for this compound were acquired using standard analytical techniques. The following provides a general overview of the methodologies typically employed for the isolation and characterization of such natural products.

Isolation: this compound is typically isolated from the leaves of Daphniphyllum calycinum. The general procedure involves:

  • Extraction of the plant material with a suitable organic solvent (e.g., methanol).

  • Acid-base partitioning to separate the alkaloid fraction.

  • A series of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to purify the individual compounds.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for the complete assignment of proton and carbon signals and for elucidating the complex connectivity of the molecule.

  • Infrared Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the sample. The absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB) to determine the exact mass and molecular formula of the compound.

Logical Relationships in Structure Elucidation

The determination of the complex structure of this compound relies on the careful interpretation and correlation of data from various spectroscopic techniques. The logical workflow for this process is illustrated in the diagram below.

structure_elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination Isolation Isolation NMR NMR Isolation->NMR IR IR Isolation->IR MS MS Isolation->MS 1D_NMR 1D NMR (¹H, ¹³C) NMR->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR->2D_NMR IR_Analysis IR Analysis (Functional Groups) IR->IR_Analysis MS_Analysis MS Analysis (Molecular Formula) MS->MS_Analysis Connectivity Establish Connectivity (Planar Structure) 1D_NMR->Connectivity 2D_NMR->Connectivity Stereochemistry Determine Relative Stereochemistry (NOESY) 2D_NMR->Stereochemistry IR_Analysis->Connectivity MS_Analysis->Connectivity Connectivity->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis and access to the raw spectral data, researchers are encouraged to consult the original publication by Morita and Kobayashi in Organic Letters (2003).

References

Calyciphylline A: A Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyciphylline A is a prominent member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products have garnered significant attention from the scientific community due to their intricate polycyclic architectures and potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, available data on its abundance, detailed experimental protocols for its isolation and purification, and an illustrative representation of its proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound, along with a multitude of related alkaloids, is predominantly found in plants belonging to the genus Daphniphyllum.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The primary botanical source for the isolation of this compound is Daphniphyllum calycinum , an evergreen plant distributed mainly in Southern China.[5][6][7][8][12][13] Different parts of the plant, including the leaves, stems, and roots , have been reported to yield this compound and its analogues.[5][6][8][12]

The co-occurrence of a wide array of structurally similar Calyciphylline-type alkaloids within the same plant underscores the biosynthetic plasticity of Daphniphyllum species and presents both opportunities and challenges for isolation and purification.

Abundance of this compound

Quantitative data regarding the specific abundance of this compound in Daphniphyllum calycinum is not extensively reported in publicly available literature. The yield of any given natural product can fluctuate based on a variety of factors, including the geographical location of the plant, the season of collection, the specific plant part utilized, and the efficiency of the extraction and purification methods employed.

While a precise percentage yield for this compound is not consistently documented, studies on the isolation of related Daphniphyllum alkaloids provide some context. For instance, in a study focusing on the roots of D. calycinum, various new and known alkaloids were isolated, with final yields reported in milligrams from a starting biomass of several kilograms. This suggests that this compound is likely present in relatively low concentrations, necessitating efficient and high-resolution separation techniques for its isolation in substantial quantities.

Table 1: Natural Sources of this compound and Related Alkaloids

Alkaloid TypePlant SpeciesPlant Part(s)Reference(s)
This compound & BDaphniphyllum calycinumLeaves
Calyciphylline N, O, PDaphniphyllum calycinumLeaves and Stems[8]
Calycindaphines A–JDaphniphyllum calycinumRoots[6][12][13]
Other Daphniphyllum AlkaloidsVarious Daphniphyllum speciesLeaves, Stems, Roots, Bark, Fruits[1][2][3][4][5][7][9][10][11][14]

Experimental Protocols: Isolation and Purification of this compound

While a singular, standardized protocol for the isolation of this compound is not universally established, a general methodology can be compiled from various studies on the separation of Daphniphyllum alkaloids. The following represents a composite, detailed protocol that researchers can adapt based on their specific experimental context.

General Workflow for Isolation and Purification

The overall process involves the extraction of raw plant material, followed by a series of purification steps to isolate this compound from the complex mixture of phytochemicals.

G Start Plant Material (Daphniphyllum calycinum) Extraction Solvent Extraction Start->Extraction AcidBase Acid-Base Partitioning Extraction->AcidBase CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract ColumnChrom Column Chromatography (Silica Gel, Alumina) CrudeExtract->ColumnChrom MPLC Medium Pressure Liquid Chromatography (MPLC) ColumnChrom->MPLC HPLC High-Performance Liquid Chromatography (HPLC) MPLC->HPLC PureCompound Pure this compound HPLC->PureCompound

General workflow for the isolation of this compound.
Step-by-Step Experimental Protocol

Step 1: Preparation of Plant Material

  • Collect fresh leaves, stems, or roots of Daphniphyllum calycinum.

  • Air-dry the plant material in a shaded, well-ventilated area until brittle.

  • Grind the dried plant material into a coarse powder to increase the surface area for extraction.

Step 2: Solvent Extraction

  • Macerate the powdered plant material in a suitable organic solvent (e.g., methanol (B129727) or ethanol) at room temperature for an extended period (typically 24-72 hours), with occasional agitation.

  • Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.

  • Filter the extract and repeat the extraction process with fresh solvent two to three more times to ensure complete extraction of the alkaloids.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Acid-Base Partitioning

  • Suspend the crude extract in an acidic aqueous solution (e.g., 5% HCl).

  • Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to remove neutral and acidic compounds, which will remain in the organic phase.

  • Separate the aqueous layer containing the protonated alkaloids.

  • Basify the aqueous layer by adding a base (e.g., NH4OH or Na2CO3) to a pH of approximately 9-10.

  • Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane (B109758) or chloroform). The deprotonated alkaloids will partition into the organic phase.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid mixture.

Step 4: Chromatographic Purification

  • Column Chromatography: Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel or alumina. Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

  • Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.

  • Medium Pressure Liquid Chromatography (MPLC): Further purify the fractions containing this compound using MPLC, often with a reversed-phase column (e.g., C18), eluting with a gradient of acetonitrile (B52724) and water.

  • High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by semi-preparative or preparative HPLC, which offers high resolution to separate closely related alkaloids. A variety of columns (both normal and reversed-phase) and solvent systems can be employed.

Step 5: Structure Elucidation

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and comparison with reported data.

Proposed Biosynthetic Pathway of this compound-type Alkaloids

The biosynthesis of Daphniphyllum alkaloids is a complex process that is believed to originate from the mevalonate (B85504) pathway, leading to the formation of a squalene-like precursor.[1][2][3][4] While the complete enzymatic machinery has not been fully elucidated, a plausible biosynthetic pathway has been proposed based on the structural relationships between the various isolated alkaloids.

The following diagram illustrates a simplified, proposed biosynthetic pathway leading to the core structure of this compound-type alkaloids.

G Squalene Squalene DaphniphyllineCore Daphniphylline-type Core Squalene->DaphniphyllineCore Rearrangement1 Oxidative Rearrangements & Cyclizations DaphniphyllineCore->Rearrangement1 CalyciphyllineCore This compound-type Core Rearrangement1->CalyciphyllineCore FurtherMods Further Modifications (e.g., Hydroxylation, Acetylation) CalyciphyllineCore->FurtherMods CalyciphyllineA This compound & Analogues FurtherMods->CalyciphyllineA

Proposed biosynthetic pathway to this compound.

This proposed pathway highlights the key transformations from a common precursor to the intricate and diverse skeletons of the Daphniphyllum alkaloids, including this compound. The initial formation of a Daphniphylline-type core is followed by a series of complex oxidative rearrangements and cyclizations to forge the characteristic polycyclic framework of the this compound-type alkaloids. Subsequent enzymatic modifications would then lead to the final structure of this compound and its naturally occurring analogues.

Conclusion

This compound remains a fascinating and challenging target for natural product chemists and pharmacologists. Its primary natural source, Daphniphyllum calycinum, provides a rich but complex mixture of related alkaloids. While detailed quantitative data on its abundance is sparse, the established isolation protocols, though general, provide a solid foundation for its successful purification. Further research into the biosynthesis of this compound could not only unveil novel enzymatic transformations but also pave the way for synthetic biology approaches to produce this and other valuable Daphniphyllum alkaloids. This technical guide serves as a foundational resource to aid in these ongoing and future research endeavors.

References

Biological Activities of Daphniphyllum Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a diverse and structurally complex class of natural products isolated from plants of the genus Daphniphyllum. With over 350 identified members, these alkaloids exhibit a wide array of intriguing biological activities, making them a compelling subject for phytochemical and pharmacological research.[1][2] Their intricate polycyclic skeletons have also presented significant challenges and opportunities in the field of total synthesis.[3][4] This technical guide provides a comprehensive overview of the reported biological activities of Daphniphyllum alkaloids, with a focus on their cytotoxic, antiviral, anti-inflammatory, and neuroprotective properties. Detailed experimental methodologies for key bioassays and elucidated signaling pathways are presented to facilitate further investigation and drug discovery efforts in this promising area.

Cytotoxic Activity

A significant number of Daphniphyllum alkaloids have been evaluated for their cytotoxic effects against various cancer cell lines. The data, primarily presented as IC50 values, indicate a range of potencies from moderate to weak activity.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities of selected Daphniphyllum alkaloids against various human cancer cell lines.

AlkaloidCell LineIC50 (µM)Reference
Daphnezomine WHeLa35.5 (16.0 µg/mL)[5][6][7]
Daphnioldhanol AHeLa31.9[1][8][9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1 × 10^4 to 5 × 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Daphniphyllum alkaloid (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Potential Signaling Pathways in Cytotoxicity

While specific studies on Daphniphyllum alkaloids are limited, the cytotoxic activity of many natural products is often mediated through the induction of apoptosis. Key signaling pathways involved in apoptosis include the PI3K/Akt pathway and the activation of caspases.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. It is plausible that certain Daphniphyllum alkaloids may exert their cytotoxic effects by inhibiting the phosphorylation of key proteins in this pathway, such as Akt.

Caspase Activation: Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade leading to the activation of executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Below are diagrams illustrating a general experimental workflow for investigating cytotoxicity and the potential involvement of the PI3K/Akt and caspase pathways.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_mechanism Mechanism of Action (Hypothetical) start Cancer Cell Lines (e.g., HeLa) seeding Seed cells in 96-well plates start->seeding treatment Treat with Daphniphyllum alkaloids (various conc.) seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay MTT Assay incubation->mtt_assay western_blot Western Blot incubation->western_blot PI3K/Akt pathway proteins caspase_assay Caspase Activity Assay incubation->caspase_assay Caspase-3/7, -8, -9 absorbance Measure Absorbance (570 nm) mtt_assay->absorbance ic50 Calculate IC50 absorbance->ic50

Workflow for Cytotoxicity and Mechanistic Studies.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Daphniphyllum Daphniphyllum Alkaloid Daphniphyllum->PI3K Inhibition? Daphniphyllum->Akt Inhibition?

Hypothesized Inhibition of the PI3K/Akt Pathway.

Antiviral Activity

Recent studies have highlighted the potential of Daphniphyllum alkaloids as antiviral agents, particularly against Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease.

Quantitative Antiviral Data

The following table presents the anti-EV71 activity of recently discovered cyano-containing Daphniphyllum alkaloids.

AlkaloidVirusCell LineEC50 (µg/mL)Reference
Cyanodaphcalycine BEV71RD3.78 ± 0.23
Daphmanidin GEV71RD6.87 ± 0.30
Ribavirin (Control)EV71RD65.77 ± 0.11
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaques.

Principle: Infectious virus particles create localized areas of cell death or cytopathic effect (CPE) in a cell monolayer, which can be visualized as "plaques." An effective antiviral agent will reduce the number or size of these plaques.

Protocol:

  • Cell Seeding: Seed host cells (e.g., RD cells for EV71) in 24-well plates and grow to confluency.

  • Virus-Compound Incubation: Pre-incubate a known titer of the virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the Daphniphyllum alkaloid for 1 hour at room temperature.

  • Infection: Remove the culture medium from the cells and add the virus-compound mixture. Incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 48-72 hours until plaques are visible.

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting and EC50 Calculation: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

antiviral_plaque_assay_workflow cluster_preparation Preparation cluster_infection Infection cluster_analysis Analysis cells Host Cells (e.g., RD cells) infection Infect Cell Monolayer cells->infection virus Virus Stock (e.g., EV71) preincubation Pre-incubate Virus with Alkaloid virus->preincubation compound Daphniphyllum Alkaloid Dilutions compound->preincubation preincubation->infection overlay Add Semi-solid Overlay infection->overlay incubation Incubate for 48-72h overlay->incubation staining Fix and Stain Cells incubation->staining counting Count Plaques staining->counting ec50 Calculate EC50 counting->ec50

Workflow for the Plaque Reduction Assay.

Anti-inflammatory Activity

Extracts from Daphniphyllum species have demonstrated anti-inflammatory properties, suggesting that the constituent alkaloids may be responsible for this activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the Daphniphyllum alkaloid or extract for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Nitrite Quantification: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathway: NF-κB in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. It is hypothesized that some Daphniphyllum alkaloids may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Nucleus->iNOS Transcription NO NO Production iNOS->NO Daphniphyllum Daphniphyllum Alkaloid Daphniphyllum->IKK Inhibition?

References

The Intricate Dance of Structure and Activity: A Technical Guide to Calyciphylline A and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calyciphylline A, a prominent member of the complex Daphniphyllum alkaloids, and its derivatives have emerged as a fascinating area of research due to their diverse and potent biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these intricate molecules, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Core Structure and Biological Promise

This compound-type alkaloids are characterized by a complex polycyclic skeleton, which has presented a significant challenge to synthetic chemists. Despite the synthetic hurdles, the pursuit of these molecules is driven by their promising biological profiles, which include cytotoxic, anti-inflammatory, and neurotrophic properties. Understanding how subtle modifications to the core structure of this compound influence these activities is paramount for the development of novel therapeutic agents.

Structure-Activity Relationship: Unraveling the Molecular Code

The biological activity of this compound and its derivatives is intricately linked to their three-dimensional structure. The presence, absence, and orientation of functional groups, as well as the conformation of the polycyclic ring system, all play a crucial role in dictating the potency and selectivity of their effects.

Cytotoxicity: A Key Area of Investigation

A significant body of research has focused on the cytotoxic effects of this compound derivatives against various cancer cell lines. The available data, while still emerging, points towards specific structural features that enhance or diminish this activity.

CompoundCell LineIC50Citation
Daphnezomine WHeLa16.0 µg/mL[1][2]
Daphnioldhanol AHeLa31.9 µM[3]
Unnamed AlkaloidHeLa~3.89 µM[3]
Daphnicyclidin MP-3885.7 µM[4]
Daphnicyclidin NP-3886.5 µM[4]
Logeracemin A (Anti-HIV Activity)-EC50: 4.5 ± 0.1 μM[5]

Observations from Cytotoxicity Data:

While a comprehensive SAR is still under development due to the limited number of tested compounds and variations in cell lines, some preliminary observations can be made. The data suggests that even minor structural modifications can lead to significant changes in cytotoxic potency. For instance, the difference in IC50 values between daphnezomine W and the unnamed alkaloid against the same cell line highlights the sensitivity of this activity to structural alterations.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Several this compound-type alkaloids have demonstrated promising anti-inflammatory properties. A notable mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway, a critical regulator of the inflammatory response.

Calycindaphines and NF-κB Inhibition:

Recent studies have shown that certain calycindaphines, a subclass of this compound derivatives, can significantly inhibit NF-κB transcriptional activity. This finding opens up new avenues for the development of novel anti-inflammatory drugs.

The logical relationship for the investigation of anti-inflammatory activity can be visualized as follows:

G Calyciphylline_A_Derivatives This compound Derivatives Anti_inflammatory_Screening Anti-inflammatory Screening Assays Calyciphylline_A_Derivatives->Anti_inflammatory_Screening Active_Compounds Identification of Active Compounds Anti_inflammatory_Screening->Active_Compounds Mechanism_of_Action_Studies Mechanism of Action Studies Active_Compounds->Mechanism_of_Action_Studies NF_kB_Inhibition NF-κB Pathway Inhibition Mechanism_of_Action_Studies->NF_kB_Inhibition Target_Validation Target Validation NF_kB_Inhibition->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

Workflow for Anti-inflammatory Drug Discovery

Neurotrophic Activity: A Glimmer of Hope for Neurodegenerative Diseases

The potential of Daphniphyllum alkaloids, including the this compound family, to promote nerve growth factor (NGF) elevation and exhibit neurotrophic activities is an exciting frontier. Daphenylline, a notable derivative, has been associated with such properties, although quantitative data remains to be fully elucidated. This suggests that these compounds could serve as scaffolds for the development of therapeutics for neurodegenerative disorders.

Experimental Protocols: A Guide for Researchers

The following are generalized protocols for key experiments cited in the study of this compound derivatives. Researchers should refer to the specific publications for detailed methodologies.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

Workflow:

G Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat cells with this compound derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours to allow formazan (B1609692) formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

MTT Assay Workflow

Materials:

  • Cancer cell lines (e.g., HeLa, P-388)

  • Culture medium and supplements

  • 96-well plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Anti-inflammatory Assays

1. NF-κB Reporter Assay:

This assay measures the transcriptional activity of NF-κB.

Procedure:

  • Transfect cells (e.g., HEK293T) with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.

  • Treat the cells with the this compound derivatives.

  • Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Signaling Pathway Analysis

The inhibition of the NF-κB pathway by this compound derivatives can be visualized as follows:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates to Nucleus IkB_NFkB->NFkB Releases Calyciphylline_A_Derivative This compound Derivative Calyciphylline_A_Derivative->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces LPS LPS LPS->Receptor

Inhibition of the NF-κB Signaling Pathway

Future Directions

The study of this compound and its derivatives is a rapidly evolving field. Future research should focus on:

  • Expansion of the Chemical Library: Synthesis of a wider range of derivatives to establish a more comprehensive SAR.

  • Broader Biological Screening: Testing derivatives against a wider panel of cancer cell lines and in various models of inflammation and neurodegeneration.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in animal models.

The intricate structures and potent biological activities of this compound and its derivatives hold immense promise for the future of drug discovery. Continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and biologists will be crucial to unlocking the full therapeutic potential of this remarkable class of natural products.

References

The Enigmatic World of Daphniphyllum Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Daphniphyllum alkaloids, a structurally diverse and complex family of natural products, have captivated the attention of chemists and pharmacologists for decades. Isolated from plants of the Daphniphyllum genus, these intricate molecules exhibit a wide array of promising biological activities, making them compelling targets for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the Daphniphyllum alkaloids, focusing on their isolation, biosynthesis, pharmacological properties, and total synthesis, with a particular emphasis on quantitative data and detailed experimental methodologies.

A Cornucopia of Structural Diversity and Biological Promise

Since their initial discovery, over 350 Daphniphyllum alkaloids have been identified, each possessing a unique and often complex polycyclic skeleton.[1][2] These alkaloids are classified into various subfamilies based on their distinct carbon frameworks, with some of the most prominent being the daphniphylline, secodaphniphylline, yuzurimine, and calyciphylline types.[3] The remarkable structural diversity of this family is a testament to the intricate biosynthetic machinery of the Daphniphyllum plants.

The biological potential of these alkaloids is as diverse as their structures. Researchers have reported a range of significant pharmacological activities, including potent cytotoxic effects against various cancer cell lines, promising anti-HIV activity, and notable antioxidant properties.[1][2][4] This has spurred considerable interest in their potential as therapeutic agents.

Quantitative Bioactivity Profile of Daphniphyllum Alkaloids

To facilitate comparative analysis and guide future drug development efforts, the following tables summarize the key quantitative bioactivity data for a selection of Daphniphyllum alkaloids.

Table 1: Cytotoxic Activity of Daphniphyllum Alkaloids (IC50 values)

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphnezomine WHeLa16.0 (µg/mL)[5][6]
Daphnioldhanol AHeLa31.9[2]
Unnamed AlkaloidHeLa~3.89[2]
Dcalycinumine ANasopharyngeal cancer cellsSignificant antitumor activities[2]

Table 2: Anti-HIV Activity of Daphniphyllum Alkaloids (EC50 values)

AlkaloidAssay TargetEC50 (µM)Reference
Logeracemin AAnti-HIV4.5 ± 0.1[4][7][8]

Note: The IC50 and EC50 values are presented as reported in the cited literature. Direct comparison between values should be made with caution due to potential variations in experimental conditions.

Unraveling the Biosynthetic Puzzle

The biosynthesis of Daphniphyllum alkaloids is a complex and fascinating process that is still being actively investigated.[9] It is widely believed that these alkaloids are derived from the isoprenoid pathway, with squalene (B77637) serving as a key precursor. The intricate polycyclic skeletons are thought to be assembled through a series of remarkable cyclization and rearrangement reactions. While the complete enzymatic cascade has yet to be fully elucidated, proposed biosynthetic pathways provide a valuable roadmap for understanding the formation of these complex molecules.

Below is a generalized representation of a proposed biosynthetic pathway for Daphniphyllum alkaloids, illustrating the key stages from the precursor to the diverse alkaloid skeletons.

Daphniphyllum Alkaloid Biosynthesis cluster_precursor Precursor Pathway cluster_core_formation Core Skeleton Formation cluster_diversification Structural Diversification Mevalonate Pathway Mevalonate Pathway Squalene Squalene Mevalonate Pathway->Squalene Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Protodaphniphylline Protodaphniphylline Squalene Epoxide->Protodaphniphylline Cyclization Cascade Daphniphylline-type Daphniphylline-type Protodaphniphylline->Daphniphylline-type Rearrangements Secodaphniphylline-type Secodaphniphylline-type Protodaphniphylline->Secodaphniphylline-type Rearrangements Yuzurimine-type Yuzurimine-type Daphniphylline-type->Yuzurimine-type Further Modifications Other Subfamilies Other Subfamilies Daphniphylline-type->Other Subfamilies Further Modifications Calyciphylline-type Calyciphylline-type Secodaphniphylline-type->Calyciphylline-type Further Modifications Secodaphniphylline-type->Other Subfamilies Further Modifications

Caption: Proposed biosynthetic pathway of Daphniphyllum alkaloids.

Key Experimental Protocols

For researchers and drug development professionals, access to detailed and reliable experimental protocols is paramount. This section provides methodologies for key experiments commonly employed in the study of Daphniphyllum alkaloids.

Isolation of Daphniphyllum Alkaloids

A general procedure for the isolation of Daphniphyllum alkaloids from plant material is outlined below. It is important to note that specific details may vary depending on the plant species and the target alkaloids.

Caption: General workflow for the isolation of Daphniphyllum alkaloids.

Methodology:

  • Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, stems, or roots) is used as the starting material.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, typically methanol, at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid extract.

  • Chromatographic Separation: The crude alkaloid extract is subjected to a series of chromatographic techniques, such as silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate the individual alkaloids.

  • Structure Elucidation: The structures of the purified alkaloids are determined using spectroscopic methods, including NMR (1H, 13C, COSY, HMQC, HMBC) and mass spectrometry (MS).

Total Synthesis of Daphniphyllum Alkaloids

The total synthesis of Daphniphyllum alkaloids represents a significant challenge in organic chemistry due to their complex, multi-cyclic structures and numerous stereocenters. Numerous research groups have developed elegant and innovative synthetic strategies to construct these intricate molecules.[2] A generalized workflow for the total synthesis of a Daphniphyllum alkaloid is depicted below.

Caption: Generalized workflow for the total synthesis of a Daphniphyllum alkaloid.

Detailed Methodologies: Due to the highly specific and complex nature of each total synthesis, providing a single, detailed protocol is not feasible. Researchers are directed to the supplementary information of published total synthesis papers for step-by-step experimental procedures, characterization data, and spectroscopic information.[10][11][12] Key reactions often employed in these syntheses include Diels-Alder reactions, Pauson-Khand reactions, and various rearrangement and cyclization cascades.[2]

In Vitro Bioassays

4.3.1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Daphniphyllum alkaloid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

4.3.2. Antioxidant Activity Assays (DPPH and ABTS)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the radical scavenging activity of natural products.

DPPH Assay Methodology:

  • Reaction Mixture: A solution of the Daphniphyllum alkaloid in a suitable solvent (e.g., methanol) is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

ABTS Assay Methodology:

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate).

  • Reaction Mixture: The Daphniphyllum alkaloid solution is added to the ABTS•+ solution.

  • Absorbance Measurement: The decrease in absorbance is measured at a specific wavelength (typically around 734 nm).

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

4.3.3. Anti-HIV Assay (Reverse Transcriptase Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase, a key enzyme in the viral replication cycle.

Methodology:

  • Reaction Mixture: The reaction mixture typically contains the HIV reverse transcriptase enzyme, a template-primer (e.g., poly(A)•oligo(dT)), labeled nucleotides, and the test compound (Daphniphyllum alkaloid) at various concentrations.

  • Incubation: The reaction is incubated to allow for DNA synthesis.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified, often using methods like ELISA-based assays or radiometric assays.

  • EC50 Determination: The half-maximal effective concentration (EC50) is determined from the dose-response curve, representing the concentration of the compound that inhibits 50% of the reverse transcriptase activity.

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms and signaling pathways through which Daphniphyllum alkaloids exert their biological effects are areas of active research. Some studies suggest that their anticancer activity may involve the induction of apoptosis. For instance, dcalycinumine A has been shown to inhibit the proliferation, migration, and invasion of nasopharyngeal cancer cells and promote apoptosis.[2] The anti-inflammatory effects of some Daphniphyllum extracts have been linked to the inhibition of pro-inflammatory mediators, potentially through the modulation of signaling pathways like NF-κB.[13]

Further research is needed to elucidate the specific molecular targets and signaling cascades affected by these alkaloids, which will be crucial for their development as therapeutic agents.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be involved in the anticancer activity of certain Daphniphyllum alkaloids.

Caption: Hypothetical signaling pathway for the anticancer activity of Daphniphyllum alkaloids.

Conclusion and Future Directions

The Daphniphyllum alkaloids represent a rich and largely untapped source of chemical diversity with significant therapeutic potential. Their complex structures continue to challenge and inspire synthetic chemists, while their diverse biological activities offer exciting opportunities for drug discovery. Future research in this field will likely focus on:

  • Comprehensive Bioactivity Screening: Evaluating the vast array of known and newly discovered Daphniphyllum alkaloids against a wider range of biological targets.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways to understand how these alkaloids exert their effects.

  • Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for their biological activities to guide the design of more potent and selective analogs.

  • Development of More Efficient Synthetic Routes: Streamlining the total synthesis of these complex molecules to facilitate their production for further research and development.

  • Exploitation of Biosynthetic Pathways: Harnessing the biosynthetic machinery of Daphniphyllum plants for the sustainable production of these valuable compounds.

This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals embarking on the exploration of this fascinating family of natural products. The continued investigation of Daphniphyllum alkaloids holds great promise for the discovery of novel therapeutic agents to address a range of human diseases.

References

The Role of Calyciphylline A in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Ethnobotanical Leads and Modern Pharmacological Investigation

Abstract

Calyciphylline A, a complex Daphniphyllum alkaloid, has emerged as a subject of interest at the intersection of traditional medicine and modern drug discovery. Plants of the Daphniphyllum genus, from which this compound is derived, have a rich history of use in traditional Chinese medicine for treating a variety of ailments, including asthma, rheumatism, snake bites, and inflammatory conditions.[1][2][3] This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the potential role of this compound, contextualized by the ethnobotanical background of its source and the pharmacological activities of related alkaloids. While direct and extensive research on this compound's specific bioactivities is still developing, this document outlines the established biological effects of the broader Daphniphyllum alkaloid family and details the experimental protocols necessary to elucidate the precise mechanisms of action of this compound, particularly in relation to inflammatory and signaling pathways.

Traditional Medicine Context

Plants belonging to the Daphniphyllum genus have been utilized for centuries in traditional medicine across Asia. The leaves, stems, and roots of species such as Daphniphyllum calycinum are traditionally used to treat a range of conditions, notably those with an inflammatory component.[1][2][3]

Table 1: Traditional Uses of Daphniphyllum Species

Plant SpeciesTraditional UsePart Used
Daphniphyllum calycinumAsthma, Rheumatism, Snake Bites, Cough, Fever, Inflammation, InfluenzaLeaves, Stems, Roots
Daphniphyllum macropodumPleurisy, Peritonitis, Diuresis, AnthelminticLeaves, Bark

The consistent application of these plants for inflammatory-related ailments provides a strong ethnobotanical basis for investigating the anti-inflammatory and immunomodulatory potential of their constituent compounds, including this compound.

Pharmacological Potential of Daphniphyllum Alkaloids

Modern phytochemical investigations have revealed that the therapeutic properties of Daphniphyllum species are likely attributable to a diverse group of complex alkaloids. This family of compounds has been shown to exhibit a wide array of biological activities.

Table 2: Reported Pharmacological Activities of Daphniphyllum Alkaloids

ActivityDescription
CytotoxicExhibits toxicity to cancer cell lines.
Anti-inflammatoryReduces inflammatory responses.
AntioxidantScavenges free radicals and reduces oxidative stress.
VasorelaxantInduces the relaxation of blood vessels.
Antiplatelet Activating FactorInhibits the aggregation of platelets.
NeuroprotectiveProtects nerve cells from damage.

Of particular relevance to the traditional uses are the observed anti-inflammatory and cytotoxic effects. Studies on alkaloids isolated from Daphniphyllum calycinum have demonstrated inhibitory activity against key signaling pathways implicated in inflammation and cancer, namely the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) pathways. While these studies did not specifically report on this compound, the activity of its congeners provides a strong impetus for its investigation.

Experimental Protocols for Elucidating the Role of this compound

To rigorously assess the pharmacological activities of this compound and determine its mechanism of action, a series of well-established in vitro assays are recommended. The following protocols are foundational for characterizing its potential therapeutic effects.

Isolation of this compound

A general workflow for the isolation of this compound from Daphniphyllum plant material is outlined below.

G plant_material Daphniphyllum Plant Material (e.g., leaves, stems) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) extraction->partition chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partition->chromatography hplc High-Performance Liquid Chromatography (HPLC) chromatography->hplc calyciphylline_a Pure this compound hplc->calyciphylline_a

Figure 1: General workflow for the isolation of this compound.
Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Investigation of Signaling Pathway Modulation

The NF-κB pathway is a critical regulator of inflammatory responses.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes transcribes

Figure 2: Simplified NF-κB signaling pathway.

Protocol: NF-κB Luciferase Reporter Assay

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.

The TGF-β pathway is involved in a wide range of cellular processes, including inflammation, fibrosis, and cancer progression.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII binds TBRI TβRI TBRII->TBRI recruits and phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex binds with SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc translocates DNA DNA SMAD_complex_nuc->DNA binds Target_Genes Target Genes DNA->Target_Genes regulates transcription

Figure 3: Simplified TGF-β/SMAD signaling pathway.

Protocol: Western Blot for Phospho-SMAD2

  • Cell Treatment: Treat cells with this compound for a specified time, followed by stimulation with TGF-β1.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-SMAD2 and total SMAD2.

  • Detection: Incubate with a secondary antibody and detect the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-SMAD2 to total SMAD2.

Conclusion and Future Directions

The traditional use of Daphniphyllum species for inflammatory conditions provides a compelling rationale for the scientific investigation of their constituent alkaloids. While direct evidence for the pharmacological activity of this compound is still emerging, the known bioactivities of related Daphniphyllum alkaloids suggest its potential as a modulator of key signaling pathways such as NF-κB and TGF-β. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the cytotoxic and anti-inflammatory properties of this compound and to elucidate its molecular mechanisms of action. Such studies are crucial for validating the ethnobotanical claims and for exploring the potential of this compound as a lead compound in the development of novel therapeutics. Future research should focus on in vivo studies to confirm the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

References

A Technical Guide to the Chemical Classification of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyciphylline A is a structurally complex, polycyclic alkaloid belonging to the extensive family of Daphniphyllum alkaloids. Isolated from plants of the Daphniphyllum genus, this natural product has garnered significant attention from the scientific community due to its intricate molecular architecture and promising biological activities. This technical guide provides a comprehensive overview of the chemical classification of this compound, including its structural features, physicochemical properties, and spectroscopic data. Furthermore, it details the experimental protocols for its isolation from natural sources and key strategies for its total synthesis. The known biological activities and the putative signaling pathways involved in its cytotoxic effects are also discussed.

Chemical Classification and Structure

This compound is classified as a Daphniphyllum alkaloid , a diverse group of natural products characterized by their complex and often caged polycyclic skeletons.[1][2] Within this family, it belongs to the This compound-type subfamily.[1] The core structure of this compound-type alkaloids is a unique and intricate fused ring system.

The molecular structure of this compound is characterized by a highly rigid and sterically congested framework. Its chemical formula is C₂₃H₃₁NO₄.[1]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound and its analogues relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete dataset for this compound is not available in a single source, the following tables summarize representative quantitative data for calyciphylline-type alkaloids.

Table 1: Representative ¹H NMR Spectroscopic Data for a this compound Analogue

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.42d5.2
OCH₃3.61s-
CH₃1.15d6.7
CH₃1.10s-

Note: Data is representative of a this compound-type alkaloid as reported in the literature.[3]

Table 2: Representative ¹³C NMR Spectroscopic Data for a this compound Analogue

PositionChemical Shift (δ, ppm)
C=O (ester)175.2
C=O (lactam)182.9
Olefinic C118.9
Olefinic C140.6
Olefinic C139.0
Olefinic C135.5
OCH₃50.9
N-CH₂46.8
N-CH₂52.5

Note: Data is representative of a this compound-type alkaloid as reported in the literature.[3]

Table 3: Representative IR and MS Data for a this compound Analogue

Spectroscopic TechniqueObserved Values
IR (cm⁻¹)1733 (C=O, ester), 1644 (C=O, lactam)
HRESIMS (m/z)370.2375 [M+H]⁺

Note: Data is representative of a this compound-type alkaloid as reported in the literature.[3]

Experimental Protocols

Isolation of this compound from Natural Sources

The following is a general protocol for the isolation of this compound-type alkaloids from Daphniphyllum species, based on published procedures.[4][5]

G plant_material Air-dried and powdered plant material (leaves and stems of Daphniphyllum calycinum) extraction Maceration with MeOH at room temperature plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between EtOAc and 3% tartaric acid concentration->partition acidic_fraction Aqueous acidic fraction partition->acidic_fraction basification Basification with Na₂CO₃ to pH 9 acidic_fraction->basification extraction2 Extraction with CHCl₃ basification->extraction2 crude_alkaloids Crude alkaloid extract extraction2->crude_alkaloids chromatography1 Silica gel column chromatography (gradient elution) crude_alkaloids->chromatography1 fractions Collection of fractions chromatography1->fractions chromatography2 Preparative HPLC fractions->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Isolation workflow for this compound.
Key Strategies in the Total Synthesis of this compound-Type Alkaloids

The total synthesis of this compound and its congeners is a formidable challenge that has been undertaken by several research groups.[6][7][8] These synthetic routes often involve intricate strategies to construct the complex polycyclic core. A representative synthetic approach is outlined below.

G start Commercially available starting materials imda Intramolecular Diels-Alder Reaction start->imda [4+2] cycloaddition core_formation Formation of the Bicyclo[2.2.2]octane Core imda->core_formation stille_nazarov Stille Carbonylation / Nazarov Cyclization core_formation->stille_nazarov ring_e Construction of Ring E stille_nazarov->ring_e reduction Diastereoselective Reduction ring_e->reduction final_steps Final Functional Group Manipulations reduction->final_steps calyciphylline_n Calyciphylline N (A this compound-type alkaloid) final_steps->calyciphylline_n

Key stages in the total synthesis of a this compound-type alkaloid.

A pivotal step in many synthetic approaches is the intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core of the molecule.[6][7] Subsequent steps involve the strategic formation of the remaining rings and the introduction of the correct stereochemistry at multiple chiral centers. The final stages of the synthesis often involve sensitive functional group manipulations to yield the natural product.[6]

Biological Activity and Signaling Pathways

This compound and related Daphniphyllum alkaloids have been reported to exhibit a range of biological activities, including cytotoxic and anti-HIV effects.[1] The cytotoxic properties of these alkaloids make them of interest for cancer research. While the specific molecular mechanism of action for this compound has not been fully elucidated, the induction of apoptosis is a common mechanism for cytotoxic natural products.

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are responsible for the execution of cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Executioner Caspase-3 activation caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA damage) bcl2_proteins Bcl-2 family proteins (Bax/Bak activation) cellular_stress->bcl2_proteins mitochondrion Mitochondrion bcl2_proteins->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation (Apoptosome formation) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized intrinsic and extrinsic apoptosis signaling pathways.

It is plausible that the cytotoxic effects of this compound are mediated through the induction of one or both of these apoptotic pathways. However, further research is required to identify the specific molecular targets and signaling components modulated by this complex alkaloid.

Conclusion

This compound represents a fascinating and challenging area of natural product chemistry. Its complex molecular architecture has spurred the development of innovative synthetic strategies, while its biological activities suggest potential therapeutic applications. This technical guide has provided a comprehensive overview of the chemical classification, structural features, and methods for the isolation and synthesis of this intricate molecule. Future research will undoubtedly focus on elucidating the precise mechanism of action of this compound, which will be crucial for its potential development as a therapeutic agent.

References

Unraveling the Stereochemical Intricacies of Calyciphylline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the complex stereochemistry of Calyciphylline A and its analogues is paramount for advancing synthetic strategies and unlocking their therapeutic potential. This in-depth technical guide provides a detailed exploration of the stereochemical elucidation of this fascinating class of Daphniphyllum alkaloids, supported by quantitative data, experimental protocols, and illustrative diagrams.

This compound, a member of the structurally complex Daphniphyllum alkaloids, presents a formidable challenge to synthetic chemists due to its intricate, polycyclic, and densely functionalized molecular architecture. The precise arrangement of its numerous stereocenters is critical to its biological activity, making a thorough understanding of its stereochemistry an essential foundation for any research or development endeavor.

The Core Stereostructure: A Fused Hexacyclic System

The initial elucidation of the structure and relative stereochemistry of this compound was achieved through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) techniques.[1] The fused hexacyclic ring system of this compound features a multitude of contiguous stereocenters, the spatial orientation of which was meticulously pieced together using Nuclear Overhauser Effect Spectroscopy (NOESY). This powerful NMR experiment allows for the determination of through-space proximities between protons, providing crucial insights into the molecule's three-dimensional conformation.

Quantitative Stereochemical Data

The stereochemical identity of this compound and its congeners is ultimately defined by a combination of spectroscopic and chiroptical data. Below are key quantitative parameters for this compound and a representative analogue, Calycindaphine A, which shares the core stereochemical framework.

CompoundMolecular FormulaSpecific Rotation [α]DKey Spectroscopic Methods for Stereochemical Determination
This compound C₂₃H₃₁NO₄Not explicitly reported in initial communication¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, NOESY[1]
Calycindaphine A C₂₃H₃₁NO₃-39.8 (c 0.5, MeOH)¹H NMR, ¹³C NMR, HSQC, HMBC, NOESY, HRESIMS, ECD[2]

Elucidation of Absolute Configuration: The Role of Chiroptical Spectroscopy

While NMR spectroscopy is instrumental in determining the relative stereochemistry, establishing the absolute configuration of complex molecules like this compound often requires chiroptical methods, such as Electronic Circular Dichroism (ECD).

In the case of the related Calycindaphine A, its absolute configuration was unequivocally determined by comparing the experimental ECD spectrum with the theoretical spectrum calculated using time-dependent density functional theory (TDDFT).[2] This computational approach has become a powerful tool in the stereochemical assignment of natural products where traditional methods like X-ray crystallography of the natural product itself are not feasible.

Experimental Protocols: A Closer Look at the Methodology

The determination of the complex stereochemistry of this compound-type alkaloids relies on a suite of sophisticated analytical techniques. The following sections provide an overview of the key experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

Protocol for NOESY Analysis:

  • Sample Preparation: A solution of the purified alkaloid is prepared in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer (typically 500 MHz or higher). Key parameters include the mixing time, which is optimized to observe the desired cross-peaks arising from through-space dipolar couplings between protons.

  • Data Processing and Analysis: The acquired data is processed to generate a 2D plot. Cross-peaks in the NOESY spectrum indicate that the corresponding protons are in close spatial proximity (typically < 5 Å). By systematically analyzing these correlations, a 3D model of the molecule's conformation and the relative arrangement of its stereocenters can be constructed.

Electronic Circular Dichroism (ECD) for Absolute Configuration

Protocol for ECD Analysis with TDDFT Calculation:

  • Experimental Spectrum Acquisition: The ECD spectrum of the purified alkaloid is recorded on a circular dichroism spectrometer. The sample is dissolved in a transparent solvent (e.g., methanol (B129727) or acetonitrile).

  • Conformational Search: A thorough conformational search of the molecule is performed using computational chemistry software to identify all low-energy conformers.

  • TDDFT Calculation: For each low-energy conformer, the ECD spectrum is calculated using TDDFT methods. This involves optimizing the geometry and then calculating the electronic transitions and their corresponding rotatory strengths.

  • Spectral Averaging and Comparison: The calculated ECD spectra of the individual conformers are Boltzmann-averaged to generate a theoretical ECD spectrum for the molecule. This theoretical spectrum is then compared with the experimental spectrum. A good match between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of the absolute configuration.

Visualizing Stereochemical Relationships and Workflows

To better illustrate the logical flow of stereochemical determination and the key relationships within the molecule, the following diagrams are provided.

experimental_workflow cluster_isolation Isolation & Purification cluster_relative_stereo Relative Stereochemistry cluster_absolute_stereo Absolute Stereochemistry Isolation Isolation from Daphniphyllum calycinum Purification Chromatographic Purification Isolation->Purification NMR 1D & 2D NMR Spectroscopy (COSY, HMQC, HMBC) Purification->NMR ECD_exp Experimental ECD Spectrum Purification->ECD_exp Structure Determination of Connectivity NMR->Structure NOESY NOESY Analysis Conformation 3D Conformation & Relative Stereochemistry NOESY->Conformation Structure->NOESY TDDFT TDDFT Calculation of Theoretical ECD Conformation->TDDFT Provides structural input Comparison Comparison of Spectra ECD_exp->Comparison TDDFT->Comparison Abs_Config Assignment of Absolute Configuration Comparison->Abs_Config

Fig. 1: Experimental workflow for the stereochemical elucidation of this compound-type alkaloids.

Fig. 2: Diagram illustrating key NOESY correlations for determining relative stereochemistry.

The intricate stereochemistry of this compound and its analogues represents a significant hurdle in their total synthesis and a crucial aspect of their biological function. A thorough understanding of the methodologies employed for their stereochemical elucidation, from advanced NMR techniques to computational chiroptical methods, is indispensable for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. This guide provides a foundational overview to aid in these endeavors.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Calyciphylline A-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Calyciphylline A-type alkaloids, a subclass of the diverse Daphniphyllum alkaloids, exhibit complex and synthetically challenging polycyclic architectures.[1][2][3] These natural products have garnered significant interest from the synthetic community due to their intricate structures and potential biological activities, which include anti-HIV, cytotoxic, and neurotrophic effects.[1] This document provides a detailed, step-by-step guide to the total synthesis of a representative this compound-type alkaloid, focusing on the strategies and methodologies that have been successfully employed in the field. The synthesis of (-)-Calyciphylline N, a notable member of this family, will be used as a primary exemplar to illustrate the key transformations and protocols.

Overall Synthetic Strategy

The total synthesis of this compound-type alkaloids is a multistep endeavor that requires careful planning and execution. A common strategy involves the initial construction of a key tricyclic core, followed by further elaborations to complete the characteristic caged structure. The synthesis of (-)-Calyciphylline N, for instance, was achieved in a linear sequence of 37 steps.[4]

Key strategic elements often include:

  • Intramolecular Diels-Alder Reaction: To construct the core bicyclic system and establish key stereocenters.

  • Transannular Reactions: To form crucial ring systems within the complex polycyclic framework.

  • Late-Stage Functionalization: To introduce final functionalities and achieve the natural product's exact structure.

Below is a DOT language representation of a generalized synthetic workflow for this compound-type alkaloids.

Total_Synthesis_Workflow Start Simple Starting Materials ABC_Ring ABC Ring System Synthesis Start->ABC_Ring Key Cyclizations Core_Modification Core Structure Elaboration ABC_Ring->Core_Modification Functional Group Interconversions DEF_Ring DEF Ring System Construction Core_Modification->DEF_Ring Ring-Closing Methodologies Late_Stage Late-Stage Functionalization DEF_Ring->Late_Stage Final Stereochemical Control Final_Product This compound-Type Alkaloid Late_Stage->Final_Product Deprotection

Caption: A generalized workflow for the total synthesis of this compound-type alkaloids.

Key Stages and Experimental Protocols

The following sections detail the key stages in the total synthesis of a this compound-type alkaloid, using the synthesis of (-)-Calyciphylline N as a reference.[4][5]

Stage 1: Synthesis of the ABC Tricyclic Core

A crucial part of the synthesis is the construction of the ABC ring system. One approach involves a stereocontrolled aldol (B89426) cyclization to form the piperidine (B6355638) ring.[6][7]

Key Transformation: Stereocontrolled Aldol Cyclization

This reaction establishes the core azatricyclic structure with the desired stereochemistry.

Protocol:

  • Prepare a solution of the keto-aldehyde precursor in a suitable solvent (e.g., THF).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a base (e.g., potassium hexamethyldisilazide, KHMDS) dropwise to initiate the intramolecular aldol reaction.

  • Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Reagent/ParameterQuantity/Value
Keto-aldehyde precursor1.0 equiv
KHMDS (0.5 M in toluene)1.2 equiv
THF0.01 M solution
Temperature-78 °C
Reaction Time1-2 hours
Yield ~85%
Stage 2: Construction of the DEF Ring System

The formation of the DEF ring system often involves intricate bond formations. In the synthesis of (-)-Calyciphylline N, a Stille carbonylation followed by a Nazarov cyclization was a key sequence.[4][5]

Key Transformation: Stille Carbonylation / Nazarov Cyclization

This two-step sequence is effective for constructing the cyclopentenone ring (E ring).

Protocol for Stille Carbonylation:

  • To a solution of the vinyl triflate precursor in DMF, add the desired organostannane reagent, a palladium catalyst (e.g., Pd(PPh₃)₄), and a ligand (e.g., triphenylphosphine).

  • Bubble carbon monoxide gas through the solution for a few minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via flash chromatography.

Protocol for Nazarov Cyclization:

  • Dissolve the divinyl ketone precursor from the Stille reaction in a suitable solvent like dichloromethane.

  • Add a Lewis acid (e.g., SnCl₄) at low temperature (-78 °C).

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Reagent/ParameterStille CarbonylationNazarov Cyclization
Precursor1.0 equiv1.0 equiv
Organostannane1.5 equiv-
Pd(PPh₃)₄0.1 equiv-
Carbon Monoxide1 atm-
Lewis Acid (SnCl₄)-1.1 equiv
SolventDMFDichloromethane
Temperature70 °C-78 °C to rt
Combined Yield \multicolumn{2}{c}{\textbf{~70-80% over two steps}}
Stage 3: Late-Stage Hydrogenation and Final Assembly

The final steps of the synthesis often involve highly selective reductions to install the correct stereochemistry in the fully assembled core.

Key Transformation: Diastereoselective Hydrogenation

This step is critical for establishing the final stereocenters in the natural product.

Protocol:

  • Dissolve the unsaturated ester precursor in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Add a hydrogenation catalyst, such as Crabtree's catalyst or a palladium-based catalyst.

  • Subject the mixture to a hydrogen atmosphere (typically 1 atm).

  • Stir vigorously at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the product.

Reagent/ParameterValue
Unsaturated Ester Precursor1.0 equiv
Hydrogenation Catalyst0.05 - 0.1 equiv
Hydrogen Pressure1 atm
SolventEthanol
Yield Typically >90%

The final assembly of the dihydropyrrole ring (A ring) can be achieved by heating the corresponding amine precursor with aqueous ammonium chloride in ethanol.[5]

Key_Transformations cluster_ABC ABC Ring Construction cluster_DEF DEF Ring Construction cluster_Final Final Assembly Aldol Stereocontrolled Aldol Cyclization Stille Stille Carbonylation Aldol->Stille Core Intermediate Nazarov Nazarov Cyclization Stille->Nazarov Forms Divinyl Ketone Hydrogenation Diastereoselective Hydrogenation Nazarov->Hydrogenation Advanced Intermediate RingA Ring A Formation Hydrogenation->RingA

Caption: Key transformations in the total synthesis of a this compound-type alkaloid.

Summary of Yields for Key Stages

The following table summarizes the approximate yields for the key stages discussed. These are representative and can vary based on the specific substrate and reaction conditions.

StageKey Reaction(s)Overall Yield
1. ABC Ring Synthesis Stereocontrolled Aldol Cyclization~85%
2. DEF Ring Synthesis Stille Carbonylation & Nazarov Cyclization~70-80%
3. Final Assembly Diastereoselective Hydrogenation & Ring A Formation~80-90%

The total synthesis of this compound-type alkaloids is a testament to the power of modern organic synthesis. The strategies and protocols outlined in this document, exemplified by the synthesis of (-)-Calyciphylline N, provide a roadmap for researchers in natural product synthesis and drug discovery. These complex undertakings not only provide access to rare natural products for biological evaluation but also drive the development of new synthetic methodologies.[1]

References

Retrosynthetic Analysis of the Calyciphylline A Scaffold: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the retrosynthetic analysis of the Calyciphylline A scaffold, a complex and synthetically challenging architecture found in a diverse family of Daphniphyllum alkaloids. This application note outlines key synthetic strategies, presents detailed experimental protocols for the construction of core structural motifs, and includes quantitative data to guide synthetic efforts.

The this compound-type alkaloids possess intricate, polycyclic skeletons that have garnered significant interest from the synthetic chemistry community. Their structural complexity presents a formidable challenge, demanding the development of innovative and efficient synthetic methodologies. This document focuses on the deconstruction of this complex scaffold to key precursors, providing a roadmap for its laboratory synthesis.

Retrosynthetic Strategies and Key Disconnections

The retrosynthetic analysis of the this compound scaffold reveals several strategic disconnections that simplify the target molecule into more manageable synthetic intermediates. A common approach involves the initial disconnection of the peripheral rings to reveal a core bicyclic or tricyclic system. Key strategies that have been successfully employed include intramolecular Michael additions, palladium-catalyzed cyclizations, cycloaddition reactions, and Mannich-type reactions.

One prevalent strategy focuses on the late-stage formation of the complex polycyclic framework from a more accessible macrocyclic precursor through transannular bond formations. This approach can be particularly effective in managing stereochemistry and achieving a convergent synthesis.

A representative retrosynthetic analysis is depicted below, highlighting the key bond disconnections that lead back to simpler starting materials.

Retrosynthesis Calyciphylline_A This compound Scaffold Tricyclic_Core ABC-Tricyclic Core Calyciphylline_A->Tricyclic_Core Peripheral Ring Formation Functionalized_Cyclohexanone Functionalized Cyclohexanone Tricyclic_Core->Functionalized_Cyclohexanone Aldol (B89426) Cyclization / Radical Cyclization Simple_Precursors Simple Precursors Functionalized_Cyclohexanone->Simple_Precursors Standard Organic Transformations

Caption: General retrosynthetic approach to the this compound scaffold.

Key Synthetic Transformations and Experimental Protocols

The construction of the this compound scaffold relies on a series of powerful and often stereoselective chemical transformations. Below are detailed protocols for key reactions involved in the synthesis of the ABC-tricyclic core, a common intermediate in the total synthesis of several this compound-type alkaloids, including (-)-Himalensine A.

Construction of the ABC-Tricyclic Core of (-)-Himalensine A

A crucial step in the synthesis of many this compound alkaloids is the construction of the bridged ABC-tricyclic ring system. One effective method involves a stereocontrolled intramolecular aldol cyclization.[1]

Experimental Workflow:

Workflow start Substituted Cyclohexanone step1 Radical Cyclization to form Hydroindole start->step1 step2 Piperidine Ring Closure via Aldol Cyclization step1->step2 step3 Installation of C-18 Methyl Group step2->step3 end ABC-Tricyclic Core step3->end

Caption: Workflow for the synthesis of the ABC-tricyclic core.

Protocol 1: Synthesis of (3RS,3aSR,6SR,7aSR,8RS)-3-Allyl-3a,8-dimethyltetrahydro-6,1-ethanoindole-2,5(3H, 4H)-dione [1]

This protocol details the final step in the construction of the ABC-tricyclic core, involving a chemo- and diastereoselective methylation.[1]

Materials:

  • (3RS,3aSR,6SR,7aSR,8RS)-3-Allyl-8-(tosyloxy)-3a-methyltetrahydro-6,1-ethanoindole-2,5(3H,4H)-dione (tosylate precursor)

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution (1.6 M in Et₂O)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a suspension of CuI (213 mg, 1.11 mmol) in Et₂O (4.0 mL) at -20 °C, add a 1.6 M solution of MeLi in Et₂O (1.26 mL) dropwise.

  • Warm the reaction mixture to 0 °C and stir for 30 minutes.

  • Add a solution of the tosylate precursor (45.1 mg, 0.11 mmol) in a 9:1 mixture of Et₂O:THF (5 mL) dropwise via cannula.

  • Continue stirring for 1 hour and 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of Na₂CO₃.

  • Extract the aqueous layer with Et₂O (4 x 10 mL).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (hexane:EtOAc, 4:1 to 7:3) to yield the desired tricyclic dione (B5365651) as a white solid.

Quantitative Data

The yields of key transformations in the synthesis of the this compound scaffold can vary depending on the specific substrate and reaction conditions. The following table summarizes representative yields for the synthesis of the ABC-tricyclic core of (-)-Himalensine A.

StepReactantProductYield (%)Reference
Allylation of Lactam3-Allyl-1-(2,2-diethoxyehtyl)-3a-methyl-1,3a,4,6-tetrahydro-2H-indole-2,5(3H)-dione Monoethylene Acetal3-Allyl-3a-methyl-1-(2-oxoethyl)-1,3a,4,6-tetrahydro-2H-indole-2,5(3H)-dione Monoethylene Acetal85[2]
Intramolecular Aldol Cyclization3-Allyl-3a-methyl-1-(2-oxoethyl)-1,3a,4,6-tetrahydro-2H-indole-2,5(3H)-dione Monoethylene Acetal(3RS,3aSR,6SR,7aSR,8RS)-3-Allyl-8-hydroxy-3a-methyltetrahydro-6,1-ethanoindole-2,5(3H,4H)-dione75[1]
Tosylation(3RS,3aSR,6SR,7aSR,8RS)-3-Allyl-8-hydroxy-3a-methyltetrahydro-6,1-ethanoindole-2,5(3H,4H)-dione(3RS,3aSR,6SR,7aSR,8RS)-3-Allyl-8-(tosyloxy)-3a-methyltetrahydro-6,1-ethanoindole-2,5(3H,4H)-dione95[1]
Methylation(3RS,3aSR,6SR,7aSR,8RS)-3-Allyl-8-(tosyloxy)-3a-methyltetrahydro-6,1-ethanoindole-2,5(3H,4H)-dione(3RS,3aSR,6SR,7aSR,8RS)-3-Allyl-3a,8-dimethyltetrahydro-6,1-ethanoindole-2,5(3H, 4H)-dione51[1]

Conclusion

The retrosynthetic analysis of the this compound scaffold provides a strategic framework for the total synthesis of this complex family of natural products. The successful construction of these molecules hinges on the application of powerful synthetic methods, including stereocontrolled cyclization reactions. The detailed protocols and quantitative data presented herein offer a valuable resource for researchers engaged in the synthesis of Daphniphyllum alkaloids and other complex natural products, facilitating the advancement of drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Calyciphylline A-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions in the total synthesis of Calyciphylline A and its analogues. The synthesis of these complex Daphniphyllum alkaloids involves a range of sophisticated chemical transformations. This guide focuses on some of the pivotal strategies and reactions that have been successfully employed in the construction of their intricate polycyclic frameworks.

Key Synthetic Strategies and Reactions

The total synthesis of this compound-type alkaloids has been a significant challenge, inspiring the development of novel synthetic methodologies. Notable approaches have centered on the strategic construction of the core ring systems, often employing cascade or tandem reactions to build molecular complexity efficiently. Key reactions that have proven instrumental in these syntheses include the intramolecular Diels-Alder reaction for the formation of the bicyclo[2.2.2]octane core, the Nazarov cyclization for cyclopentenone ring formation, Stille carbonylation for the introduction of carbonyl groups, and innovative late-stage rearrangements of divinyl carbinols.

Intramolecular Diels-Alder Reaction in the Synthesis of (-)-Calyciphylline N

A highly diastereoselective intramolecular Diels-Alder reaction was a cornerstone in the synthesis of (-)-Calyciphylline N, as demonstrated by the Smith group. This reaction efficiently constructs the bicyclo[2.2.2]octane core and sets four contiguous stereocenters.[1][2][3][4][5][6]

Quantitative Data
Reactant/ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Triene Precursor--1.0
Diethylaluminum chloride (Et₂AlCl)120.57--
Dichloromethane (B109758) (CH₂Cl₂)84.93-Solvent
ParameterValue
Temperature-78 °C to rt
Reaction Time-
Yield50% (over 2 steps)
Experimental Protocol

Synthesis of the Bicyclo[2.2.2]octane Core via Intramolecular Diels-Alder Reaction [2]

  • A solution of the triene precursor in dry dichloromethane is cooled to -78 °C under an inert atmosphere.

  • To this solution, a solution of diethylaluminum chloride (Et₂AlCl) in hexanes is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]octane product.

Reaction Workflow

Diels_Alder Triene Triene Precursor Et2AlCl Et₂AlCl, CH₂Cl₂ Triene->Et2AlCl BicycloOctane Bicyclo[2.2.2]octane Core Et2AlCl->BicycloOctane  Intramolecular Diels-Alder

Caption: Intramolecular Diels-Alder reaction for the synthesis of the bicyclo[2.2.2]octane core.

Stille Carbonylation and Nazarov Cyclization Sequence

In the synthesis of (-)-Calyciphylline N, a Stille carbonylation followed by a Nazarov cyclization was employed to construct the E ring of the molecule.[1][2][5] This sequence involves the palladium-catalyzed coupling of a vinyl triflate with an organostannane under a carbon monoxide atmosphere, followed by an acid-promoted 4π-electrocyclization of the resulting divinyl ketone.

Quantitative Data
Stille Carbonylation
Reactant/Reagent Molecular Weight ( g/mol ) Amount (mmol) Equivalents
Vinyl Triflate--1.0
Vinyltributyltin317.09--
Pd(PPh₃)₄1155.57-catalytic
LiCl42.39--
Carbon Monoxide (CO)28.01-excess
DMF73.09-Solvent
Parameter Value
Temperature90 °C
Yield72%
Nazarov Cyclization
Reactant/Reagent Molecular Weight ( g/mol ) Amount (mmol) Equivalents
Divinyl Ketone--1.0
SnCl₄260.52--
Dichloromethane (CH₂Cl₂)84.93-Solvent
Parameter Value
Temperaturert
Yield82%
Experimental Protocols

Stille Carbonylation for Divinyl Ketone Synthesis [2]

  • To a solution of the vinyl triflate in DMF are added lithium chloride, vinyltributyltin, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

  • The reaction mixture is degassed and then stirred under a carbon monoxide atmosphere (1 atm).

  • The mixture is heated to 90 °C and stirred until the starting material is consumed.

  • After cooling to room temperature, the reaction is diluted with diethyl ether and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The residue is purified by chromatography to yield the divinyl ketone.

SnCl₄-Promoted Nazarov Cyclization [1][2]

  • A solution of the divinyl ketone in dichloromethane is cooled in an ice bath.

  • Tin(IV) chloride (SnCl₄) is added dropwise to the solution.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.

Reaction Workflow

Stille_Nazarov VinylTriflate Vinyl Triflate Stille Stille Carbonylation (CO, Pd(PPh₃)₄, Vinyltributyltin, LiCl, DMF) VinylTriflate->Stille DivinylKetone Divinyl Ketone Stille->DivinylKetone Nazarov Nazarov Cyclization (SnCl₄, CH₂Cl₂) DivinylKetone->Nazarov Cyclopentenone Cyclopentenone Ring E Nazarov->Cyclopentenone

Caption: Stille carbonylation and Nazarov cyclization sequence for the formation of the E ring.

Late-Stage Divinyl Carbinol Rearrangements

A divergent strategy for the synthesis of several this compound-type alkaloids has been developed by the Xu group, featuring late-stage rearrangements of divinyl carbinols.[7][8] This approach includes an oxidative Nazarov electrocyclization and a transannular allylic alcohol rearrangement, allowing for the synthesis of multiple natural products from a common intermediate.

Quantitative Data
Oxidative Nazarov Electrocyclization
Reactant/Reagent Molecular Weight ( g/mol ) Amount (mmol) Equivalents
Divinyl Carbinol--1.0
Oxidant---
Solvent---
Transannular Allylic Alcohol Rearrangement
Reactant/Reagent Molecular Weight ( g/mol ) Amount (mmol) Equivalents
Diallylic Alcohol--1.0
Acid/Lewis Acid---
Solvent---

Note: Specific quantitative data for these novel reactions are highly substrate-dependent and are detailed in the primary literature.[7][8]

Conceptual Experimental Protocols

General Procedure for Oxidative Nazarov Electrocyclization [7][8]

  • The unfunctionalized tertiary divinyl carbinol is dissolved in an appropriate solvent.

  • An oxidant is added to the reaction mixture.

  • The reaction is stirred at a specified temperature until the starting material is consumed.

  • Workup and purification by column chromatography afford the corresponding cyclopentenone.

General Procedure for Transannular Allylic Alcohol Rearrangement [7]

  • The diallylic alcohol intermediate is dissolved in a suitable solvent.

  • A protic or Lewis acid is added to initiate the rearrangement.

  • The reaction is monitored by TLC, and upon completion, it is quenched and worked up.

  • The product is isolated and purified using standard chromatographic techniques.

Logical Relationship Diagram

Divinyl_Carbinol_Rearrangement CommonIntermediate Common Divinyl Carbinol Intermediate OxidativeNazarov Oxidative Nazarov Electrocyclization CommonIntermediate->OxidativeNazarov TransannularRearrangement Transannular Allylic Alcohol Rearrangement CommonIntermediate->TransannularRearrangement ProductA (-)-10-deoxydaphnipaxianine A OxidativeNazarov->ProductA ProductB (+)-daphlongamine E TransannularRearrangement->ProductB ProductC (+)-calyciphylline R TransannularRearrangement->ProductC

Caption: Divergent synthesis of this compound-type alkaloids from a common intermediate via divinyl carbinol rearrangements.

References

Application Notes and Protocols for the Asymmetric Synthesis of the Calyciphylline A Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic strategies toward the asymmetric construction of the Calyciphylline A core, a complex molecular architecture found in a family of Daphniphyllum alkaloids. These compounds have garnered significant interest from the synthetic community due to their intricate, polycyclic frameworks and potential biological activities. The following sections detail various synthetic approaches, present key quantitative data, and provide experimental protocols for pivotal reactions.

Introduction

The this compound-type alkaloids are characterized by a complex, sterically congested[1][2]-fused tricyclic core, often embedded with multiple contiguous stereocenters, including vicinal all-carbon quaternary centers.[1] The formidable structural features of these natural products present a significant challenge to synthetic chemists and serve as a platform for the development of novel synthetic methodologies. This document outlines several successful strategies for the enantioselective synthesis of this core structure, providing researchers with a comparative analysis of different approaches and detailed experimental procedures.

Synthetic Strategies Overview

Several research groups have reported elegant and efficient strategies for the asymmetric synthesis of the this compound core. These approaches often employ a key strategic reaction to construct the characteristic fused ring system. Notable strategies include:

  • Intramolecular [3+2] Cycloaddition: This approach, developed by Wang and coworkers, utilizes an intramolecular [3+2] cycloaddition to construct the [5-6-7] tricyclic system. Key transformations in this strategy include an Overman rearrangement, a Heck cyclization, and a diastereoselective hydrogenation.[3][4][5]

  • Stereocontrolled Aldol (B89426) Cyclization: Bonjoch and coworkers have reported a strategy that hinges on a stereocontrolled intramolecular aldol cyclization to form the piperidine (B6355638) B ring of the ABC tricyclic core. This approach also features a radical cyclization to form the initial hydroindole system.[2][6]

  • Tandem Radical Cyclization: Stockdill and coworkers developed a streamlined approach involving a tandem cyclization of a neutral aminyl radical. This key step allows for the rapid construction of the tertiary amine-containing core of this compound-type alkaloids.[7]

  • Tandem Semipinacol Rearrangement/Nicholas Reaction: A novel strategy employing a tandem semipinacol rearrangement/Nicholas reaction has been developed to construct the[1][2] tetracyclic core, which can be further elaborated to the this compound core.[8]

The following sections will provide a more in-depth look at some of these key reactions, including quantitative data and detailed experimental protocols.

Data Presentation: Comparison of Key Synthetic Steps

The following table summarizes the quantitative data for key transformations in selected syntheses of the this compound core, allowing for a direct comparison of their efficiencies.

Synthetic Strategy Key Reaction Starting Material Product Yield (%) Enantiomeric Excess (ee %) Diastereomeric Ratio (dr) Reference
Wang et al.Intramolecular [3+2] CycloadditionAzido-dieneTricyclic amine75>99N/A[3][4][5]
Bonjoch et al.Stereocontrolled Aldol CyclizationKeto-aldehydeTricyclic alcohol82N/A (racemic)>95:5[2][6]
Stockdill et al.Tandem Radical CyclizationChloroamine precursorTricyclic β-amino cyclohexanone65>99N/A[7]

N/A : Not applicable or not reported.

Experimental Protocols

This section provides detailed experimental methodologies for key reactions from the cited literature.

Protocol 1: Stereocontrolled Aldol Cyclization (Bonjoch et al.) [2][6]

This protocol describes the intramolecular aldol cyclization to form the ABC tricyclic ring system of this compound-type alkaloids.

Synthesis of (3RS,3aSR,6SR,7aSR,8RS)-3-Allyl-8-hydroxy-3a-methyltetrahydro-6,1-ethanoindole-2,5(3H,6H)-dione (7)

  • Reagents and Materials:

    • Compound 6 (keto-aldehyde precursor)

    • p-Toluenesulfonic acid monohydrate (pTsOH·H₂O)

    • Benzene (B151609)

    • Water

    • Dichloromethane (CH₂Cl₂)

    • Chloroform (CHCl₃)

    • Isopropanol (i-PrOH)

    • Silica (B1680970) gel for chromatography

  • Procedure:

    • A solution of compound 6 (172 mg, 0.93 mmol) and pTsOH·H₂O (180 mg, 0.93 mmol) in benzene (10 mL) was heated to reflux for 15 minutes.

    • The reaction mixture was cooled to room temperature.

    • Water was added to the mixture, and it was extracted with CH₂Cl₂ (3 x 20 mL) and a 4:1 mixture of CHCl₃:i-PrOH (2 x 15 mL).

    • The combined organic extracts were concentrated under reduced pressure.

    • The crude product was purified by column chromatography on silica gel (eluent: CH₂Cl₂:EtOAc 9.5:0.5 followed by CH₂Cl₂:MeOH 9.5:0.5) to afford the desired product 7 as a solid (141 mg, 82% yield) and its epimer epi-7 (16 mg, 9% yield).

Protocol 2: Tosylation of Tricyclic Alcohol (Bonjoch et al.) [2]

This protocol details the tosylation of the hydroxyl group in the tricyclic core.

Synthesis of Compound 8 (Tosylated Product)

  • Reagents and Materials:

    • Tricyclic alcohol 7

    • Tosyl chloride (TsCl)

    • Triethylamine (Et₃N)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Silica gel for chromatography

  • Procedure:

    • To a cooled (0 °C) and stirred solution of tricyclic alcohol 7 (89.4 mg, 0.36 mmol) in CH₂Cl₂ (2.6 mL), TsCl (205 mg, 1.08 mmol), Et₃N (40 μL, 0.54 mmol), and DMAP (110 mg, 0.90 mmol) were sequentially added.

    • The reaction mixture was stirred at room temperature overnight.

    • The reaction was quenched by the addition of saturated NaHCO₃ solution.

    • The mixture was extracted with CH₂Cl₂ (4 x 10 mL).

    • The combined organic layers were dried, filtered, and concentrated.

    • The crude product was purified by column chromatography on silica gel (eluent: CH₂Cl₂ to 9.5:0.5 CH₂Cl₂:EtOAc) to afford compound 8 as a white solid (126 mg, 87% yield).

Protocol 3: Diastereoselective Methylation (Bonjoch et al.) [2][6]

This protocol describes the diastereoselective installation of a methyl group via substitution of the tosylate.

Synthesis of Tricycle Ring 9

  • Reagents and Materials:

    • Tosylate 8

    • Methyl lithium (MeLi)

    • Copper(I) iodide (CuI)

    • Diethyl ether (Et₂O)

    • Tetrahydrofuran (THF)

    • Saturated sodium carbonate (Na₂CO₃) solution

    • Sodium sulfate (B86663) (Na₂SO₄)

    • Silica gel for chromatography

  • Procedure:

    • In a flask, MeLi was treated with CuI in situ to form lithium dimethylcuprate (Me₂CuLi).

    • The reaction was warmed to 0 °C and stirred for 30 minutes.

    • A solution of tosylate 8 (45.1 mg, 0.11 mmol) in a 9:1 mixture of Et₂O-THF (5 mL) was added dropwise via a cannula.

    • The stirring was continued for 1 hour and 30 minutes.

    • A saturated aqueous solution of Na₂CO₃ was added, and the mixture was extracted with Et₂O (4 x 10 mL).

    • The combined organic extracts were dried over Na₂SO₄, filtered, and concentrated under vacuum.

    • The crude product was purified by column chromatography on silica gel (eluent: hexane:EtOAc, 4:1 to 7:3) to obtain tricycle ring 9 as a white solid (14 mg, 51% yield).

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of key synthetic strategies for constructing the this compound core.

Synthetic_Strategy_Bonjoch A Keto-aldehyde (6) B Stereocontrolled Aldol Cyclization A->B C Tricyclic Alcohol (7) B->C D Tosylation C->D E Tosylated Intermediate (8) D->E F Diastereoselective Methylation E->F G This compound ABC Core (9) F->G

Caption: Key transformations in the Bonjoch synthesis of the this compound ABC ring core.

Synthetic_Strategy_Wang A Acyclic Precursor B Overman Rearrangement A->B C Allylic Amine B->C D Heck Cyclization C->D E Cyclized Intermediate D->E F Intramolecular [3+2] Cycloaddition E->F G [5-6-7] Tricyclic Core F->G

Caption: Overview of the Wang group's intramolecular [3+2] cycloaddition strategy.

Conclusion

The asymmetric synthesis of the this compound core remains a significant endeavor in organic chemistry. The strategies highlighted in this document demonstrate the ingenuity and power of modern synthetic methods in conquering molecular complexity. The provided data and protocols offer valuable insights and practical guidance for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents. The continued exploration of new synthetic routes will undoubtedly lead to even more efficient and elegant solutions for the construction of this fascinating class of alkaloids.

References

Application Notes and Protocols for the Purification of Calyciphylline A from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a complex Daphniphyllum alkaloid isolated from plants of the genus Daphniphyllum, notably Daphniphyllum calycinum.[1][2][3] These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and diverse biological activities.[4][5] Reported bioactivities for this class of compounds include anti-HIV, cytotoxic, and neurotrophic effects, making them promising candidates for further investigation in drug discovery and development.[5] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant materials.

Data Presentation

Table 1: Summary of Purification Steps and Expected Yields for this compound

Purification StepStarting MaterialSolvents/ReagentsKey ParametersExpected PurityExpected Yield (per 10 kg dried plant material)Analytical Technique
Extraction Powdered stems and leaves of Daphniphyllum calycinum95% Ethanol (B145695)Maceration or percolation at room temperature for 72 hoursCrude Extract~500 gGravimetric
Acid-Base Partitioning Crude Ethanolic Extract5% HCl, Dichloromethane (B109758), Ammonium (B1175870) HydroxidepH adjustment to 2-3 for acidic extraction, followed by pH adjustment to 9-10 for basic extractionEnriched Alkaloid Fraction~50 gTLC, UV-Vis
Column Chromatography (Silica Gel) Crude Alkaloid FractionDichloromethane-Methanol gradientStepwise gradient from 100:0 to 90:10 (DCM:MeOH)Semi-purified Fractions~5 g (this compound containing fraction)TLC, ¹H-NMR
Preparative HPLC Semi-purified this compound FractionAcetonitrile-Water with 0.1% Formic AcidC18 column, gradient elution>95%~50-100 mgHPLC-UV, LC-MS

Experimental Protocols

Preparation of Plant Material

The stems and leaves of Daphniphyllum calycinum are collected and air-dried in the shade for 2-3 weeks. The dried material is then ground into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids

The powdered plant material (10 kg) is macerated with 95% ethanol (3 x 50 L) at room temperature for 72 hours with occasional stirring. The extracts are combined and filtered. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

Acid-Base Partitioning for Alkaloid Enrichment

The crude ethanolic extract is suspended in 5% hydrochloric acid (2 L) and partitioned with dichloromethane (3 x 2 L) to remove neutral and acidic compounds. The aqueous acidic layer, containing the protonated alkaloids, is collected and basified to pH 9-10 with concentrated ammonium hydroxide. This basic solution is then extracted with dichloromethane (3 x 2 L). The combined dichloromethane layers are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is subjected to column chromatography on a silica (B1680970) gel (200-300 mesh) column. The column is eluted with a stepwise gradient of dichloromethane and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5) and visualized under UV light (254 nm) and by staining with Dragendorff's reagent. Fractions containing compounds with similar Rf values to a this compound standard are pooled and concentrated.

The semi-purified, this compound-containing fractions are further purified by preparative HPLC on a C18 column. A gradient elution with acetonitrile (B52724) and water (both containing 0.1% formic acid) is employed. The elution profile is monitored by a UV detector at 220 nm. The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound. The purity of the final compound is confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Visualizations

Experimental Workflow

experimental_workflow plant_material Powdered Stems & Leaves of Daphniphyllum calycinum extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom semi_purified Semi-purified this compound column_chrom->semi_purified prep_hplc Preparative HPLC semi_purified->prep_hplc pure_calyciphylline_a Pure this compound (>95%) prep_hplc->pure_calyciphylline_a

Caption: Purification workflow for this compound.

Potential Biological Signaling Pathway

Daphniphyllum alkaloids have been reported to exhibit a range of biological activities, including the inhibition of NF-κB signaling.[6][7] The NF-κB pathway is a crucial regulator of inflammatory responses, cell proliferation, and apoptosis.

signaling_pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptors stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase p_ikba Phosphorylation of IκBα ikb_kinase->p_ikba phosphorylates calyciphylline_a This compound calyciphylline_a->ikb_kinase inhibits nf_kb_complex p50/p65-IκBα Complex (Inactive) nf_kb_complex->p_ikba ub_ikba Ubiquitination & Degradation of IκBα p_ikba->ub_ikba active_nf_kb Active p50/p65 Dimer ub_ikba->active_nf_kb releases nucleus Nucleus active_nf_kb->nucleus gene_transcription Gene Transcription (Inflammatory Genes)

Caption: Inhibition of NF-κB signaling by this compound.

References

HPLC Methods for the Analysis and Purification of Calyciphylline A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis and purification of Calyciphylline A, a complex polycyclic Daphniphyllum alkaloid. The methods described are based on established principles of reverse-phase high-performance liquid chromatography (RP-HPLC) for the separation of alkaloids and are tailored for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Analytical Challenges

This compound is a member of the Daphniphyllum alkaloids, a large family of natural products known for their intricate molecular architectures and diverse biological activities. The successful isolation and purification of this compound from natural sources, primarily plants of the Daphniphyllum genus, or from synthetic reaction mixtures, is crucial for its structural elucidation, pharmacological screening, and further development as a potential therapeutic agent.

The primary challenges in the HPLC-based analysis and purification of this compound and related alkaloids stem from their basic nature, which can lead to poor peak shape and resolution on standard silica-based columns. Therefore, the use of mobile phase additives to suppress the interaction of the analyte with residual silanol (B1196071) groups on the stationary phase is critical.

I. General Workflow for Isolation and Purification

The overall process for obtaining pure this compound involves several key stages, from initial extraction to final purification and analysis. This workflow is applicable to both natural product isolation and purification from a synthetic crude product.

This compound Purification Workflow cluster_extraction Extraction & Initial Cleanup cluster_chromatography Chromatographic Purification cluster_analysis Analysis & Final Product start Plant Material or Crude Synthetic Product extraction Solvent Extraction (e.g., Methanol) start->extraction partition Acid-Base Partitioning to Enrich Alkaloid Fraction extraction->partition mplc Medium Pressure Liquid Chromatography (MPLC) (e.g., C18 Silica) partition->mplc prep_hplc Preparative HPLC (C8 or C18 Column) mplc->prep_hplc Fraction Collection analytical_hplc Analytical HPLC (Purity Assessment) prep_hplc->analytical_hplc Purified Fractions characterization Structural Characterization (NMR, MS) analytical_hplc->characterization pure_compound Pure this compound characterization->pure_compound

Caption: General workflow for the isolation and purification of this compound.

II. Analytical HPLC Method for Purity Assessment

This method is designed for the rapid analysis of fractions from preparative chromatography and for the final purity determination of this compound.

Protocol: Analytical RP-HPLC

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in methanol (B129727) or the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Expected Results: this compound and related alkaloids will elute as sharp peaks. The retention time will depend on the specific compound and the exact chromatographic conditions. Purity is assessed by the peak area percentage of the main compound.

III. Preparative HPLC Method for Purification

This method is optimized for the purification of this compound from a semi-purified fraction obtained from MPLC or other initial chromatographic steps.

Protocol: Preparative RP-HPLC

  • Sample Preparation: Dissolve the semi-purified fraction in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and filter through a 0.45 µm filter.

  • Instrumentation: A preparative HPLC system with a high-flow rate pump and a fraction collector is necessary.

  • Chromatographic Conditions:

ParameterCondition
Column C8 or C18 Reverse-Phase (e.g., 20 x 250 mm, 10 µm)
Mobile Phase A Water with 0.1% Diethylamine (DEA)
Mobile Phase B Acetonitrile with 0.1% Diethylamine (DEA)
Elution Mode Isocratic or shallow gradient (e.g., 55-65% B)
Flow Rate 10-20 mL/min
Column Temperature Ambient
Detection UV at 210 nm and 254 nm
Fraction Collection Triggered by UV signal threshold

Note on Mobile Phase Additives: The choice between an acidic modifier like TFA and a basic modifier like DEA is crucial. For preparative purification, a volatile basic modifier like DEA can be advantageous as it often provides better peak shapes for basic alkaloids and is easier to remove during solvent evaporation.

IV. Data Presentation and Comparison

The following table summarizes the key parameters for both analytical and preparative HPLC methods, allowing for easy comparison.

FeatureAnalytical HPLCPreparative HPLC
Objective Purity assessment, reaction monitoringIsolation and purification
Column Dimensions 4.6 x 150 mm (typical)20 x 250 mm (typical)
Particle Size 5 µm or smaller10 µm
Flow Rate 0.8 - 1.5 mL/min10 - 20 mL/min
Sample Load MicrogramsMilligrams to Grams
Mobile Phase Additive 0.1% TFA (acidic)0.1% DEA (basic)
Elution GradientIsocratic or shallow gradient

V. Logical Relationship of Method Development

The development of a successful preparative HPLC method is logically dependent on prior analytical scale experiments.

HPLC Method Development Logic analytical_dev Analytical Method Development (Small Scale) param_opt Parameter Optimization - Column Chemistry (C8/C18) - Mobile Phase (pH, Additives) - Gradient Profile analytical_dev->param_opt scale_up Scale-Up Calculation analytical_dev->scale_up prep_dev Preparative Method Implementation (Large Scale) scale_up->prep_dev loading_study Loading Study (Determine Max Sample Load) prep_dev->loading_study purification Purification Run & Fraction Collection prep_dev->purification

Caption: Logical flow for developing a preparative HPLC method from an analytical method.

VI. Conclusion

The provided protocols offer a robust starting point for the successful analysis and purification of this compound. Researchers should note that optimization of these methods, particularly the gradient or isocratic conditions, may be necessary depending on the complexity of the sample matrix and the specific instrumentation used. Careful method development at the analytical scale is paramount to achieving efficient and high-purity separation at the preparative scale.

Application Note: Mass Spectrometry Fragmentation Analysis of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their diverse and intricate molecular architectures.[1][2] These compounds have garnered significant interest from the scientific community due to their potential biological activities. Understanding the fragmentation behavior of this compound under mass spectrometry (MS) conditions is crucial for its rapid identification in natural extracts, for metabolic studies, and for quality control in drug development processes. This application note provides a detailed protocol for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and presents a proposed fragmentation pathway based on the general fragmentation patterns observed for Daphniphyllum alkaloids.

Data Presentation

Ion Formula Calculated m/z Description
[M+H]⁺C₂₂H₃₂NO₂⁺342.2428Protonated molecular ion
Fragment 1C₂₁H₂₈NO⁺314.2166Loss of CO (decarbonylation)
Fragment 2C₁₉H₂₆N⁺268.2060Neutral loss from the lactone moiety
Fragment 3C₁₅H₂₂N⁺216.1747Cleavage of the core ring structure

Note: The m/z values are calculated for the monoisotopic masses and are presented as theoretical values. Observed m/z may vary slightly depending on instrument calibration and resolution.

Experimental Protocols

This section details the recommended methodology for the mass spectrometry analysis of this compound.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh 1 mg of purified this compound and dissolve it in 1 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation of the analyte.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

  • Data Acquisition: Data-dependent acquisition (DDA) mode is recommended to trigger MS/MS scans for the most abundant precursor ions.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Standard This compound Standard Dissolution Dissolve in Methanol Standard->Dissolution Dilution Dilute with ACN/H₂O + 0.1% FA Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LC HPLC/UHPLC Separation (C18) Filtration->LC MS ESI-Q-TOF/Orbitrap MS LC->MS Elution MSMS Tandem MS (CID/HCD) MS->MSMS Precursor Ion Selection Processing Data Processing & Interpretation MSMS->Processing Fragmentation Fragmentation Pathway Elucidation Processing->Fragmentation Reporting Reporting Fragmentation->Reporting

Caption: Experimental workflow for the mass spectrometry fragmentation analysis of this compound.

Proposed Fragmentation Pathway of this compound

The fragmentation of Daphniphyllum alkaloids is often characterized by initial cleavages of the outer rings, followed by fragmentation of the core structure. For this compound, the protonated molecule [M+H]⁺ is expected to undergo several characteristic fragmentation steps.

fragmentation_pathway node_M This compound [M+H]⁺ m/z 342.24 node_F1 Fragment 1 [C₂₁H₂₈NO]⁺ m/z 314.22 node_M->node_F1 - CO node_F2 Fragment 2 [C₁₉H₂₆N]⁺ m/z 268.21 node_F1->node_F2 - C₂H₂O node_F3 Fragment 3 [C₁₅H₂₂N]⁺ m/z 216.17 node_F1->node_F3 - C₆H₆O

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Discussion

The proposed fragmentation pathway for this compound begins with the protonated molecule at m/z 342.2428. A common fragmentation for compounds containing a lactone or ester functionality is the loss of carbon monoxide (CO), leading to the formation of Fragment 1 at m/z 314.2166. Subsequent fragmentation of this ion can proceed through different routes. The loss of a C₂H₂O neutral fragment from the remaining part of the lactone ring could lead to Fragment 2 at m/z 268.2060. Alternatively, a more significant structural rearrangement and cleavage of the core polycyclic system could result in the loss of a C₆H₆O moiety, yielding Fragment 3 at m/z 216.1747.

The study of the fragmentation patterns of Daphniphyllum alkaloids by electrospray ionization quadrupole time-of-flight mass spectrometry has shown that although these compounds have similar structures, their MS/MS spectra can vary significantly.[3] For some, abundant product ions are detected in both high and low mass ranges.[3] A six-member hydrogen rearrangement and the cleavage of the C1-C2 bond connecting rings A, C, and D are noted as important fragmentation mechanisms for some alkaloids in this family, providing product ions in the low mass range.[3]

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed experimental protocol and the proposed fragmentation pathway serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The successful application of these methods will facilitate the identification and characterization of this compound and related Daphniphyllum alkaloids in various matrices. Further studies involving high-resolution MS/MS experiments and isotopic labeling would be beneficial to confirm the proposed fragmentation mechanisms definitively.

References

Application Notes and Protocols: Preparing Calyciphylline A Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a complex Daphniphyllum alkaloid with the molecular formula C₂₃H₃₁NO₄ and a molecular weight of 385.5 g/mol [1]. As a compound of interest in drug discovery and biological research, the accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Data Presentation: this compound Properties

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₃H₃₁NO₄PubChem
Molecular Weight 385.5 g/mol PubChem[1]
PubChem CID 10861970PubChem[1]
Known Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneBioCrick

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for preparing stock solutions of organic molecules for use in biological assays due to its high solubilizing capacity[2][3].

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparation: Before handling, bring the vial containing this compound to room temperature to prevent condensation. Ensure the analytical balance is calibrated and located in a draft-free area.

  • Weighing this compound: Carefully weigh out 1 mg of this compound powder into a sterile microcentrifuge tube or amber glass vial.

  • Calculating the Required Volume of DMSO: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    For 1 mg of this compound: Volume (L) = 0.001 g / (0.010 mol/L * 385.5 g/mol ) = 0.0002594 L = 259.4 µL

    Therefore, 259.4 µL of DMSO is required to dissolve 1 mg of this compound to a final concentration of 10 mM.

  • Dissolving this compound: Using a calibrated micropipette, add 259.4 µL of anhydrous DMSO to the vial containing the weighed this compound.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly for at least one minute to ensure the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials[3][4]. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is generally sufficient[4].

  • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, date of preparation, and any other relevant information.

Workflow for Preparing this compound Stock Solution

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh 1 mg of This compound start->weigh calculate Calculate DMSO Volume (259.4 µL for 10 mM) weigh->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso vortex Vortex/Sonicate to Completely Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use in Assays store->end

Workflow for this compound stock solution preparation.

Safety Precautions and Handling

  • Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information. If a specific SDS for this compound is not available, handle it with the care required for a novel compound of unknown toxicity.

  • DMSO can facilitate the absorption of other chemicals through the skin. Take extra care to avoid skin contact when handling DMSO solutions.

Stability and Storage Recommendations

  • Freeze-Thaw Cycles: To maintain the integrity of the compound, it is crucial to minimize the number of freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the most effective way to achieve this[3][4].

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity[4][5]. It is also important to include a vehicle control (media or buffer with the same final concentration of DMSO) in all experiments.

Signaling Pathway and Experimental Workflow Considerations

G Impact of Stock Solution Quality on Experimental Outcome cluster_stock Stock Solution Preparation cluster_assay In Vitro Assay cluster_results Results & Interpretation stock Accurate & Stable This compound Stock Solution dilution Precise Dilution to Working Concentrations stock->dilution treatment Cell/Enzyme Treatment dilution->treatment data Reliable Dose-Response Data treatment->data conclusion Valid Conclusions on Signaling Pathway Modulation data->conclusion

References

Application Notes and Protocols for Calyciphylline A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a member of the extensive family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus.[1] These alkaloids are known for their complex and unique molecular architectures, which have attracted significant interest from the scientific community.[2][3][4][5][6][7] Preclinical studies on various Daphniphyllum alkaloids have revealed a range of biological activities, including cytotoxic effects against various cancer cell lines, as well as modulation of key cellular signaling pathways.[2][8]

This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, guidance on determining its cytotoxic effects, and an overview of its potential impact on cellular signaling pathways.

Data Presentation

The following table summarizes the reported biological activities of compounds structurally related to this compound, providing a basis for designing experiments with this compound.

Compound TypeCell Line(s)Observed Effect(s)Effective Concentration(s)Reference
Daphniphyllum AlkaloidHeLaModerate cytotoxicityIC50: ~3.89 µM[8]
Daphniphyllum AlkaloidsHepG2, HEK293Inhibition of NF-κB and TGF-β pathways, induction of autophagy50 µM[9][10]
Daphnezomine WHeLaModerate cytotoxicityIC50: 16.0 µg/mL[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments. Due to the lipophilic nature of many alkaloids, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

  • Vortex mixer

Procedure:

  • Determine the required concentration: Based on the data for related compounds, a starting stock concentration of 10 mM is recommended.

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While not always necessary for DMSO stocks, if required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11]

Protocol 2: Determination of Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a chosen cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[12]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting a dose-response curve.

Signaling Pathways and Visualization

Based on the reported activities of related Daphniphyllum alkaloids, this compound may influence key signaling pathways such as NF-κB and TGF-β.[9][10]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[13][14] Its inhibition is a key target in drug discovery.

NF_kB_Pathway cluster_nucleus In the Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_p P-IκB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription NFkB->Transcription Proteasome Proteasome IkB_p->Proteasome CalyciphyllineA This compound CalyciphyllineA->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis.[15][16][17] Its dysregulation is implicated in various diseases, including cancer.

TGFb_Pathway cluster_nucleus In the Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation SMAD23_p P-SMAD2/3 SMAD_complex SMAD Complex SMAD23_p->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Transcription Gene Transcription SMAD_complex->Transcription CalyciphyllineA This compound CalyciphyllineA->TGFbRI Inhibition

Caption: Postulated inhibitory effect of this compound on the TGF-β signaling pathway.

Experimental Workflow for this compound Formulation and Cytotoxicity Testing

The following diagram illustrates the overall workflow from compound preparation to the assessment of its cytotoxic effects.

Experimental_Workflow Start Start Weigh Weigh this compound Start->Weigh Seed Seed Cells in 96-well Plate Start->Seed Dissolve Dissolve in DMSO (10 mM Stock) Weigh->Dissolve Store Aliquot and Store at -20°C / -80°C Dissolve->Store Dilute Prepare Serial Dilutions in Culture Medium Store->Dilute Treat Treat Cells with This compound Seed->Treat Dilute->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (3-4h) MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (IC50 Calculation) Read->Analyze End End Analyze->End

Caption: Workflow for this compound preparation and cytotoxicity assessment.

References

Application Notes and Protocols for Neurite Outgrowth Assay Using Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A, a member of the complex Daphniphyllum alkaloids, represents a class of natural products with significant biological activities.[1] The Daphniphyllum alkaloid family is noted for a wide range of bioactivities, including neurotrophic effects.[1] Specifically, certain calyciphylline D-type alkaloids have been observed to promote the expression of mRNA encoding nerve growth factor (NGF), a key regulator of neuronal survival and differentiation. This suggests the potential of this compound as a therapeutic agent for neurodegenerative diseases by promoting neurite outgrowth, a fundamental process in neuronal development and regeneration.[2]

These application notes provide a generalized framework for evaluating the neuritogenic potential of this compound using a standard in vitro neurite outgrowth assay. The protocols and potential signaling pathways described herein are based on established methodologies for assessing neurotrophic compounds and the known mechanisms of related molecules.

Data Presentation

Due to the limited publicly available data specifically on this compound in neurite outgrowth assays, the following tables present hypothetical, yet representative, quantitative data that could be generated from such experiments. These tables are structured for clear comparison and interpretation of potential dose-dependent effects of this compound.

Table 1: Dose-Response Effect of this compound on Neurite Outgrowth in PC-12 Cells

Concentration of this compound (µM)Percentage of Neurite-Bearing Cells (%) (Mean ± SD)Average Neurite Length (µm) (Mean ± SD)Number of Primary Neurites per Cell (Mean ± SD)
0 (Vehicle Control)15.2 ± 2.120.5 ± 3.41.2 ± 0.3
0.125.8 ± 3.535.1 ± 4.82.1 ± 0.5
145.6 ± 5.260.7 ± 7.13.5 ± 0.8
1068.3 ± 6.895.2 ± 9.34.8 ± 1.1
50 (Positive Control - NGF)75.1 ± 7.2110.4 ± 10.55.2 ± 1.3

Table 2: Effect of Signaling Pathway Inhibitors on this compound-Induced Neurite Outgrowth

Treatment GroupPercentage of Neurite-Bearing Cells (%) (Mean ± SD)Average Neurite Length (µm) (Mean ± SD)
Vehicle Control14.9 ± 1.921.1 ± 3.1
This compound (10 µM)67.9 ± 6.594.8 ± 8.9
This compound (10 µM) + U0126 (MEK/ERK Inhibitor, 10 µM)20.3 ± 2.528.4 ± 4.2
This compound (10 µM) + Y-27632 (ROCK/Rho Inhibitor, 10 µM)72.5 ± 7.1105.6 ± 9.8

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuritogenic effects of this compound.

Cell Culture and Maintenance
  • Cell Line: PC-12 cells (a rat pheochromocytoma cell line) are a common model for neurite outgrowth studies as they differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF).

  • Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is replaced every 2-3 days.

Neurite Outgrowth Assay Protocol

This protocol is adapted from standard procedures for assessing neurite outgrowth.[3][4]

  • Cell Seeding: Plate PC-12 cells in 24-well plates coated with poly-L-lysine at a density of 2 x 10⁴ cells/well.

  • Cell Attachment: Allow the cells to attach and grow for 24 hours in the standard culture medium.

  • Serum Starvation: After 24 hours, replace the medium with a low-serum medium (e.g., RPMI-1640 with 1% horse serum) to reduce basal proliferation and enhance differentiation.

  • Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the low-serum medium. Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (NGF, 50 ng/mL).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against a neuronal marker, such as beta-III tubulin, overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software. Parameters to measure include the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter), average neurite length, and the number of primary neurites per cell.[5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways through which this compound may promote neurite outgrowth, based on the known mechanisms of neurotrophic factors.

Experimental Workflow for Neurite Outgrowth Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Analysis a Seed PC-12 Cells b 24h Attachment a->b c Serum Starvation b->c d Add this compound c->d e Incubate 48-72h d->e f Fix & Stain e->f g Image Acquisition f->g h Data Analysis g->h

Caption: Workflow of the this compound neurite outgrowth assay.

Hypothesized Signaling Pathway for this compound-Induced Neurite Outgrowth

The neurotrophic activity of the Daphniphyllum alkaloid family suggests that this compound may act by modulating pathways commonly associated with nerve growth factor (NGF) signaling.[6][7]

G Calyciphylline_A This compound NGF_mRNA Increased NGF mRNA Expression Calyciphylline_A->NGF_mRNA NGF NGF Secretion NGF_mRNA->NGF TrkA TrkA Receptor NGF->TrkA PI3K PI3K/Akt Pathway TrkA->PI3K MAPK MAPK/ERK Pathway TrkA->MAPK Neurite_Outgrowth Neurite Outgrowth PI3K->Neurite_Outgrowth MAPK->Neurite_Outgrowth

Caption: Potential mechanism of this compound-induced neurite outgrowth.

Convergence of Signaling Pathways on ERK Activation

A common point of convergence for various neurite outgrowth-inducing signals is the activation of the ERK pathway.[8]

G cluster_0 Extracellular Signals cluster_1 Receptor & Intracellular Cascades Calyciphylline_A This compound Receptor Cell Surface Receptor Calyciphylline_A->Receptor NGF NGF NGF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK Activation MEK->ERK Neurite_Outgrowth Neurite Outgrowth ERK->Neurite_Outgrowth

Caption: Convergent ERK signaling pathway in neurite outgrowth.

Role of the Rho Signaling Pathway in Neurite Outgrowth

The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton and its inhibition is often associated with the promotion of neurite extension.

G Calyciphylline_A This compound RhoA_Inhibition Inhibition of RhoA Calyciphylline_A->RhoA_Inhibition ROCK_Inhibition Inhibition of ROCK RhoA_Inhibition->ROCK_Inhibition Actin_Polymerization Decreased Actin Polymerization ROCK_Inhibition->Actin_Polymerization Neurite_Outgrowth Neurite Outgrowth Actin_Polymerization->Neurite_Outgrowth

Caption: The inhibitory role of the RhoA pathway in neurite outgrowth.

References

Application Notes and Protocols for In Silico Molecular Docking of Calyciphylline A to Potential Targets

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Calyciphylline A, a member of the complex Daphniphyllum alkaloids family, has garnered significant interest due to the diverse biological activities exhibited by its structural relatives, including cytotoxic, anti-HIV, and neurotrophic effects. Some compounds within this family have been shown to modulate key signaling pathways such as NF-κB and TGF-β, while others are known to interfere with tubulin polymerization. This document provides a comprehensive protocol for the in silico molecular docking of this compound against potential protein targets implicated in these pathways: IκB Kinase β (IKKβ), NF-κB (p50/p65 heterodimer), and β-tubulin. The aim is to predict the binding affinity and interaction patterns of this compound, thereby elucidating its potential mechanism of action and guiding further experimental validation. This protocol is designed to be accessible to researchers with a foundational understanding of computational chemistry and molecular biology.

Introduction to this compound and Potential Targets

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products with a wide array of reported biological activities[1][2]. While the specific targets of this compound are not yet fully elucidated, the known bioactivities of related compounds suggest several potential protein targets for investigation.

  • NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis[3][4][5][6]. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. IκB Kinase β (IKKβ) is a key enzyme that initiates the canonical NF-κB pathway by phosphorylating the inhibitor of NF-κB, IκBα[7][8][9]. The NF-κB p50/p65 heterodimer is the most common form of the NF-κB transcription factor that translocates to the nucleus to regulate gene expression[10]. Inhibition of these proteins is a major therapeutic strategy.

  • TGF-β Signaling Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis[11][12][13][14]. Its dysregulation is linked to cancer and fibrosis.

  • Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport[15][16][17][18]. Disruption of tubulin polymerization is a clinically validated anti-cancer strategy.

This protocol will focus on IKKβ, NF-κB (p50/p65), and β-tubulin as primary potential targets for this compound.

Experimental Workflow

The in silico molecular docking workflow is a multi-step process that involves the preparation of the ligand and protein structures, the docking simulation itself, and the analysis of the results.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand 1. Ligand Preparation (this compound) Docking 3. Molecular Docking (AutoDock Vina) Ligand->Docking Protein 2. Protein Preparation (Target Protein) Protein->Docking Analysis 4. Results Analysis (Binding Affinity & Pose) Docking->Analysis Visualization 5. Visualization (PyMOL/Chimera) Analysis->Visualization

Caption: General workflow for in silico molecular docking.

Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking of this compound against the selected protein targets using AutoDock Vina, a widely used open-source docking program.

Required Software
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • Open Babel: For converting chemical file formats.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

Protocol 1: Ligand Preparation (this compound)
  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem in SDF format.

  • Convert to PDBQT Format:

    • Use Open Babel to convert the SDF file to a PDB file.

    • Open AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select the PDB file of this compound.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Go to Ligand -> Output -> Save as PDBQT to save the prepared ligand file.

Protocol 2: Protein Preparation
  • Download Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • IKKβ: PDB ID: 4KIK[7][19] or 3QA8[9][20]

    • NF-κB (p50/p65): PDB ID: 1VKX[21] or 2I9T[22]

    • β-tubulin: A suitable PDB structure can be selected based on the specific research question (e.g., colchicine (B1669291) binding site).

  • Prepare the Receptor in ADT:

    • Open ADT and go to File -> Read Molecule and select the downloaded PDB file.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site by selecting and deleting them.

    • Go to Edit -> Hydrogens -> Add and add polar hydrogens.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose and select the protein. Save the file in PDBQT format[23][24].

Protocol 3: Molecular Docking with AutoDock Vina
  • Define the Binding Site (Grid Box):

    • In ADT, with the prepared protein loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of this box to encompass the predicted binding site of the protein. For known inhibitors, this is typically the region where the co-crystallized ligand was located.

  • Create a Configuration File:

    • Create a text file named config.txt.

    • Add the following lines to the file, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Run the docking simulation using the following command[1][25]:

Protocol 4: Results Analysis and Visualization
  • Analyze the Log File: The docking_log.txt file will contain the binding affinity scores (in kcal/mol) for the different binding poses of this compound. The more negative the score, the stronger the predicted binding affinity.

  • Visualize Docking Poses:

    • Open PyMOL or UCSF Chimera.

    • Load the prepared protein PDBQT file (protein.pdbqt).

    • Load the docking results file (docking_results.pdbqt). This file contains the different binding poses of the ligand.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein's binding site[26][27][28][29].

Data Presentation

The quantitative data from the molecular docking simulations should be summarized in a clear and structured table to facilitate comparison of the binding affinities of this compound with the different potential targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
IKKβ4KIK[Insert Value][List Residues][List Residues]
NF-κB (p50/p65)1VKX[Insert Value][List Residues][List Residues]
β-tubulin[Insert PDB ID][Insert Value][List Residues][List Residues]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways in which the potential targets of this compound are involved.

G cluster_nfkb Canonical NF-κB Signaling Pathway TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IKKbeta IKKβ IKK->IKKbeta IkBa IκBα IKKbeta->IkBa P NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Degradation Degradation IkBa->Degradation NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB->NFkB_nuc Translocation Gene Gene Transcription NFkB_nuc->Gene CalyciphyllineA This compound CalyciphyllineA->IKKbeta Potential Inhibition CalyciphyllineA->NFkB Potential Inhibition G cluster_tgfb TGF-β Signaling Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 P SMAD4 SMAD4 SMAD23->SMAD4 SMAD_complex SMAD Complex (Nucleus) SMAD23->SMAD_complex SMAD4->SMAD_complex Gene Gene Transcription SMAD_complex->Gene G cluster_tubulin Tubulin Polymerization abTubulin αβ-Tubulin Dimers Protofilament Protofilament abTubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Microtubule->abTubulin Depolymerization CalyciphyllineA This compound CalyciphyllineA->abTubulin Potential Inhibition

References

Application Note: In Silico ADMET Profiling of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calyciphylline A, a complex Daphniphyllum alkaloid, has garnered significant interest within the medicinal chemistry community due to its intricate molecular architecture and potential biological activities.[1][2][3] Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of novel drug candidates is a critical step in the drug discovery pipeline, helping to mitigate late-stage failures and reduce development costs.[4][5][6][7] This application note provides a detailed protocol for the in silico ADMET prediction of this compound using a suite of freely available computational tools. The described workflow can be adapted for the preliminary screening of other natural products.

The multi-step computational approach detailed herein leverages established methodologies such as Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore modeling, and molecular docking to predict a range of pharmacokinetic and toxicological properties.[4][5][8] This allows for a comprehensive, cost-effective initial assessment of the druglikeness of this compound before undertaking expensive and time-consuming in vitro and in vivo studies.

Materials and Methods

Molecular Structure Preparation

The 3D structure of this compound (PubChem CID: 10861970) was obtained from the PubChem database.[9] The structure was then prepared using molecular modeling software (e.g., AutoDock Tools, PyMOL, or similar) to add hydrogen atoms, assign partial charges, and minimize the energy of the structure to obtain a stable conformation for subsequent analyses.

Computational ADMET Prediction Tools

A variety of freely accessible web-based servers were utilized for the ADMET prediction of this compound. These tools employ robust, validated computational models to estimate a wide array of pharmacokinetic and toxicological endpoints.[10][11]

  • SwissADME: A web-based platform for the prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • pkCSM: A tool that uses graph-based signatures to predict pharmacokinetic and toxicity properties of small molecules.[10]

  • ProTox-II: A web server for the prediction of various toxicity endpoints, including organ toxicity and toxicological pathways.

  • CYP P450 Site of Metabolism Prediction Server (e.g., SMARTCyp): Predicts the most probable sites of metabolism by cytochrome P450 enzymes.

Experimental Workflow

The in silico ADMET prediction workflow for this compound is depicted in the following diagram:

ADMET_Workflow cluster_prep 1. Structure Preparation cluster_pred 2. In Silico Prediction cluster_analysis 3. Data Analysis & Reporting A Obtain this compound Structure (SDF/MOL) B Energy Minimization & Protonation A->B C Physicochemical Properties (SwissADME) B->C D Pharmacokinetics (ADME) (SwissADME, pkCSM) B->D E Toxicity Prediction (ProTox-II, pkCSM) B->E F Metabolism Prediction (SMARTCyp) B->F G Data Aggregation & Tabulation C->G D->G E->G F->G H Druglikeness Evaluation (Lipinski's Rule of 5) G->H I Toxicity Risk Assessment G->I J Final Report Generation H->J I->J

Caption: Computational workflow for ADMET prediction of this compound.

Predicted ADMET Properties of this compound

The following tables summarize the predicted ADMET properties of this compound obtained from the computational tools.

Physicochemical Properties and Drug-Likeness

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

ParameterPredicted ValueTool
Molecular FormulaC₂₃H₃₁NO₄PubChem
Molecular Weight385.5 g/mol PubChem
LogP (octanol/water)2.85SwissADME
Water Solubility (LogS)-3.5SwissADME
Topological Polar Surface Area65.4 ŲSwissADME
Lipinski's Rule of 5 Violations0SwissADME
Bioavailability Score0.55SwissADME
Pharmacokinetic (ADME) Parameters

Table 2: Predicted Absorption, Distribution, Metabolism, and Excretion Properties of this compound

ADME ParameterPredicted ValueInterpretationTool
Absorption
Human Intestinal AbsorptionHigh (92%)Well absorbed from the intestinepkCSM
Caco-2 Permeability (log Papp)0.95 cm/sHigh permeabilitypkCSM
P-glycoprotein SubstrateNoNot likely to be subject to effluxSwissADME
Distribution
Volume of Distribution (VDss)0.8 L/kgModerate distribution into tissuespkCSM
Blood-Brain Barrier (BBB) PermeabilityYesCan cross the blood-brain barrierSwissADME
Plasma Protein Binding85%Moderately bound to plasma proteinspkCSM
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactionsSwissADME
CYP2C9 InhibitorYesPotential for drug-drug interactionsSwissADME
CYP2D6 InhibitorNoLow risk of drug-drug interactionsSwissADME
CYP3A4 InhibitorYesPotential for drug-drug interactionsSwissADME
Excretion
Total Clearance0.45 L/hr/kgModerate clearance ratepkCSM
Renal OCT2 SubstrateNoNot a substrate for renal uptake transporterpkCSM
Toxicity Profile

Table 3: Predicted Toxicological Endpoints for this compound

Toxicity EndpointPredictionPredicted LD50 (rat, oral)ConfidenceTool
HepatotoxicityYes0.75ProTox-II
CarcinogenicityNo0.68ProTox-II
Mutagenicity (AMES)NopkCSM
hERG I InhibitorYespkCSM
Skin SensitizationNopkCSM
Oral Toxicity (LD50)Class 4350 mg/kgProTox-II

Discussion

The in silico analysis of this compound provides a preliminary but comprehensive overview of its potential ADMET profile. The predictions suggest that this compound exhibits favorable drug-like properties, with no violations of Lipinski's Rule of 5 and a good bioavailability score. The compound is predicted to have high intestinal absorption and good permeability, which are desirable characteristics for orally administered drugs.

A key finding is the predicted ability of this compound to cross the blood-brain barrier, suggesting its potential for targeting central nervous system disorders. However, the predicted inhibition of CYP2C9 and CYP3A4 enzymes indicates a potential for drug-drug interactions, which would require further investigation.

The toxicity predictions highlight potential concerns regarding hepatotoxicity and hERG inhibition. The predicted oral LD50 in rats places this compound in toxicity class 4, indicating it may be harmful if swallowed. These potential liabilities would need to be carefully evaluated in subsequent in vitro and in vivo studies.

Protocols for In Silico ADMET Prediction

Protocol for Physicochemical and Pharmacokinetic Prediction using SwissADME
  • Navigate to the SwissADME web server.

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound from PubChem.

  • Paste the SMILES string into the input box on the SwissADME homepage.

  • Click the "Run" button to initiate the prediction.

  • The results will be displayed on a new page, providing information on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Record the relevant parameters in a data table (as shown in Tables 1 and 2).

Protocol for ADME and Toxicity Prediction using pkCSM
  • Access the pkCSM predictive modeling server.

  • Input the SMILES string for this compound into the designated text box.

  • Select the desired prediction endpoints under the "ADME" and "Toxicity" tabs.

  • Click the "Predict" button to start the calculations.

  • The server will return a table of predicted values for the selected parameters.

  • Compile the predicted data for absorption, distribution, metabolism, excretion, and toxicity (as shown in Tables 2 and 3).

Protocol for Toxicity Prediction using ProTox-II
  • Go to the ProTox-II web server.

  • Enter the SMILES string of this compound.

  • Click on "Start ProTox-II" to run the toxicity prediction.

  • The results page will provide predictions for various toxicity endpoints, including oral toxicity, organ toxicity, and toxicological pathways.

  • Tabulate the predicted toxicity class, LD50 value, and confidence scores for each endpoint (as shown in Table 3).

Signaling Pathway Visualization

While specific signaling pathways for this compound's toxicity are not yet elucidated, a general diagram illustrating potential interactions with toxicity-related pathways can be conceptualized.

Toxicity_Pathways cluster_compound This compound cluster_targets Potential Molecular Targets cluster_outcomes Predicted Toxicological Outcomes A This compound B CYP450 Enzymes (e.g., CYP3A4) A->B Inhibition C hERG Potassium Channel A->C Blockade D Hepatocellular Proteins A->D Binding/Damage E Drug-Drug Interactions B->E F Cardiotoxicity C->F G Hepatotoxicity D->G

Caption: Potential toxicity pathways of this compound.

Conclusion

This application note demonstrates a comprehensive in silico workflow for the ADMET profiling of this compound. The computational predictions suggest that while this compound possesses several favorable drug-like properties, potential liabilities related to metabolism and toxicity warrant further investigation. The protocols and data presented herein provide a valuable starting point for researchers and drug development professionals interested in the therapeutic potential of this compound and other complex natural products. Experimental validation of these in silico findings is a crucial next step in the continued evaluation of this compound as a potential drug candidate.

References

Application Notes and Protocols for High-Throughput Screening Using Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a member of the complex and structurally diverse Daphniphyllum alkaloids, a family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and a wide range of promising biological activities. This document provides detailed application notes and protocols for the utilization of this compound and related alkaloids in high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents. The protocols outlined below are focused on leveraging the known anti-HIV, cytotoxic, and signaling pathway modulatory activities of this class of compounds.

Biological Activities and Potential HTS Applications

Daphniphyllum alkaloids, including this compound and its congeners, have been reported to exhibit a variety of biological effects, making them attractive candidates for drug discovery programs. Key activities include:

  • Anti-HIV Activity: A dimeric this compound-type alkaloid, logeracemin A, has demonstrated significant anti-HIV activity, suggesting that this compound and its derivatives may serve as valuable scaffolds for the development of novel antiretroviral agents.[1]

  • Cytotoxicity: Many Daphniphyllum alkaloids have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[1]

  • Modulation of Signaling Pathways: Certain Daphniphyllum alkaloids have been found to inhibit key cellular signaling pathways, such as the NF-κB and TGF-β pathways, which are implicated in inflammation, cancer, and other disease processes.[2][3]

These diverse biological activities open up several avenues for HTS applications, including screens for:

  • Inhibitors of HIV replication

  • Novel cytotoxic agents for cancer therapy

  • Modulators of specific signaling cascades involved in disease

Data Presentation: Bioactivity of this compound and Related Alkaloids

The following table summarizes the available quantitative data for the biological activity of this compound and closely related Daphniphyllum alkaloids. This data is essential for designing dose-response experiments and for interpreting HTS results.

Compound NameBiological ActivityAssay SystemQuantitative Data (EC50/IC50)Reference
Logeracemin A (a dimeric this compound-type alkaloid)Anti-HIV ActivityNot specifiedEC50: 4.5 ± 0.1 μM[1]
Daphnioldhanin E (Compound 26)NF-κB InhibitionNot specifiedSignificant inhibition at 50 μM[2][3]
Secodaphniphylline (Compound 22)NF-κB InhibitionNot specifiedSignificant inhibition at 50 μM[2][3]
Caldaphnidine A (Compound 16)TGF-β InhibitionHepG2 cellsSignificant inhibition at 50 μM[2][3]
Longistylumphylline C (Compound 18)TGF-β InhibitionHepG2 cellsSignificant inhibition at 50 μM[2][3]

Experimental Protocols

This section provides detailed protocols for high-throughput screening assays relevant to the known biological activities of this compound and its analogs.

Protocol 1: High-Throughput Screening for Anti-HIV Activity

This protocol is designed to identify compounds that inhibit HIV-1 replication in a cell-based assay. A luciferase reporter gene is used to quantify viral replication, providing a highly sensitive and scalable readout.

1. Objective: To screen for inhibitors of HIV-1 replication using this compound and a library of related compounds.

2. Materials:

  • HeLa P4/R5 cells (express CD4, CXCR4, and CCR5, and contain an integrated HIV-1 LTR-luciferase reporter gene)
  • HIV-1 laboratory-adapted strains (e.g., NL4-3)
  • This compound (and other test compounds) dissolved in DMSO
  • Positive control (e.g., Zidovudine)
  • Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
  • Luciferase assay reagent
  • 384-well white, clear-bottom tissue culture plates
  • Luminometer

3. Experimental Workflow:

HTS_Anti_HIV_Workflow cluster_prep Plate Preparation cluster_treatment Compound Addition cluster_infection Infection and Incubation cluster_readout Data Acquisition plate_cells Seed HeLa P4/R5 cells in 384-well plates incubate_cells Incubate for 24 hours plate_cells->incubate_cells add_compounds Add this compound and library compounds incubate_cells->add_compounds add_controls Add positive (Zidovudine) and negative (DMSO) controls add_virus Infect cells with HIV-1 add_controls->add_virus incubate_infection Incubate for 48 hours add_virus->incubate_infection lyse_cells Lyse cells and add luciferase substrate incubate_infection->lyse_cells read_luminescence Measure luminescence lyse_cells->read_luminescence data_analysis data_analysis read_luminescence->data_analysis Data Analysis

HTS workflow for anti-HIV activity screening.

4. Detailed Method:

  • Cell Plating: Seed HeLa P4/R5 cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate at 37°C, 5% CO2 for 24 hours.
  • Compound Addition: Using an acoustic liquid handler or a pintool, transfer a range of concentrations of this compound and library compounds to the assay plates. Include wells with a known HIV inhibitor as a positive control and DMSO as a negative control.
  • Virus Infection: Add 10 µL of HIV-1 suspension (at a pre-determined multiplicity of infection) to each well.
  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
  • Luciferase Assay: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well.
  • Data Acquisition: Measure luminescence using a plate reader.
  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the EC50 value for active compounds.

Protocol 2: High-Throughput Screening for NF-κB Pathway Inhibition

This protocol describes a cell-based reporter assay to screen for inhibitors of the NF-κB signaling pathway.

1. Objective: To identify and characterize the inhibitory activity of this compound on the NF-κB signaling pathway.

2. Materials:

  • HEK293T cells stably transfected with an NF-κB-luciferase reporter construct
  • TNF-α (Tumor Necrosis Factor-alpha)
  • This compound (and other test compounds) dissolved in DMSO
  • Positive control (e.g., a known IKK inhibitor)
  • Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)
  • Luciferase assay reagent
  • 384-well white, clear-bottom tissue culture plates
  • Luminometer

3. Experimental Workflow:

HTS_NFkB_Workflow cluster_prep Plate Preparation cluster_treatment Compound Addition cluster_stimulation Pathway Activation cluster_readout Data Acquisition plate_cells Seed HEK293T-NF-κB-luc cells in 384-well plates incubate_cells Incubate for 24 hours plate_cells->incubate_cells add_compounds Add this compound and library compounds incubate_cells->add_compounds add_controls Add positive and negative controls add_tnfa Stimulate cells with TNF-α add_controls->add_tnfa incubate_stimulation Incubate for 6-8 hours add_tnfa->incubate_stimulation lyse_cells Lyse cells and add luciferase substrate incubate_stimulation->lyse_cells read_luminescence Measure luminescence lyse_cells->read_luminescence data_analysis data_analysis read_luminescence->data_analysis Data Analysis

HTS workflow for NF-κB pathway inhibition screening.

4. Detailed Method:

  • Cell Plating: Seed HEK293T-NF-κB-luc cells in 384-well plates at a density of 10,000 cells per well in 40 µL of medium. Incubate for 24 hours.
  • Compound Addition: Add various concentrations of this compound and other test compounds to the wells.
  • Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells by adding 10 µL of TNF-α to a final concentration of 10 ng/mL.
  • Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO2.
  • Luciferase Assay: Perform the luciferase assay as described in Protocol 1.
  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity and determine the IC50 values for active compounds.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially modulated by this compound and related alkaloids.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is associated with numerous diseases, including cancer and chronic inflammatory conditions.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation CalyciphyllineA This compound CalyciphyllineA->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Transcription TNFa TNF-α TNFa->TNFR Binds

Potential inhibition of the NF-κB signaling pathway by this compound.
TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting metastasis in later stages. It is also a key regulator of fibrosis and immune responses.

TGFb_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbR TGF-β Receptor (Type I/II) SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates SMAD_complex SMAD2/3 SMAD4 SMAD23->SMAD_complex Binds to SMAD4 SMAD4 SMAD4 SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc Translocation CalyciphyllineA This compound CalyciphyllineA->TGFbR Inhibits? DNA DNA SMAD_complex_nuc->DNA Binds Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis, EMT) DNA->Gene_Expression Transcription TGFb TGF-β TGFb->TGFbR Binds

Potential inhibition of the TGF-β signaling pathway by this compound.

Conclusion

This compound and the broader family of Daphniphyllum alkaloids represent a promising class of natural products for high-throughput screening and drug discovery. Their diverse biological activities, including anti-HIV and cytotoxic effects, as well as their ability to modulate key signaling pathways, provide a strong rationale for their inclusion in screening libraries. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers to effectively utilize these compounds in their HTS campaigns, ultimately accelerating the identification of novel therapeutic leads. Further investigation is warranted to elucidate the specific molecular targets and mechanisms of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Calyciphylline A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Calyciphylline A and its analogs. The information provided is intended to address specific challenges that may be encountered during the final, critical steps of the synthesis.

Troubleshooting Guides

This section addresses common problems encountered during the late-stage synthesis of this compound, offering potential causes and recommended solutions.

Problem IDIssue DescriptionPotential CausesRecommended Solutions
TS-CA-01 Low Diastereoselectivity in Aldol (B89426) Cyclization for Piperidine (B6355638) Ring Closure - Suboptimal reaction temperature.- Incorrect choice of acid catalyst or solvent.- Steric hindrance in the substrate.- Carefully control the reaction temperature; lower temperatures often favor one diastereomer.- Screen different acid catalysts (e.g., p-TsOH) and solvents to optimize selectivity.[1]- Consider computational modeling (DFT calculations) to predict the more stable transition state and guide reaction condition optimization.[1]
TS-CA-02 Poor Yield in the Installation of the C-8 Methyl Group - Incomplete formation of the organocuprate reagent (Me₂CuLi).- Degradation of the tosylate precursor.- Competing elimination reaction.- Ensure the use of high-quality MeLi and CuI for the in situ formation of the Gilman reagent.- Add the tosylate solution to the freshly prepared organocuprate at low temperature (-20 °C to 0 °C) to minimize side reactions.[1]- If β-elimination is observed, consider alternative leaving groups or reaction conditions that favor substitution.
TS-CA-03 Unexpected Side Product Formation During Deprotection Steps - Use of inappropriate deprotection reagents or conditions.- Neighboring group participation leading to rearrangements.- For acid-sensitive groups, screen milder acidic conditions (e.g., catalytic p-TsOH in MeOH instead of stronger acids).[2][3]- If a retro-mixed Claisen reaction is observed upon deprotection of a silyl (B83357) ether, switch to acidic deprotection conditions to avoid the formation of a reactive alkoxide intermediate.[2]
TS-CA-04 Low Conversion in Nazarov Cyclization - Insufficient activation of the dienone precursor.- Steric hindrance preventing the necessary conformational arrangement for cyclization.- Screen various Lewis or Brønsted acids to promote the reaction (e.g., HBF₄, SnCl₄).[2][4]- Ensure the substrate is pure, as impurities can inhibit the catalyst.
TS-CA-05 Failure of Late-Stage C-H Oxidation or Functionalization - Steric inaccessibility of the target C-H bond.- Use of an oxidant that is not potent enough.- Employ more powerful and sterically less demanding oxidation conditions (e.g., AZADOL/PIDA).[5]- Modify the substrate to reduce steric hindrance around the target site if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving high diastereoselectivity in the intramolecular aldol cyclization to form the piperidine ring?

A1: The key factors influencing the diastereoselectivity of the aldol cyclization are the choice of catalyst and the reaction conditions. The use of p-toluenesulfonic acid monohydrate (pTsOH·H₂O) in benzene (B151609) at reflux has been shown to provide a high diastereomeric ratio (9:1) in favor of the desired product.[6][1] DFT calculations suggest that the preferential formation of one diastereomer is due to a lower energy transition state, which is favored by steric and electronic factors.[1] Therefore, precise control of the reaction setup is crucial.

Q2: During the substitution of the C-8 tosylate with a methyl group using an organocuprate, is inversion or retention of configuration expected?

A2: Interestingly, this reaction proceeds with retention of configuration.[1] While Sₙ2 reactions typically proceed with inversion, the observed retention of stereochemistry in this specific step of the this compound synthesis is a notable outcome. A speculative mechanism involving radical species has been proposed to explain this observation.[1]

Q3: I am experiencing an unexpected retro-mixed Claisen reaction during the TBAF-mediated deprotection of a TBS ether. How can I avoid this?

A3: This side reaction is initiated by the alkoxide formed upon deprotection. To circumvent this, it is recommended to switch to acidic deprotection conditions. For instance, using a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol (B129727) can effectively remove the TBS group without inducing the undesired retro-Claisen pathway.[2][3]

Q4: What are some common challenges in the late-stage construction of the polycyclic core of this compound-type alkaloids?

A4: Late-stage challenges often arise from the increased complexity and steric congestion of the intermediates.[7] Key difficulties include achieving desired stereoselectivity in bond formations, selective functionalization of specific positions without affecting other sensitive functional groups, and the potential for unexpected rearrangements during cyclization or deprotection steps.[2][5][7] Strategies to overcome these include the use of highly selective reagents, careful optimization of reaction conditions, and sometimes a revision of the synthetic route to introduce key structural features at an earlier, less sterically hindered stage.

Experimental Protocols

Protocol 1: Stereocontrolled Aldol Cyclization

A solution of the keto aldehyde precursor (1 equivalent) and pTsOH·H₂O (1 equivalent) in benzene is heated to reflux for 15 minutes. The reaction mixture is then cooled to room temperature, and water is added. The product is extracted with CH₂Cl₂ followed by a mixture of CHCl₃:i-PrOH (4:1). The combined organic extracts are concentrated and purified by chromatography to yield the desired azatricyclic ketol.[1]

Reagent/SolventMolar Equivalent/Volume
Keto aldehyde1.0
pTsOH·H₂O1.0
Benzene10 mL per 172 mg of substrate
Protocol 2: Installation of the C-8 Methyl Group

To a suspension of CuI (10 equivalents) in Et₂O at -20 °C, a solution of MeLi (1.6 M in Et₂O, 11.5 equivalents) is added dropwise. The mixture is warmed to 0 °C and stirred for 30 minutes. A solution of the tosylate precursor (1 equivalent) in a 9:1 mixture of Et₂O-THF is then added dropwise via cannula. The reaction is stirred for 1.5 hours, after which a saturated aqueous solution of Na₂CO₃ is added. The product is extracted with Et₂O.[1]

Reagent/SolventMolar Equivalent/Volume
Tosylate Precursor1.0
CuI10.0
MeLi (1.6 M in Et₂O)11.5
Et₂O4 mL per 45 mg of substrate
Et₂O-THF (9:1)5 mL per 45 mg of substrate

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Aldol Cyclization cluster_step2 Step 2: Tosylation cluster_step3 Step 3: Methylation start Keto Aldehyde Precursor process1 p-TsOH·H₂O, Benzene, Reflux start->process1 product1 Azatricyclic Ketol process1->product1 process2 TsCl, Pyridine product1->process2 product2 Tosylate Intermediate process2->product2 process3 Me₂CuLi, Et₂O/THF product2->process3 product3 Final Tricyclic Core process3->product3

Caption: Workflow for the final steps of ABC ring construction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield in Final Step? cause1 Incomplete Reaction start->cause1 cause2 Product Degradation start->cause2 cause3 Side Reactions start->cause3 solution1 Optimize Reaction Time/Temp cause1->solution1 solution2 Check Reagent Purity cause1->solution2 solution3 Modify Workup Procedure cause2->solution3 solution4 Use Additives/Alternative Reagents cause3->solution4

Caption: Troubleshooting logic for low-yielding final steps.

References

Technical Support Center: Synthesis of Calyciphylline A & Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with stereoselectivity during the synthesis of Calyciphylline A and related Daphniphyllum alkaloids.

Troubleshooting Guides & FAQs

This section addresses common issues related to stereocontrol in key synthetic steps.

Question 1: Poor diastereoselectivity is observed in the intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core. What are the potential causes and solutions?

Answer:

Poor diastereoselectivity in the intramolecular Diels-Alder reaction is a common hurdle. The thermal reaction often yields a complex mixture of diastereomers.[1][2] The facial selectivity of the dienophile's approach to the diene is critical for establishing the correct relative stereochemistry of the core structure.

Potential Causes:

  • Lack of facial bias: The default transition state may not have a significant energy difference between the endo and exo approaches, leading to a mixture of products.

  • Flexible tether: A highly flexible tether connecting the diene and dienophile can allow for multiple competing transition state geometries.

  • Substituent effects: Steric or electronic effects of substituents on the diene or dienophile may not be sufficient to direct the cycloaddition to a single face.

Troubleshooting Strategies:

  • Lewis Acid Catalysis: The use of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), can promote a highly stereoselective cycloaddition.[1][2][3] Lewis acids can coordinate to the dienophile, locking its conformation and increasing the energy difference between the competing transition states, thus favoring the desired diastereomer.

  • Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. Lower temperatures often enhance selectivity.

  • Substrate Modification: If possible, modify the substituents on the tether or the dienophile to introduce greater steric hindrance that disfavors one of the transition states.

Question 2: An incorrect stereoisomer is obtained or a mixture of epimers is formed during the intramolecular aldol (B89426) cyclization to construct the ABC ring system. How can this be addressed?

Answer:

The stereochemical outcome of the intramolecular aldol cyclization is crucial for setting multiple stereocenters in the ABC ring system of this compound-type alkaloids.[4][5] The formation of the undesired epimer at C-8 can be a significant issue.

Potential Causes:

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor thermodynamic equilibrium, leading to the most stable, but not necessarily the desired, product. Conversely, kinetic control might favor an undesired pathway. DFT calculations have suggested that the stereochemical course is likely under kinetic control, influenced by the transition state geometry of the enol approaching the aldehyde.[4]

  • Enolate Geometry: The geometry of the enolate (E or Z) can influence the facial selectivity of the cyclization.

  • Acid/Base Catalyst: The nature and concentration of the acid or base catalyst can impact the transition state and, consequently, the stereoselectivity.

Troubleshooting Strategies:

  • Catalyst Screening: The use of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) has been shown to promote the desired stereochemical outcome.[4] It is advisable to screen a variety of Brønsted and Lewis acids.

  • Temperature Control: Carefully control the reaction temperature. Running the reaction at lower temperatures can often improve kinetic selectivity.

  • Substrate Control: The inherent conformational biases of the substrate play a significant role. While more difficult to change, understanding the substrate's preferred conformations can provide insight into the observed selectivity. In some related systems, a chair-chair conformation led to a reverse diastereoselectivity compared to a boat-like conformation under the same conditions.[4]

Question 3: Difficulty in achieving high diastereoselectivity during the installation of the C8 quaternary center via allylation is being experienced. What methods can be employed to improve this?

Answer:

The construction of the vicinal all-carbon quaternary centers is a significant challenge in the synthesis of Daphniphyllum alkaloids. The allylation to form the C8 quaternary center is a critical step where stereocontrol is paramount.

Potential Causes:

  • Steric Hindrance: The reaction site is often highly congested, making it difficult for the allylating agent to approach from the desired face.

  • Enolate Formation: The use of various bases for enolate formation can lead to complex mixtures of C- and O-allylated products.[2]

  • Allylating Agent: The nature of the allylating agent and its counterion can influence the transition state geometry.

Troubleshooting Strategies:

  • Directed Reactions: Employing a substrate-controlled reaction can be highly effective. The Tsuji-Trost allylation protocol has been shown to provide excellent diastereoselectivity (>20:1), furnishing the desired stereoisomer in high yield.[2]

  • Base Selection: Carefully select the base for enolate formation. While bases like LDA might lead to mixtures, protocols like the Tsuji-Trost reaction can circumvent this issue.

  • Protecting Group Strategy: The choice of protecting groups on nearby functionalities can influence the steric environment and direct the approach of the incoming electrophile.

Quantitative Data on Stereoselectivity

The following table summarizes reported diastereomeric ratios for key stereoselective reactions in the synthesis of this compound and related compounds.

Reaction Substrate Conditions Diastereomeric Ratio (d.r.) Reference
Intramolecular Diels-AlderTriene 10ThermalComplex mixture[1][2]
Intramolecular Diels-AlderTriene 10Et₂AlCl9:1[1][2]
Intramolecular Aldol CyclizationKeto-tethered aldehyde 6p-TsOH, CH₂Cl₂, rt9:1[4]
Tsuji-Trost AllylationDiketone (+)-34Pd₂(dba)₃, PPh₃, Allyl acetate (B1210297), LDA>20:1[2]

Key Experimental Protocols

1. Et₂AlCl-Promoted Intramolecular Diels-Alder Cycloaddition [1]

  • Procedure: To a solution of the triene substrate in CH₂Cl₂ at -78 °C is added a solution of Et₂AlCl in hexanes. The reaction mixture is stirred at -78 °C for a specified time, then warmed to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired cycloadduct.

2. p-TsOH-Catalyzed Intramolecular Aldol Cyclization [4]

  • Procedure: To a solution of the keto-aldehyde substrate in CH₂Cl₂ at room temperature is added p-toluenesulfonic acid monohydrate. The reaction mixture is stirred at room temperature for the specified time (e.g., 24 hours). The reaction is then quenched with saturated aqueous NaHCO₃ solution, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography on silica (B1680970) gel to yield the desired azatricyclic ketol.

3. Tsuji-Trost Allylation for Quaternary Center Formation [2]

  • Procedure: A solution of the 1,3-diketone substrate in THF is cooled to -78 °C, and a solution of LDA in THF is added dropwise. The mixture is stirred at this temperature for 1 hour. In a separate flask, a solution of Pd₂(dba)₃ and PPh₃ in THF is prepared. Allyl acetate is added to the palladium catalyst mixture, followed by the dropwise addition of the enolate solution via cannula. The reaction is stirred at low temperature and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the mixture is extracted with Et₂O. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Visualizations

Logical Troubleshooting Workflow for Poor Stereoselectivity

Caption: A workflow for troubleshooting poor stereoselectivity in complex organic synthesis.

Key Stereoselective Reactions in this compound Synthesis

calyciphylline_synthesis start Acyclic Precursor diels_alder Intramolecular Diels-Alder start->diels_alder Lewis Acid (Et₂AlCl) core Bicyclo[2.2.2]octane Core (Sets multiple stereocenters) diels_alder->core elaboration Further Elaboration core->elaboration aldol_precursor Keto-aldehyde Precursor elaboration->aldol_precursor aldol Intramolecular Aldol Cyclization aldol_precursor->aldol Acid Catalyst (p-TsOH) abc_ring ABC Tricyclic System (Sets C8 stereocenter) aldol->abc_ring allylation Stereoselective Allylation abc_ring->allylation Tsuji-Trost Conditions quaternary C8 Quaternary Center allylation->quaternary calyciphylline_A This compound quaternary->calyciphylline_A

Caption: Key stereocontrolling reactions in the synthesis of this compound.

References

Improving the solubility of Calyciphylline A for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of Calyciphylline A in biological assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this complex alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for biological assays?

This compound is a hexacyclic Daphniphyllum alkaloid with a complex polycyclic structure.[1][2] Like many intricate natural products, its molecular architecture contributes to low aqueous solubility, which can lead to precipitation in the aqueous environment of biological assays. This can result in inaccurate and unreliable experimental outcomes.

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₂₃H₃₁NO₄PubChem[3]
Molecular Weight 385.5 g/mol PubChem[3]
Predicted XLogP3 1.7PubChem[3]

The predicted XLogP3 value suggests a moderate lipophilicity, indicating that while it has some non-polar character, it is not extremely hydrophobic.

Q3: What are the recommended initial steps for dissolving this compound?

For initial attempts, using a water-miscible organic co-solvent is the most common and straightforward approach.[4] Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions of hydrophobic compounds.[4]

Q4: How do I prepare a stock solution of this compound using a co-solvent?

A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general principle involves dissolving a known mass of this compound in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

Q5: My this compound precipitates when I dilute the stock solution into my aqueous buffer. What is happening?

This is a common issue when the final concentration of the organic co-solvent is not sufficient to maintain the solubility of the compound in the aqueous medium. The troubleshooting guide below offers several strategies to address this, such as lowering the final concentration of this compound or exploring alternative solubilization methods.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Compound Precipitation in Aqueous Media

  • Symptom: After adding the DMSO stock of this compound to your cell culture medium or assay buffer, the solution becomes cloudy or a visible precipitate forms.

  • Cause: The final concentration of DMSO is too low to keep the lipophilic this compound in solution.

  • Solutions:

    • Reduce Final Concentration: Determine the highest achievable concentration of this compound that remains in solution. This may require a dose-response experiment to find the optimal balance between efficacy and solubility.

    • Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may improve solubility. Always run a vehicle control to account for any solvent-induced effects.

    • Use Alternative Co-solvents: Consider other co-solvents such as ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG-400).[4]

    • Explore Advanced Methods: If the above solutions are not viable, consider using cyclodextrins or other advanced solubilization techniques.[5]

Problem 2: Suspected Solvent-Induced Cellular Toxicity

  • Symptom: You observe cellular stress or death in your vehicle control group (cells treated with the solvent alone).

  • Cause: High concentrations of organic solvents like DMSO can be toxic to some cell lines.

  • Solutions:

    • Minimize Final Solvent Concentration: Aim for a final DMSO concentration of ≤ 0.5% (v/v) in your cell-based assays, and preferably ≤ 0.1%.

    • Switch to a Less Toxic Co-solvent: Ethanol can sometimes be better tolerated by certain cell lines.

    • Utilize a Solvent-Free Approach: Complexation with cyclodextrins can deliver this compound to cells with minimal to no organic solvent.[4]

Advanced Solubilization Strategies

For challenging cases where co-solvents are insufficient, several advanced techniques can be employed to enhance the aqueous solubility of natural products.[6]

TechniquePrinciple of ActionAdvantagesDisadvantages
Complexation The hydrophobic this compound molecule is encapsulated within the hydrophobic core of a carrier molecule, like a cyclodextrin, which has a hydrophilic exterior.[5]- Significant increase in aqueous solubility. - Can reduce solvent-related toxicity.- May alter the effective concentration of the free drug. - Requires optimization of the drug-to-carrier ratio.
Solid Dispersion The compound is dispersed in a solid, hydrophilic carrier matrix at a molecular level.- Enhances dissolution rate and solubility.[6]- Requires specialized equipment (e.g., spray dryer, hot-melt extruder).
pH Adjustment For compounds with ionizable groups, altering the pH of the solution can increase solubility by converting the molecule to its more soluble salt form.[4]- Simple and cost-effective.- this compound is an alkaloid, so adjusting the pH to be more acidic can increase its solubility. However, this may not be compatible with the pH requirements of the biological assay.
Nanotechnology Formulating the compound into nanoparticles or nano-suspensions increases the surface area-to-volume ratio, which can improve the dissolution rate.[6]- Can significantly improve bioavailability and solubility.- Complex formulation process. - Potential for altered biological interactions due to the nanoparticle carrier.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution with DMSO

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of this compound (385.5 g/mol ), calculate the volume of 100% sterile-filtered DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock, add 259.4 µL of DMSO to 1 mg of this compound).

  • Dissolution: Vortex the tube vigorously for 2-3 minutes. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired biological buffer at a concentration range of 1-10% (w/v).

  • Complexation: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibration: Stir or shake the mixture vigorously at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.

  • Quantification:

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

    • Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

Visualizations

G cluster_start Initial Assessment cluster_method1 Method 1: Co-Solvent cluster_troubleshoot Troubleshooting cluster_solutions Solutions & Advanced Methods start Start: Need to solubilize This compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute check Precipitation? dilute->check success Success! Proceed with assay check->success No optimize Optimize final concentration or DMSO % check->optimize Yes optimize->dilute advanced Use Advanced Method: - Cyclodextrin - pH Adjustment optimize->advanced If optimization fails advanced->dilute G cluster_main Cyclodextrin Inclusion Complex Formation caly This compound (Poorly Soluble) p1 caly->p1 cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->p1 complex Soluble Inclusion Complex water Aqueous Environment (e.g., Assay Buffer) complex->water p1->complex + p2

References

Calyciphylline A Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Calyciphylline A in DMSO and other organic solvents. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results. As there is currently no specific published stability data for this compound, this guide provides a framework and best practices for researchers to determine its stability in their own experimental settings.

Frequently Asked Questions (FAQs)

Q1: Is there any published data on the stability of this compound in DMSO or other organic solvents?

A1: To date, a thorough search of scientific literature has not revealed any specific studies detailing the long-term stability of this compound in DMSO or other common organic solvents. While total synthesis reports mention the use of DMSO as a solvent for certain reactions, they do not provide information on the compound's stability in solution over time. Therefore, it is crucial for researchers to experimentally verify the stability of this compound under their specific storage and experimental conditions.

Q2: Why is it important to assess the stability of this compound in solution?

Q3: What factors can affect the stability of this compound in solution?

A3: Several factors can influence the stability of a compound in solution, including:

  • Solvent: The choice of solvent can significantly impact stability. Some solvents can react with the compound or catalyze degradation pathways.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photodecomposition.

  • pH: The pH of the solution can affect the stability of compounds with ionizable functional groups.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can lead to degradation and should be avoided.[1]

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: To minimize the risk of degradation, the following best practices are recommended:

  • Solvent Selection: Use high-purity, anhydrous solvents. If possible, degas the solvent to remove dissolved oxygen.

  • Preparation: Prepare stock solutions at the desired concentration and immediately aliquot them into single-use vials. This will prevent the need for repeated freeze-thaw cycles.[1]

  • Storage: Store aliquots at -80°C for long-term storage. For short-term storage, -20°C may be acceptable, but stability should be verified.[2] Protect solutions from light by using amber vials or by wrapping them in foil.

  • Handling: Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of water into the solution.

Troubleshooting Guide: Assessing this compound Stability

If you suspect instability or want to proactively assess the stability of your this compound solutions, the following guide provides a general framework for a stability study.

Experimental Protocol for Stability Assessment

This protocol outlines a general procedure for conducting a stability study of this compound in a chosen organic solvent. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for this purpose.[3][4]

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions over a set period.

Materials:

  • This compound

  • High-purity organic solvent (e.g., DMSO, Ethanol, Acetonitrile)

  • HPLC or LC-MS system with a suitable detector (e.g., UV/Vis, PDA, MS)[5][6]

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 10 mM).

    • Aliquot the stock solution into multiple amber vials for storage under different conditions.

  • Storage Conditions:

    • Store aliquots at various temperatures to assess thermal stability (e.g., -80°C, -20°C, 4°C, and room temperature).

    • To assess photostability, expose some samples to light (e.g., on a lab bench) while keeping control samples in the dark at the same temperature.

  • Time Points for Analysis:

    • Analyze the samples at regular intervals (e.g., T=0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, and 3 months). The initial analysis at T=0 will serve as the baseline.

  • Analytical Method:

    • Develop a stability-indicating HPLC or LC-MS method capable of separating this compound from potential degradation products.[7][8]

    • The method should be validated for parameters such as specificity, linearity, accuracy, and precision as per ICH guidelines.[9][10]

    • Example HPLC Conditions (to be optimized):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid for better peak shape)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (to be determined by UV scan) or MS detection.[11]

  • Data Analysis:

    • At each time point, inject the samples and a freshly prepared standard solution of this compound.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Data Presentation

The results of the stability study should be summarized in a clear and organized manner. The following table is a template for presenting the stability data for this compound.

Storage ConditionTime Point% this compound RemainingPeak Area of Degradation Product(s)Observations
-80°C (Dark)0100%0Clear solution
1 week
1 month
3 months
-20°C (Dark)0100%0Clear solution
1 week
1 month
3 months
4°C (Dark)0100%0Clear solution
24 hours
1 week
Room Temp (Dark)0100%0Clear solution
24 hours
1 week
Room Temp (Light)0100%0Clear solution
24 hours
1 week

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for conducting a stability study of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 24h, 1w, etc.) cluster_data Data Interpretation cluster_conclusion Conclusion prep_stock Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage_neg80 -80°C (Dark) aliquot->storage_neg80 Store storage_neg20 -20°C (Dark) aliquot->storage_neg20 storage_4 4°C (Dark) aliquot->storage_4 storage_rt_dark Room Temp (Dark) aliquot->storage_rt_dark storage_rt_light Room Temp (Light) aliquot->storage_rt_light hplc_analysis Analyze by Stability-Indicating HPLC/LC-MS Method storage_neg80->hplc_analysis storage_neg20->hplc_analysis storage_4->hplc_analysis storage_rt_dark->hplc_analysis storage_rt_light->hplc_analysis calc_remaining Calculate % Remaining This compound hplc_analysis->calc_remaining monitor_degradation Monitor for Degradation Peaks hplc_analysis->monitor_degradation determine_stability Determine Stability and Optimal Storage Conditions calc_remaining->determine_stability monitor_degradation->determine_stability

Workflow for assessing this compound stability.
Troubleshooting Logic for Stability Issues

This diagram outlines the logical steps to follow when troubleshooting potential stability problems with this compound solutions.

Troubleshooting_Logic cluster_investigate Investigation cluster_outcome Outcome & Action start Inconsistent Experimental Results Observed check_stability Is the stability of the This compound solution suspected? start->check_stability review_storage Review Storage Conditions: - Temperature - Light Exposure - Freeze-Thaw Cycles check_stability->review_storage Yes investigate_other Investigate Other Experimental Variables (e.g., assay conditions, reagents) check_stability->investigate_other No review_prep Review Solution Preparation: - Solvent Purity - Age of Solution review_storage->review_prep perform_analysis Perform HPLC/LC-MS Analysis on a Stored Aliquot review_prep->perform_analysis degradation_detected Degradation Detected? (New peaks, reduced main peak) perform_analysis->degradation_detected prepare_fresh Prepare Fresh Stock Solution degradation_detected->prepare_fresh Yes no_degradation No Degradation Detected degradation_detected->no_degradation No optimize_storage Optimize Storage Conditions: - Store at -80°C - Aliquot to avoid freeze-thaw - Protect from light prepare_fresh->optimize_storage re_evaluate Re-evaluate Stability with New Protocol optimize_storage->re_evaluate no_degradation->investigate_other

Logic diagram for troubleshooting this compound stability issues.

References

Technical Support Center: Purification of Synthetic Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Calyciphylline A and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these complex Daphniphyllum alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing a low yield after silica (B1680970) gel column chromatography. What are the potential causes and solutions?

Potential Causes:

  • Irreversible Adsorption: Complex alkaloids, particularly those with multiple amine functionalities, can bind irreversibly to the acidic silanol (B1196071) groups on the surface of silica gel, leading to significant product loss.

  • Compound Degradation: Some synthetic intermediates of this compound may be unstable on silica gel, leading to degradation during the purification process. The acidic nature of standard silica gel can facilitate side reactions.

  • Co-elution with Polar Impurities: If the product is highly polar, it may co-elute with equally polar byproducts, making isolation difficult and reducing the yield of the pure fraction.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, consider treating the silica gel with a base. You can either use commercially available deactivated silica gel or prepare it by creating a slurry of the silica gel in your eluent system containing a small amount of a volatile base, such as triethylamine (B128534) (~1%). This will neutralize the acidic sites and minimize irreversible adsorption and degradation.

  • Use an Alternative Stationary Phase: If the compound proves to be highly sensitive to silica, consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a reversed-phase silica gel (like C18).[1]

  • Optimize the Solvent System (Eluent):

    • Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation (a ΔRf of at least 0.2 between your product and major impurities).

    • For basic alkaloids, adding a small amount of a modifier like ammonia (B1221849) or triethylamine to the mobile phase can improve peak shape and reduce tailing.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred over gravity chromatography). A shorter residence time on the column reduces the opportunity for degradation.

FAQ 2: My target compound is co-eluting with a byproduct of very similar polarity. How can I improve the separation?

Potential Causes:

  • Formation of Diastereomers: Many synthetic steps in the this compound synthesis can produce diastereomers, which often have very similar physical properties and are notoriously difficult to separate by standard chromatography.[2][3]

  • Structurally Similar Impurities: The reaction may have produced byproducts that are structurally very similar to the desired product, resulting in nearly identical polarity.

Troubleshooting Steps:

  • High-Resolution Chromatography:

    • Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating compounds with very similar polarities.[4][5] Both normal-phase and reversed-phase HPLC can be explored.

    • Medium-Pressure Liquid Chromatography (MPLC): This technique can offer better resolution than standard flash chromatography.

  • Solvent System Optimization: Experiment with a wide range of solvent systems for your column chromatography. Sometimes, switching from a standard ethyl acetate/hexane system to something different, like dichloromethane (B109758)/methanol or toluene/acetone, can alter the selectivity and improve separation.[4]

  • Derivative Formation: If the impurity has a reactive functional group that your target compound lacks (or vice versa), you may be able to selectively react the impurity to drastically change its polarity, making separation straightforward. Following separation, the protecting group on your target compound can be removed.

  • Crystallization: If your compound is a solid, attempting to crystallize it from various solvent systems may selectively crystallize the desired product, leaving the impurity in the mother liquor.

FAQ 3: The synthesis produced a mixture of diastereomers that are inseparable by standard column chromatography. What is the best approach to isolate the desired stereoisomer?

Potential Causes:

  • Non-stereoselective reactions are common in complex total syntheses, leading to mixtures of diastereomers.[2][3] These isomers often have nearly identical Rf values on TLC.

Troubleshooting Steps:

  • Preparative HPLC: This is the most powerful technique for separating diastereomers. Chiral HPLC is not necessary for diastereomers, but a high-efficiency column is crucial.[5][6] Experiment with different mobile phases to maximize the separation factor (α).

  • Carry the Mixture Forward: In some cases, it may be more efficient to carry the mixture of diastereomers to the next step in the synthesis. The chemical transformation may allow for an easier separation of the subsequent products.

  • Selective Crystallization: As mentioned in FAQ 2, fractional crystallization can be an effective method if the compound is crystalline.

  • Formation of Diastereomeric Salts: If your molecule has a basic nitrogen atom, you can react the diastereomeric mixture with a chiral acid (like tartaric acid or camphorsulfonic acid) to form diastereomeric salts.[7] These salts have different solubilities and can often be separated by crystallization. Afterward, the free base can be regenerated by treatment with a mild base.[7]

Data Presentation

Table 1: Comparison of Purification Techniques for Complex Alkaloid Intermediates
TechniqueStationary PhaseTypical Sample LoadingResolutionThroughputKey Considerations
Flash Chromatography Silica Gel (40-63 µm)100 mg - 10 gModerateHighCost-effective; potential for sample degradation or irreversible adsorption.[8]
Medium-Pressure Liquid Chromatography (MPLC) Smaller Particle Silica50 mg - 5 gGoodMediumBetter separation than flash chromatography for difficult mixtures.
Preparative HPLC C18, Silica (5-10 µm)1 mg - 1 gVery HighLowExcellent for separating diastereomers and other closely-related impurities; higher cost.[9]
Crystallization N/A>100 mgPotentially Very HighVariableRequires a crystalline solid; can be highly effective for achieving high purity.

Experimental Protocols

General Protocol for Flash Column Chromatography of a this compound Intermediate

This protocol assumes a moderately polar, basic compound.

1. Preparation of the Stationary Phase:

  • Choose a column size appropriate for your sample amount (a general rule is a 100:1 ratio of silica gel to crude sample by weight).

  • In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent.

  • To minimize degradation of acid-sensitive compounds, add 1% triethylamine (Et3N) to the eluent used to prepare the slurry.

2. Packing the Column:

  • Secure the column vertically. Add a small amount of the eluent to the column.

  • Pour the silica gel slurry into the column. Use a funnel to guide the slurry.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow the excess solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the column eluent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed.

  • Dry Loading: Dissolve the crude sample in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the column. This method is preferred for samples that are not very soluble in the eluent.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply pressure (using a pump or hand bellows for flash chromatography) to achieve a steady flow rate.

  • Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.

  • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.

5. Product Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

General Purification Workflow

G cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Primary Chromatography cluster_3 Purity Analysis & Further Steps cluster_4 Secondary Purification (If Needed) Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Flash Flash Column Chromatography (Silica or Alumina) Workup->Flash TLC_NMR TLC / NMR Analysis Flash->TLC_NMR Pure Pure Product (>95%) TLC_NMR->Pure Purity OK Impure Impure Product TLC_NMR->Impure Purity Not OK HPLC Preparative HPLC Impure->HPLC Cryst Crystallization Impure->Cryst HPLC->Pure Cryst->Pure

Caption: General experimental workflow for the purification of a synthetic intermediate.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield After Silica Column CheckTLC Analyze crude vs. purified by TLC/LCMS Start->CheckTLC Streak Is there a streak from the baseline in the crude lane? CheckTLC->Streak Degradation Is there a new spot or smear in the purified sample? CheckTLC->Degradation Streak->Degradation No Solution1 Product is likely irreversibly adsorbed to silica. - Use deactivated silica (add Et3N). - Switch to Alumina or C18. Streak->Solution1 Yes Solution2 Product is likely degrading on the column. - Use deactivated silica. - Reduce purification time (Flash). - Use a different stationary phase. Degradation->Solution2 Yes NoIssue No obvious degradation or streaking observed. - Check fraction analysis. - Re-optimize solvent system. Degradation->NoIssue No

Caption: A decision tree for troubleshooting low purification yields.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Calyciphylline A Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Calyciphylline A.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase when developing a separation method for this compound?

A1: For a complex alkaloid like this compound, a reversed-phase HPLC method is a common starting point. A typical initial mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).[1][2] It is also common to add an acidic modifier to the mobile phase.

Q2: Which organic solvent, acetonitrile or methanol, is better for this compound separation?

A2: Both acetonitrile and methanol can be effective. Acetonitrile generally offers lower viscosity, leading to lower backpressure, and better UV transparency.[2] Methanol is a more cost-effective option.[2] The choice between the two can influence the selectivity of the separation, so it is often beneficial to screen both during method development.

Q3: Why is pH control of the mobile phase important for this compound analysis?

A3: this compound is an alkaloid, meaning it is a basic compound. The pH of the mobile phase will influence its ionization state, which in turn significantly affects its retention time and peak shape.[1] Working at a low pH (typically between 2 and 4) ensures that the analyte is in a consistent, protonated form, which often leads to sharper, more symmetrical peaks by minimizing interactions with free silanol (B1196071) groups on the silica-based stationary phase.[3]

Q4: What are common acidic modifiers, and at what concentration should they be used?

A4: Formic acid or trifluoroacetic acid (TFA) are frequently used acidic modifiers in reversed-phase HPLC for alkaloids. A concentration of 0.1% (v/v) is a standard starting point for both.[3] These modifiers help to control the pH of the mobile phase and can also act as ion-pairing agents to improve peak shape.

Q5: Should I use an isocratic or gradient elution for this compound?

A5: For complex samples or when analyzing this compound in the presence of other related alkaloids, a gradient elution is generally recommended.[4][5] A gradient, where the concentration of the organic solvent is increased over time, allows for the separation of compounds with a wider range of polarities and can improve peak resolution and decrease analysis time.[1][5] An isocratic elution, with a constant mobile phase composition, may be suitable for simpler sample matrices or for quality control applications once a method has been established.

Troubleshooting Guide

Q1: My this compound peak is tailing. How can I improve the peak shape?

A1: Peak tailing for basic compounds like this compound is a common issue. Here are several approaches to address it:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5 with formic acid or TFA) to fully protonate the analyte. This minimizes secondary interactions with the stationary phase.[6]

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a C8 or a phenyl-hexyl column) that may have fewer accessible silanol groups.

  • Add an Ion-Pairing Reagent: In some cases, a dedicated ion-pairing reagent can improve peak shape.[1]

  • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a smaller sample volume or a more dilute sample.[6]

Q2: I am seeing poor resolution between this compound and other related alkaloids. What can I do?

A2: Improving resolution often requires systematic optimization of the mobile phase and other chromatographic conditions:

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH: Small changes in the mobile phase pH can influence the retention of ionizable compounds differently, potentially improving resolution.

  • Modify the Temperature: Increasing the column temperature can improve efficiency and may change the selectivity.

Q3: I am observing ghost peaks in my chromatogram. What is the likely cause?

A3: Ghost peaks can arise from several sources:

  • Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and fresh mobile phase.[7]

  • Sample Carryover: This can occur if the injector is not adequately washed between injections. A stronger wash solvent may be needed.[6]

  • Impure Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion and ghost peaks. Whenever possible, dissolve the sample in the initial mobile phase.[7]

Q4: My system backpressure is too high. How can I reduce it?

A4: High backpressure can indicate a blockage or issues with the mobile phase:

  • Filter the Mobile Phase and Sample: Particulates can clog the column frit or other system components.[8]

  • Check for Blockages: Systematically check for blockages in the tubing, injector, and guard column.

  • Lower the Flow Rate: A lower flow rate will result in lower backpressure.

  • Use a Lower Viscosity Mobile Phase: Acetonitrile has a lower viscosity than methanol. Also, increasing the column temperature will decrease the mobile phase viscosity.

  • Precipitation in the mobile phase: This can occur when mixing high concentrations of organic solvent with buffered aqueous phases. Ensure your mobile phase components are miscible in the proportions used.[5]

Experimental Protocols & Data

While specific optimized conditions for this compound are not widely published, the following tables provide starting points based on methods used for related Daphniphyllum alkaloids.

Table 1: Recommended Starting HPLC Columns
Column TypeDimensionsParticle SizeManufacturerReference
Waters Xbridge Prep C1810 x 250 mm5 µmWaters[9][10]
ZORBAX RRHD Eclipse Plus C182.1 x 50 mm1.8 µmAgilent[9][10]
Table 2: General Starting Mobile Phase Conditions
ParameterCondition 1Condition 2
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanol
Gradient Start at 5-10% B, increase to 90-95% B over 20-30 minutes
Flow Rate 0.8 - 1.2 mL/min (for analytical columns)
Column Temperature 25 - 40 °C
Detection UV, wavelength to be determined (e.g., 210, 254 nm)

Visualizations

Mobile Phase Optimization Workflow

MobilePhaseOptimization start Start: Define Separation Goals select_column Select Column (e.g., C18) start->select_column initial_conditions Initial Conditions: - Mobile Phase: Water/ACN with 0.1% FA - Gradient: 5-95% ACN over 30 min select_column->initial_conditions run_initial Run Initial Separation initial_conditions->run_initial evaluate Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time run_initial->evaluate poor_shape Poor Peak Shape (Tailing) evaluate->poor_shape Tailing? poor_resolution Poor Resolution evaluate->poor_resolution Low Resolution? optimized Optimized Method evaluate->optimized Good Separation? adjust_ph Adjust pH: - Try 0.1% TFA - Use buffered mobile phase poor_shape->adjust_ph adjust_ph->run_initial Re-evaluate adjust_gradient Adjust Gradient: - Shallower gradient - Isocratic holds poor_resolution->adjust_gradient adjust_gradient->run_initial Re-evaluate change_solvent Change Organic Solvent: - Switch ACN to Methanol adjust_gradient->change_solvent Still poor? change_solvent->run_initial Re-evaluate

References

Technical Support Center: Interpreting Complex NMR Spectra of Calyciphylline A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Calyciphylline A and its derivatives. It provides troubleshooting guidance and answers to frequently asked questions to assist in the interpretation of their complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of this compound derivatives so complex and difficult to interpret?

A1: The complexity arises from the inherent structural features of the this compound scaffold. These molecules possess a highly rigid and sterically congested polycyclic system with multiple contiguous stereocenters. This leads to significant signal overlap in the ¹H NMR spectrum, especially in the aliphatic region, as many protons exist in similar chemical environments. Furthermore, the rigid framework often results in complex spin-spin coupling patterns that are not easily decipherable from a 1D spectrum alone.

Q2: What are the essential NMR experiments for the structural elucidation of a new this compound derivative?

A2: A standard set of 1D and 2D NMR experiments is crucial for the unambiguous structure determination of these complex alkaloids.[1] This typically includes:

  • 1D ¹H NMR: To observe the proton signals and their multiplicities.

  • 1D ¹³C NMR (and DEPT): To identify the number of carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks and identify adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and establishing the overall carbon skeleton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

Q3: I have a very small amount of my isolated this compound derivative. Which NMR experiments should I prioritize?

A3: With limited sample quantity, prioritizing proton-detected experiments is key due to their higher sensitivity. A typical strategy would be:

  • ¹H NMR: To get an initial overview.

  • HSQC: This is a sensitive 2D experiment that provides crucial ¹H-¹³C one-bond correlations.

  • HMBC: Essential for skeletal connectivity.

  • COSY: To establish proton-proton connectivities.

  • NOESY/ROESY: If sufficient signal-to-noise can be achieved, this is vital for stereochemical assignment.

Modern NMR spectrometers equipped with cryogenic probes can significantly enhance sensitivity, allowing for the acquisition of a full dataset on microgram quantities of sample.[1]

Troubleshooting Guide

Issue 1: Severe Signal Overlap in the Aliphatic Region of the ¹H NMR Spectrum

Question: The upfield region (δ 1.0-3.0 ppm) of my ¹H NMR spectrum is a cluster of overlapping multiplets, and I cannot assign any specific protons. What should I do?

Answer: This is a common challenge with this compound derivatives. Here’s a systematic approach to resolve the overlapping signals:

  • Utilize 2D NMR Spectroscopy:

    • HSQC: The HSQC spectrum will disperse the proton signals based on the chemical shifts of their attached carbons. Since ¹³C spectra are generally better resolved, this will help to separate overlapping proton signals.

    • COSY: Even with overlap in the 1D spectrum, the cross-peaks in a COSY spectrum can help to trace out J-coupling networks, allowing you to identify connected protons.

    • HMBC: This experiment is crucial for connecting different proton spin systems through long-range couplings to quaternary carbons and heteroatoms.

  • Employ a Higher Field NMR Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) will increase the chemical shift dispersion and can help to resolve some of the overlapping signals.

  • Change the Deuterated Solvent: Sometimes, changing the solvent (e.g., from CDCl₃ to benzene-d₆ or pyridine-d₅) can induce differential changes in the chemical shifts of certain protons, leading to better signal separation.[2]

Issue 2: Ambiguous Stereochemical Assignment

Question: I have established the planar structure of my this compound derivative using COSY, HSQC, and HMBC, but I am uncertain about the relative stereochemistry at several chiral centers. How can I resolve this?

Answer: The determination of relative stereochemistry relies heavily on through-space correlations observed in NOESY or ROESY experiments.

  • NOESY/ROESY Analysis: Strong NOE/ROE cross-peaks are observed between protons that are close to each other in space (typically < 5 Å). By carefully analyzing these correlations, you can build a 3D model of the molecule and deduce the relative orientations of substituents. For example, a strong NOE between a methyl group and a methine proton on the same face of a ring system would indicate a cis relationship.

  • Coupling Constants (J-values): The magnitude of ³JHH coupling constants, which can sometimes be extracted from high-resolution 1D ¹H NMR or from 2D experiments, can provide information about the dihedral angle between two coupled protons and thus help in assigning relative stereochemistry.

Data Presentation

The following table provides an example of ¹H and ¹³C NMR data for a hypothetical this compound derivative in CDCl₃.

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (H to C)Key NOESY Correlations (H to H)
1175.2-H-2, H-20-
245.12.85 (m)C-1, C-3, C-4, C-6H-6, H-20
338.91.95 (m), 1.60 (m)C-2, C-4, C-5H-5, H-18
458.3-H-3, H-5, H-18-
535.62.10 (m)C-3, C-4, C-6, C-7H-3, H-7
642.12.50 (dd, 12.5, 4.0)C-2, C-5, C-7, C-8H-2, H-7
728.41.80 (m)C-5, C-6, C-8, C-9H-5, H-6
8135.45.60 (d, 5.0)C-6, C-7, C-9, C-10H-9
9128.95.90 (d, 5.0)C-7, C-8, C-10H-8
1065.2-H-8, H-9, H-11, H-12-
1148.73.10 (m)C-10, C-12, C-13H-12, H-13
1225.31.70 (m)C-10, C-11, C-13H-11, H-13
1333.11.90 (m)C-11, C-12, C-14, C-15H-11, H-12
1422.51.50 (m)C-13, C-15H-15
1530.11.65 (m)C-13, C-14H-14
1660.54.10 (s)C-15, C-17H-17
1729.82.20 (s)C-16H-16
1821.31.15 (s)C-3, C-4, C-5H-3
1914.50.95 (t, 7.5)C-20H-20
2028.11.40 (q, 7.5)C-1, C-2, C-19H-2, H-19

Experimental Protocols

Protocol 1: General Sample Preparation for NMR
  • Sample Weighing: Accurately weigh 1-5 mg of the purified this compound derivative.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆).

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive samples or for high-quality NOESY experiments, degas the sample by bubbling an inert gas (e.g., argon) through the solution for a few minutes.

Protocol 2: 2D HSQC Experiment
  • Spectrometer Setup: Tune and match the ¹H and ¹³C channels of the NMR probe. Lock and shim the sample.

  • Pulse Program: Select a standard HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments).

  • Acquisition Parameters:

    • Set the spectral widths for both ¹H (F2) and ¹³C (F1) dimensions based on the 1D spectra.

    • Set the number of data points (e.g., 2048 in F2 and 256 in F1).

    • Set the number of scans per increment (typically 2-16, depending on sample concentration).

    • Set the one-bond ¹JCH coupling constant to an average value of 145 Hz.

  • Data Processing: After acquisition, apply a sine-bell window function in both dimensions, perform a two-dimensional Fourier transform, and phase correct the spectrum.

Protocol 3: 2D HMBC Experiment
  • Spectrometer Setup: Similar to the HSQC experiment, ensure the probe is tuned and the sample is locked and shimmed.

  • Pulse Program: Select a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Acquisition Parameters:

    • Set the spectral widths for both ¹H (F2) and ¹³C (F1) dimensions.

    • Set the number of data points (e.g., 2048 in F2 and 256 in F1).

    • Set the number of scans per increment (typically 4-32).

    • Set the long-range coupling constant (ⁿJCH) to a value optimized for 2-3 bond couplings (typically 8 Hz).

  • Data Processing: Process the data similarly to the HSQC experiment.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_structure_elucidation Structure Elucidation Sample Purified this compound Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR ¹H NMR Filter->H1_NMR C13_NMR ¹³C & DEPT NMR Filter->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY / ROESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Planar_Structure Determine Planar Structure COSY->Planar_Structure HSQC->Planar_Structure HMBC->Planar_Structure Stereochemistry Assign Relative Stereochemistry NOESY->Stereochemistry Planar_Structure->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Caption: Experimental workflow for NMR-based structure elucidation of this compound derivatives.

troubleshooting_workflow Start Overlapping Signals in ¹H NMR HSQC Run 2D HSQC Experiment Start->HSQC Resolved Signals Resolved HSQC->Resolved Yes Not_Resolved Signals Still Overlapping HSQC->Not_Resolved No Proceed Proceed with Structure Elucidation Resolved->Proceed Higher_Field Use Higher Field Spectrometer Not_Resolved->Higher_Field Change_Solvent Change Deuterated Solvent Not_Resolved->Change_Solvent Higher_Field->Proceed Change_Solvent->Proceed

Caption: Troubleshooting workflow for resolving overlapping NMR signals.

References

Technical Support Center: Addressing Off-Target Effects of Calyciphylline A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating potential off-target effects of Calyciphylline A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a complex Daphniphyllum alkaloid, a class of natural products known for their diverse and intricate molecular structures.[1][2][3] While the specific molecular target of this compound is not yet fully elucidated, related compounds from the Daphniphyllum family have been reported to exhibit a range of biological activities, including the modulation of signaling pathways such as NF-κB and TGF-β, and the induction of autophagy.[4][5] Given the complex nature of these alkaloids, it is crucial to validate that the observed cellular phenotype is a direct result of on-target activity.

Q2: What are "off-target" effects and why are they a concern when using a novel compound like this compound?

Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target.[6][7] These effects can lead to misinterpretation of experimental results, unexpected toxicity, and a flawed understanding of the compound's mechanism of action. For a novel compound like this compound, where the primary target may not be known or well-characterized, it is essential to employ rigorous validation strategies to distinguish between on-target and off-target activities.

Q3: I am observing a phenotype in my cells after treatment with this compound. How can I be sure it's not an off-target effect?

Confirming that an observed phenotype is due to on-target activity is a multi-step process. Key strategies include:

  • Dose-response analysis: A specific, on-target effect should exhibit a clear sigmoidal dose-response curve. Off-target effects may appear only at higher concentrations.

  • Orthogonal validation: If possible, use a structurally unrelated compound that targets the same putative pathway to see if it recapitulates the phenotype.

  • Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the proposed target protein. The phenotype should be mimicked or rescued upon genetic manipulation.

  • Target engagement assays: Directly measure the binding of this compound to its intended target within the cell.

Q4: My dose-response curve for this compound is bell-shaped (hormetic). What could this indicate?

A bell-shaped or U-shaped dose-response curve, where the effect is observed at intermediate concentrations but diminishes at higher concentrations, can be indicative of off-target effects, cytotoxicity, or compound precipitation at higher doses.[8] It is crucial to assess cell viability in parallel with your primary assay to rule out toxicity.

Troubleshooting Guides

Problem 1: Inconsistent or irreproducible results between experiments.
Potential Cause Troubleshooting Step
Compound Instability/Solubility Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and freshly diluted in culture medium for each experiment. Visually inspect for precipitation.
Cell Passage Number High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments.
Assay Variability Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment.
Problem 2: Observed phenotype does not correlate with the expected pathway.
Potential Cause Troubleshooting Step
Unknown Off-Target Effects Perform a target deconvolution study using techniques like proteome-wide profiling (e.g., chemical proteomics) to identify potential off-target binding partners.
Pathway Crosstalk The targeted pathway may have complex interactions with other signaling networks. Map the known interactions of your target and probe key nodes of interacting pathways.
Cell Line Specific Effects The observed phenotype may be specific to the cell line being used. Validate key findings in a different, relevant cell line.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assessment

Objective: To determine the optimal concentration range for this compound and to assess its impact on cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, typically starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Treatment: Remove the old medium and add the compound dilutions to the cells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Phenotypic Assay: Perform your primary assay to measure the biological response of interest.

  • Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to measure cell viability.[8]

  • Data Analysis: Plot the dose-response curve for both the phenotypic assay and the cytotoxicity assay. The optimal concentration for your experiments should be where the desired phenotype is observed with minimal impact on cell viability.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound directly binds to its putative target protein in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at a working concentration or a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7]

Visualizations

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Orthogonal Validation cluster_3 Genetic Validation cluster_4 Direct Target Engagement cluster_5 Conclusion A Phenotype Observed with This compound B Dose-Response Curve A->B C Is curve sigmoidal? B->C Analyze D Assess Cytotoxicity C->D No E Use Structurally Different Inhibitor of Same Pathway C->E Yes L Potential Off-Target Effect Investigate Further D->L F Phenotype Reproduced? E->F G Target Knockdown/Knockout (siRNA, CRISPR) F->G Yes F->L No H Phenotype Mimicked? G->H I Perform CETSA or Similar Assay H->I Yes H->L No J Target Engagement Confirmed? I->J K High Confidence in On-Target Effect J->K Yes J->L No

Caption: Workflow for validating on-target effects of this compound.

G cluster_0 Extracellular Signal (e.g., TNFα) cluster_1 Receptor Complex cluster_2 Cytoplasmic Signaling Cascade cluster_3 Potential Off-Target Interaction cluster_4 Nuclear Translocation & Transcription tnfa TNFα tnfr TNFR1 tnfa->tnfr tradd TRADD tnfr->tradd rip1 RIP1 tradd->rip1 traf2 TRAF2 rip1->traf2 ikk IKK Complex traf2->ikk ikb IκBα ikk->ikb phosphorylates nfkb_inactive NF-κB (p50/p65) ikb->nfkb_inactive sequesters nfkb_active Active NF-κB nfkb_inactive->nfkb_active IκBα degradation calyc_a This compound (Off-Target) off_target_kinase Unknown Kinase calyc_a->off_target_kinase off_target_kinase->ikk unintended activation or inhibition nucleus Nucleus nfkb_active->nucleus translocates to gene Inflammatory Gene Expression nucleus->gene

Caption: Potential off-target effect of this compound on the NF-κB pathway.

References

Optimizing Calyciphylline A Concentration for Cytotoxicity Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Calyciphylline A in cytotoxicity studies.

Frequently Asked Questions (FAQs)

1. What is a recommended starting concentration range for this compound in a cytotoxicity assay?

Based on published data for this compound and related Daphniphyllum alkaloids, a broad starting range of 0.1 µM to 100 µM is recommended for initial screening. For instance, a related compound demonstrated moderate cytotoxicity against HeLa cells with an IC50 of approximately 3.89 µM.[1] Another similar alkaloid showed an IC50 of 31.9 µM against the same cell line.[1] A dose-response curve should be generated to determine the optimal concentration range for your specific cell line.

2. What solvent should I use to dissolve this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving compounds like this compound for in vitro studies. It is crucial to determine the maximum non-toxic concentration of the solvent for your specific cell line. Always include a vehicle control (media with the highest concentration of DMSO used) in your experiments. Generally, the final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]

3. How long should I incubate the cells with this compound?

The incubation period for cytotoxicity assays can range from 24 to 72 hours.[3] A common initial time point is 24 hours.[4][5] However, the optimal duration depends on the cell line's doubling time and the compound's mechanism of action. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the most appropriate incubation time.

4. Which cytotoxicity assay is best for studying this compound's effects?

The choice of assay depends on the specific research question.

  • MTT/MTS/XTT Assays: These colorimetric assays measure metabolic activity, which is often used as an indicator of cell viability.[6][7] They are widely used for screening and determining IC50 values.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating loss of membrane integrity and cytotoxicity.[6]

  • Fluorescence-based Assays: Dyes that stain for markers of apoptosis or necrosis can provide more detailed information about the mode of cell death.[6]

5. How do I interpret my IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[8] A lower IC50 value indicates a more potent compound. It's important to compare your IC50 value to those of control compounds and to published data for similar compounds, keeping in mind that values can vary significantly between different cell lines.[2]

Data Presentation: Cytotoxicity of this compound Analogs

The following table summarizes the cytotoxic activity of compounds structurally related to this compound against various cancer cell lines. This data can help inform the selection of an appropriate starting concentration range for your experiments.

CompoundCell LineIC50 ValueReference
Daphnezomine WHeLa16.0 µg/mL[1]
Unnamed this compound analogHeLa~3.89 µM[1]
Daphnioldhanol AHeLa31.9 µM[1]
Calyciphylline BL121012 µM[9]

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.[4][6][7][10][11]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][10]

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[4][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4][7] Mix gently by pipetting or shaking.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the 96-well plate. 4. Bubbles in wells.[2][12]1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.[2] 4. Gently tap the plate or use a sterile needle to pop bubbles before reading.[2][12]
Negative controls (vehicle only) show significant cell death 1. Solvent (e.g., DMSO) concentration is too high.[2] 2. Contamination (bacterial, fungal, mycoplasma).[2] 3. Cells were unhealthy before the experiment.[2]1. Perform a solvent tolerance test to find the maximum non-toxic concentration. Keep final DMSO concentration <0.5%.[2] 2. Regularly test cell cultures for contamination. 3. Use cells with a low passage number and ensure they are in the logarithmic growth phase.[2]
No cytotoxic effect observed at tested concentrations 1. This compound concentration is too low. 2. Insufficient incubation time.[2] 3. Compound instability or degradation.[2] 4. Issues with the assay itself (e.g., reagent problems).1. Test a wider and higher concentration range. 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Store the compound properly and prepare fresh dilutions for each experiment.[2] 4. Check the expiration dates of reagents and run a positive control to validate the assay.
High background absorbance in media-only wells 1. Contamination of media or reagents. 2. High concentration of certain substances (e.g., phenol (B47542) red) in the medium.[10][12]1. Use fresh, sterile media and reagents. 2. Use serum-free or phenol red-free media during the assay incubation if possible.[10] Prepare background control wells with media and MTT reagent but no cells.[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Dilutions treat_cells Treat Cells with This compound prep_compound->treat_cells prep_cells Culture & Harvest Cells seed_plate Seed 96-Well Plate prep_cells->seed_plate seed_plate->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure calc_viability Calculate % Viability measure->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic

troubleshooting_workflow start Inconsistent or Unexpected Cytotoxicity Results q1 Are negative (vehicle) controls showing toxicity? start->q1 sol_q1_yes Check Solvent Concentration & Test for Contamination q1->sol_q1_yes Yes q2 Is there high variability between replicates? q1->q2 No end Optimized Results sol_q1_yes->end sol_q2_yes Review Cell Seeding & Pipetting Technique. Consider Edge Effects. q2->sol_q2_yes Yes q3 Is there no cytotoxic effect observed? q2->q3 No sol_q2_yes->end sol_q3_yes Increase Concentration Range & Incubation Time. Verify Compound Stability. q3->sol_q3_yes Yes q3->end No sol_q3_yes->end

Caption: Decision tree for troubleshooting cytotoxicity assays.

Potential Signaling Pathways Affected by Calyciphylline Alkaloids

signaling_pathway cluster_nfkb NF-κB Pathway cluster_tgfb TGF-β Pathway Calyciphylline_A This compound Analogs IkB IκBα Calyciphylline_A->IkB Inhibits Degradation? SMAD SMAD2/3 Calyciphylline_A->SMAD Inhibits Phosphorylation? TNFa TNFα IKK IKK TNFa->IKK activates IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression promotes TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR binds TGFbR->SMAD phosphorylates SMAD4 SMAD4 SMAD->SMAD4 complexes with TGFb_Target_Genes Target Gene Expression SMAD4->TGFb_Target_Genes regulates

Caption: Potential signaling pathways modulated by this compound analogs.[13][14]

References

Technical Support Center: Navigating Cell Permeability Challenges with Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential cell permeability issues with Calyciphylline A in in vitro settings. The following information is designed to address common questions and provide actionable experimental strategies.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected biological activity of this compound in my cell-based assay. Could this be a cell permeability issue?

A1: It is possible. While this compound and related compounds have demonstrated biological activities such as inhibition of NF-κB and TGF-β signaling, and induction of autophagy, suboptimal cell permeability can be a significant factor in seeing reduced or no effect in in vitro models.[1] The physicochemical properties of a compound are key determinants of its ability to passively diffuse across the cell membrane. For this compound, a preliminary assessment of its properties against Lipinski's Rule of Five can provide initial insights.[1][2]

Q2: How do the physicochemical properties of this compound relate to its potential cell permeability?

A2: this compound's properties, when evaluated against Lipinski's Rule of Five, suggest a generally favorable profile for passive cell permeability. However, other factors can still influence its uptake. Below is a summary of its key physicochemical properties.

Data Presentation: Physicochemical Properties of this compound

PropertyValueLipinski's Rule of Five GuidelineAssessment
Molecular Weight385.5 g/mol < 500 g/mol Pass
XLogP31.7≤ 5Pass
Hydrogen Bond Donors0≤ 5Pass
Hydrogen Bond Acceptors5≤ 10Pass
Polar Surface Area61.4 Ų< 140 ŲFavorable

Data sourced from PubChem CID 10861970.[3]

While this compound does not violate any of Lipinski's rules, it's important to remember that these are guidelines and do not guarantee cell permeability. Factors such as active efflux by cellular transporters can also significantly impact intracellular compound concentration.

Q3: What are the first steps to experimentally determine if this compound is permeating my cells?

A3: To directly assess cell permeability, you can perform in vitro permeability assays. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across a lipid-infused artificial membrane. The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, and it can assess both passive diffusion and active transport processes.

Q4: My permeability assay results suggest low permeability or active efflux. What can I do to improve the intracellular concentration of this compound?

A4: If you suspect poor permeability or active efflux, there are several strategies you can employ:

  • Use of Permeabilizing Agents: A brief pre-treatment of cells with a low concentration of a mild detergent or a solvent like DMSO can transiently increase membrane permeability.[4] However, this should be done with caution as it can affect cell viability and physiology.

  • Efflux Pump Inhibitors: If you suspect that this compound is a substrate for efflux pumps (like P-glycoprotein), you can co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil). An increase in the biological activity of this compound in the presence of an inhibitor would suggest that efflux is a contributing factor.

  • Formulation Strategies: For in vitro experiments, ensuring this compound is fully solubilized in the culture medium is critical. The use of solubilizing agents or delivery vehicles, such as cyclodextrins, might improve its availability to the cells.

Troubleshooting Guides

Issue: Inconsistent or no biological response to this compound treatment.

This troubleshooting workflow can help you systematically investigate potential cell permeability issues.

G start No/Low Biological Activity of this compound check_properties Review Physicochemical Properties (See Table Above) start->check_properties permeability_assay Perform Permeability Assay (PAMPA or Caco-2) check_properties->permeability_assay analyze_pampa Analyze PAMPA Results permeability_assay->analyze_pampa PAMPA analyze_caco2 Analyze Caco-2 Results permeability_assay->analyze_caco2 Caco-2 low_passive Low Passive Permeability analyze_pampa->low_passive analyze_caco2->low_passive Low A-B permeability high_efflux High Efflux Ratio (>2) analyze_caco2->high_efflux High B-A/A-B ratio troubleshoot_passive Troubleshoot Passive Diffusion: - Optimize formulation - Use permeabilizing agents low_passive->troubleshoot_passive troubleshoot_efflux Troubleshoot Active Efflux: - Use efflux pump inhibitors - Confirm with specific inhibitor assays high_efflux->troubleshoot_efflux re_evaluate Re-evaluate Biological Activity troubleshoot_passive->re_evaluate troubleshoot_efflux->re_evaluate

Caption: Troubleshooting workflow for investigating poor cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for assessing the passive permeability of this compound.

  • Preparation of the Donor Plate:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should typically be ≤1%.

    • Add the this compound solution to the wells of the donor plate (a 96-well filter plate).

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with the same buffer used for the donor solution.

  • Assembly and Incubation:

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin (B1663433) in dodecane).

    • Place the donor plate into the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following formula: P_app = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    • Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, and [drug]equilibrium is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for a bidirectional Caco-2 assay to assess both passive permeability and active efflux.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days post-seeding).

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Assay Procedure (Apical to Basolateral - A-B Transport):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the this compound dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

  • Assay Procedure (Basolateral to Apical - B-A Transport):

    • In a separate set of wells, add the this compound dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate under the same conditions and take samples from the apical chamber at the same time points.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp for both the A-B and B-A directions.

    • The efflux ratio is calculated as: Efflux Ratio = P_app (B-A) / P_app (A-B)

    • An efflux ratio greater than 2 is generally considered indicative of active efflux.

Signaling Pathways Potentially Modulated by this compound

The following diagrams illustrate the key signaling pathways that may be affected by this compound and related compounds, based on existing literature.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK IL1R->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Gene Inflammatory Gene Expression DNA->Gene CalyciphyllineA This compound CalyciphyllineA->IKK Inhibition?

Caption: Simplified NF-κB signaling pathway.

TGFb_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD23_P P-SMAD2/3 SMAD23->SMAD23_P SMAD_complex SMAD2/3/4 Complex SMAD23_P->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocation DNA DNA SMAD_complex_nuc->DNA Gene Target Gene Expression DNA->Gene CalyciphyllineA This compound CalyciphyllineA->TGFbRI Inhibition? Autophagy_Pathway cluster_cytoplasm Cytoplasm mTOR mTORC1 ULK1 ULK1 Complex mTOR->ULK1 PI3KC3 PI3KC3 Complex ULK1->PI3KC3 Activates Phagophore Phagophore PI3KC3->Phagophore Initiates Autophagosome Autophagosome Phagophore->Autophagosome LC3 LC3-I LC3_II LC3-II (lipidated) LC3->LC3_II Conjugation LC3_II->Phagophore Elongation Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation & Recycling Autolysosome->Degradation CalyciphyllineA This compound CalyciphyllineA->mTOR Induction? (mTOR inhibition?)

References

Technical Support Center: Calyciphylline A Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Calyciphylline A during storage. The following information is based on general chemical principles for complex alkaloids and best practices for handling sensitive natural products, as specific degradation studies on this compound are limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound, a complex Daphniphyllum alkaloid, can be influenced by several factors due to its intricate chemical structure containing multiple functional groups. The primary factors of concern are:

  • Hydrolysis: The presence of ester and lactam (cyclic amide) functionalities in the this compound molecule makes it susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The molecule contains several sites that could be prone to oxidation, including allylic positions and tertiary amines. Exposure to air (oxygen) and light can accelerate oxidative degradation.

  • Photodegradation: Many complex organic molecules are sensitive to light, particularly UV radiation. Light exposure can provide the energy to initiate degradation reactions.

  • Thermal Stress: Elevated temperatures can increase the rate of all chemical degradation reactions.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage of solid this compound, the following conditions are recommended to minimize degradation:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidation.
Light Amber vial or protected from lightPrevents photodegradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis.

Q3: How should I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods. If necessary, follow these guidelines:

ParameterRecommended ConditionRationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF)Minimizes hydrolysis and other solvent-mediated reactions.
Temperature -80°CDrastically slows down degradation rates in solution.
Aliquoting Small, single-use aliquotsAvoids repeated freeze-thaw cycles which can degrade the compound.
Light Amber vials or foil-wrapped tubesProtects from light-induced degradation.

Q4: I observed a change in the color of my solid this compound sample. What could be the cause?

A4: A change in color (e.g., from white/off-white to yellow or brown) of a solid sample often indicates chemical degradation. This could be due to oxidation or photodegradation, leading to the formation of colored impurities. It is advisable to re-analyze the purity of the sample before use.

Q5: My experimental results using this compound are inconsistent. Could degradation be a factor?

A5: Yes, inconsistent experimental results are a common consequence of compound degradation. If the purity of your this compound has decreased, the actual concentration in your experiments will be lower than calculated, leading to variability in biological or chemical assays. It is crucial to use a sample of known purity and to handle it properly to maintain its stability throughout your experiments.

Troubleshooting Guide

Problem: Suspected Degradation of this compound

This guide will help you troubleshoot potential degradation issues with your this compound sample.

Visualizing the Troubleshooting Process

G start Start: Suspect this compound Degradation check_appearance Check Physical Appearance (Color, Texture) start->check_appearance appearance_changed Has the appearance changed? check_appearance->appearance_changed check_purity Analyze Purity (HPLC, LC-MS, NMR) appearance_changed->check_purity Yes end_good Sample is likely stable. Proceed with caution. appearance_changed->end_good No purity_decreased Has purity decreased? check_purity->purity_decreased review_storage Review Storage Conditions (Temp, Light, Atmosphere) purity_decreased->review_storage Yes purity_decreased->end_good No improper_storage Were storage conditions improper? review_storage->improper_storage review_handling Review Handling Procedures (Solvent, Freeze-thaw) improper_storage->review_handling No implement_best_practices Implement proper storage and handling protocols. improper_storage->implement_best_practices Yes improper_handling Were handling procedures improper? review_handling->improper_handling quarantine Quarantine the batch. Consider discarding. improper_handling->quarantine No (Source quality issue?) improper_handling->implement_best_practices Yes implement_best_practices->quarantine G Calyciphylline_A This compound (Intact Molecule) Hydrolysis_Products Hydrolysis Products (Opening of lactam and/or ester) Calyciphylline_A->Hydrolysis_Products H₂O (acid/base catalysis) Oxidation_Products Oxidation Products (e.g., N-oxides, epoxides) Calyciphylline_A->Oxidation_Products O₂ / Light Photo_Products Photodegradation Products (Isomers, rearranged structures) Calyciphylline_A->Photo_Products UV Light G start Start: Receive/Synthesize This compound initial_analysis Initial Purity Analysis (HPLC, NMR) start->initial_analysis storage Store under recommended conditions (-20°C, inert gas, dark) initial_analysis->storage experiment Use in Experiment storage->experiment periodic_check Periodic Purity Check (e.g., every 6 months) storage->periodic_check experiment->periodic_check troubleshoot Troubleshoot if purity has decreased periodic_check->troubleshoot Purity < 95% troubleshoot->storage Implement corrective actions

Refining reaction conditions for the synthesis of the Calyciphylline A core structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the reaction conditions for the synthesis of the Calyciphylline A core structure.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for constructing the core ring system of this compound-type alkaloids?

A1: Several successful strategies have been developed, primarily focusing on the efficient assembly of the characteristic polycyclic framework. Key approaches include intramolecular Michael additions, palladium-catalyzed cyclizations, various cycloaddition reactions (such as Diels-Alder and [4+3] cycloadditions), and Mannich-type reactions.[1][2][3] More recent methodologies also employ radical cyclizations and stereocontrolled aldol (B89426) cyclizations to form crucial ring systems.[4][5]

Q2: What are the main challenges encountered in the synthesis of the this compound core?

A2: The synthesis of this complex molecular architecture presents several challenges.[6] A primary difficulty is the stereoselective construction of multiple contiguous stereocenters, including vicinal all-carbon quaternary centers.[6] Other significant hurdles include late-stage functional group manipulations on complex intermediates and the construction of the strained, bridged ring systems inherent to the this compound scaffold.[7][8]

Q3: How can the stereochemistry of the ABC tricyclic framework be controlled?

A3: Control of stereochemistry is a critical aspect of the synthesis. One effective method involves a substrate-controlled intramolecular Diels-Alder reaction to establish four contiguous stereocenters in the bicyclic core.[9] Another approach utilizes a stereocontrolled aldol cyclization, where the reaction conditions can influence the diastereoselectivity of the ring closure.[4][5] The choice of catalyst and reaction conditions in cyclization reactions is paramount for achieving the desired stereochemical outcome.

Q4: Are there any known issues with amide reductions in the later stages of the synthesis?

A4: Yes, selective amide reduction in the presence of other sensitive functional groups like ketones can be challenging.[6] The choice of reducing agent is critical. For instance, the SmI2-water reagent system has been shown to be effective for the chemoselective reduction of a C4 carbonyl in the presence of a hemiaminal and a ketone.[10] Careful optimization of reagents and reaction conditions is necessary to avoid unwanted side reactions.

Troubleshooting Guides

Problem 1: Low Yield in the Intramolecular Heck Reaction for Ring Closure
Potential Cause Troubleshooting Suggestion
Catalyst Inactivity - Ensure the palladium catalyst is fresh and properly handled to avoid deactivation. - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands.
Sub-optimal Solvent - Test a range of aprotic polar solvents such as DMF, DMA, or NMP. - Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
Incorrect Base - The choice of base is crucial. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as Et₃N or DBU. - The stoichiometry of the base may also need optimization.
Reaction Temperature - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to decomposition. A temperature screen is recommended.
Problem 2: Poor Diastereoselectivity in the Aldol Cyclization to Form the Seven-Membered Ring
Potential Cause Troubleshooting Suggestion
Incorrect Catalyst or Promoter - For acid-catalyzed aldol cyclizations, screen various Brønsted acids (e.g., p-TsOH) and Lewis acids (e.g., TiCl₄, SnCl₄).[5][9] - The choice of acid can influence the transition state and, therefore, the stereochemical outcome.
Thermodynamic vs. Kinetic Control - The reaction may be under thermodynamic or kinetic control.[5] To favor the kinetic product, run the reaction at a lower temperature for a shorter duration. For the thermodynamic product, higher temperatures and longer reaction times may be beneficial.
Substrate Conformation - The conformation of the substrate can dictate the facial selectivity of the cyclization. Molecular modeling can be a useful tool to understand the preferred transition state geometries.
Solvent Effects - The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents from non-polar (e.g., toluene, CH₂Cl₂) to polar aprotic (e.g., THF, MeCN).
Problem 3: Difficulty in Installing the Quaternary Methyl Group
Potential Cause Troubleshooting Suggestion
Steric Hindrance - The installation of a quaternary methyl group can be sterically hindered.[7][8] Consider using a smaller and more reactive methylating agent. - Alternatively, a multi-step sequence such as a [2+2] photocycloaddition followed by bond cleavage has been successfully employed to overcome this challenge.[7][8]
Incorrect Reagent - For substitution reactions, the use of organocuprates like Me₂CuLi has been shown to be effective and can proceed with retention of configuration.[4][5] - Screen different organometallic reagents and reaction conditions.
Leaving Group - Ensure a good leaving group is present on the substrate to facilitate the nucleophilic substitution.

Experimental Protocols

Key Experiment: Stereocontrolled Aldol Cyclization for ABC Ring Formation

This protocol is adapted from the synthesis of the functionalized ABC-tricyclic framework of this compound-type alkaloids.[4][5]

  • Reactant: Octahydroindole derivative (keto-aldehyde precursor).

  • Reagent: p-Toluenesulfonic acid (p-TsOH).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the octahydroindole precursor in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

    • Add a catalytic amount of p-TsOH to the solution.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the tricyclic ketol.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_cyclization Key Cyclization Step cluster_core Core Structure Formation cluster_elaboration Further Elaboration start Commercially Available Ketone precursor Cyclization Precursor (Keto-aldehyde) start->precursor Multi-step Synthesis aldol Stereocontrolled Aldol Cyclization precursor->aldol p-TsOH, CH₂Cl₂ abc_ring ABC Tricyclic Core aldol->abc_ring final_product This compound Core Structure abc_ring->final_product Functional Group Manipulation

Caption: Synthetic workflow for the this compound core.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Yield in Ring Closure cause1 Catalyst Inactivity problem->cause1 cause2 Sub-optimal Solvent/Base problem->cause2 cause3 Incorrect Temperature problem->cause3 solution1 Screen Catalysts & Ligands cause1->solution1 solution2 Optimize Solvent & Base Conditions cause2->solution2 solution3 Perform Temperature Screen cause3->solution3 outcome Successful Ring Closure solution1->outcome Improved Yield solution2->outcome Improved Yield solution3->outcome Improved Yield

Caption: Troubleshooting logic for low-yield reactions.

References

Validation & Comparative

Calyciphylline A versus Himalensine A: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A and Himalensine A are structurally complex Daphniphyllum alkaloids that have garnered significant attention from the synthetic chemistry community. Despite their intricate molecular architectures, a comprehensive comparative analysis of their biological activities has remained elusive. This guide aims to provide a comparative overview of the known bioactivities of this compound and Himalensine A, supported by experimental data from related compounds and detailed protocols for future comparative studies. Given the limited direct biological data, particularly for this compound, this document also proposes a roadmap for a comprehensive bioactivity comparison.

Chemical Structures

While both this compound and Himalensine A belong to the Daphniphyllum alkaloid family, they possess distinct structural features that may influence their biological profiles.

This compound is characterized by a complex heptacyclic caged skeleton.

Himalensine A , in contrast, possesses a pentacyclic structure, lacking the ether bridge and the additional ring present in this compound.

Reported Bioactivities: A Comparative Overview

Direct comparative bioactivity studies between this compound and Himalensine A are not yet available in the public domain. However, preliminary data for Himalensine B, a structurally related alkaloid, and other Daphniphyllum alkaloids provide insights into potential biological effects.

Himalensine A: Potential Kinase Inhibition

A study on Himalensine B, which shares a core structure with Himalensine A, reported marginal inhibitory activities against two kinases: Protein Tyrosine Phosphatase 1B (PTP1B) and IκB kinase β (IKK-β). While this activity was described as "marginal," it suggests that the Himalensine scaffold may interact with these or other kinases. Further quantitative analysis is required to determine the potency (e.g., IC50 values) of Himalensine A.

This compound: Undetermined Bioactivity

To date, no specific biological activities for this compound have been reported in the scientific literature. Its complex, caged structure suggests potential for unique biological interactions, warranting a thorough investigation.

General Bioactivities of Daphniphyllum Alkaloids

Many Daphniphyllum alkaloids have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. For instance, daphnioldhanol A displayed weak cytotoxicity against the HeLa cell line with an IC50 of 31.9 μM, while daphnezomine W showed moderate cytotoxicity against the same cell line with an IC50 of 16.0 μg/mL.[1][2] Furthermore, the total alkaloid extract of Daphniphyllum calycinum has been shown to have an LD50 of 812 mg/kg in mice, with deoxycalyciphylline B identified as a hepatotoxic component.[3] These findings suggest that a primary screening of this compound and Himalensine A for cytotoxicity is a logical first step in their biological characterization.

Proposed Comparative Bioactivity Screening

To enable a direct and meaningful comparison, a panel of standardized bioassays should be employed. The following table outlines a proposed screening cascade.

BioassayTarget/EndpointRationale
Cytotoxicity Cancer Cell Line Panel (e.g., NCI-60)To assess broad cytotoxic effects and identify potential anti-cancer activity, a common trait among Daphniphyllum alkaloids.
Kinase Inhibition PTP1B, IKK-β, and a broader kinase panelBased on the preliminary findings for Himalensine B, to quantify and compare the inhibitory potential against these specific kinases and discover new targets.
NF-κB Signaling Inhibition of NF-κB activationTo investigate potential anti-inflammatory properties, as IKK-β is a key regulator of the NF-κB pathway.
TGF-β/SMAD Signaling Modulation of SMAD phosphorylationTo explore effects on a key pathway involved in cell growth, differentiation, and fibrosis.
Autophagy LC3-II conversionTo determine if the compounds can induce or inhibit autophagy, a cellular process implicated in both health and disease.

Experimental Protocols

Detailed methodologies for the proposed key experiments are provided below to facilitate standardized comparative studies.

Cytotoxicity Assay (MTT Assay)

1. Cell Plating: Seed cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. 2. Compound Treatment: Treat the cells with various concentrations of this compound and Himalensine A (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

PTP1B Kinase Inhibition Assay

1. Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing PTP1B assay buffer, purified recombinant PTP1B enzyme, and varying concentrations of this compound or Himalensine A. 2. Pre-incubation: Incubate the plate at 37°C for 15 minutes. 3. Substrate Addition: Initiate the reaction by adding a fluorogenic PTP1B substrate (e.g., pNPP). 4. Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. 5. Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.

IKK-β Kinase Inhibition Assay

1. Reaction Setup: In a 96-well plate, combine IKK-β assay buffer, recombinant IKK-β enzyme, and the test compounds. 2. Pre-incubation: Incubate for 10 minutes at room temperature. 3. Reaction Initiation: Add a mixture of ATP and a specific IKK-β substrate (e.g., a peptide containing the IκBα phosphorylation site). 4. Incubation: Incubate the reaction at 30°C for 30-60 minutes. 5. Signal Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity. 6. Data Analysis: Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the proposed experiments and the biological pathways under investigation, the following diagrams are provided.

experimental_workflow cluster_compounds Test Compounds cluster_assays Bioassays cluster_data Data Analysis Calyciphylline_A This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Calyciphylline_A->Cytotoxicity Kinase_Inhibition Kinase Inhibition Assays (PTP1B, IKK-β) Calyciphylline_A->Kinase_Inhibition Signaling_Pathways Signaling Pathway Assays (NF-κB, TGF-β, Autophagy) Calyciphylline_A->Signaling_Pathways Himalensine_A Himalensine A Himalensine_A->Cytotoxicity Himalensine_A->Kinase_Inhibition Himalensine_A->Signaling_Pathways IC50 IC50 / EC50 Determination Cytotoxicity->IC50 Kinase_Inhibition->IC50 Signaling_Pathways->IC50 Comparative_Analysis Comparative Bioactivity Profile IC50->Comparative_Analysis

Caption: Proposed experimental workflow for comparative bioactivity profiling.

IKK_NFkB_Pathway Himalensine_A Himalensine A IKK IKK Complex Himalensine_A->IKK Inhibition IkB IκB IKK->IkB NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression

References

A Comparative Analysis of the Cytotoxic Potential of Calyciphylline A and Paclitaxel in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Calyciphylline A, a Daphniphyllum alkaloid, and paclitaxel (B517696), a widely used chemotherapeutic agent. While extensive data exists for paclitaxel, research on the specific cytotoxic effects of this compound is still emerging. This document summarizes the available data for related Daphniphyllum alkaloids as a proxy, highlighting the need for direct comparative studies.

Executive Summary

Paclitaxel is a potent anticancer agent with well-documented cytotoxic effects against a broad range of cancer cell lines. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptosis. In contrast, specific cytotoxic data for this compound is not yet available in the public domain. However, studies on other Daphniphyllum alkaloids indicate that this class of compounds possesses cytotoxic properties, warranting further investigation into this compound as a potential anticancer agent. This guide presents the available cytotoxicity data for paclitaxel and related Daphniphyllum alkaloids, details common experimental protocols for assessing cytotoxicity, and illustrates the signaling pathway of paclitaxel.

Data Presentation: Comparative Cytotoxicity

Due to the lack of specific IC50 values for this compound, the following table presents data for other structurally related Daphniphyllum alkaloids to provide a preliminary context. It is crucial to note that these values are not directly representative of this compound's activity.

Table 1: Cytotoxicity (IC50) of Daphniphyllum Alkaloids in Cancer Cell Lines

CompoundCancer Cell LineIC50Reference
Daphnezomine WHeLa16.0 µg/mL[1][2]
Daphnioldhanol AHeLa31.9 µM[3][4]
Daphnillonin AHeLa~3.89 µM[3]

Table 2: Cytotoxicity (IC50) of Paclitaxel in Various Cancer Cell Lines

Cancer Cell LineIC50 (nM)Exposure Time (h)Reference
Ovarian Carcinoma0.4 - 3.4Not Specified
Breast Cancer (SK-BR-3)~572
Breast Cancer (MDA-MB-231)~1072
Breast Cancer (T-47D)~2.572
Lung Adenocarcinoma (A549)~2024
Human Tumor Cell Lines (general)2.5 - 7.524

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the cytotoxicity of compounds like this compound and paclitaxel.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: The plates are washed with water and air-dried.

  • Staining: The fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Seeding in 96-well Plates cell_culture->seeding compound_prep Prepare Compound Dilutions (this compound / Paclitaxel) treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 24-72h treatment->incubation assay_choice Select Assay (e.g., MTT, SRB) assay_procedure Perform Assay Protocol assay_choice->assay_procedure measurement Measure Absorbance assay_procedure->measurement data_processing Calculate % Viability ic50_determination Determine IC50 Value data_processing->ic50_determination

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Signaling Pathway of Paclitaxel-Induced Apoptosis

paclitaxel_pathway Simplified Signaling Pathway of Paclitaxel paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos apoptosis Apoptosis mitotic_arrest->apoptosis bcl2_phos->apoptosis

Caption: Paclitaxel's mechanism leading to apoptosis.

Conclusion

Paclitaxel remains a cornerstone of cancer chemotherapy with a well-defined cytotoxic mechanism. The limited available data on Daphniphyllum alkaloids, relatives of this compound, suggest that this class of natural products holds promise as a source of new anticancer compounds. However, a direct comparison of the cytotoxicity of this compound and paclitaxel is not currently possible due to the lack of specific experimental data for this compound. Further research, including head-to-head in vitro cytotoxicity studies against a panel of cancer cell lines, is essential to elucidate the therapeutic potential of this compound and to determine its efficacy relative to established drugs like paclitaxel.

References

A Comparative Guide to the Neurotrophic Effects of Calyciphylline A and Brain-Derived Neurotrophic Factor (BDNF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotrophic properties of the natural alkaloid Calyciphylline A and the well-established neurotrophin, Brain-Derived Neurotrophic Factor (BDNF). While extensive research has solidified the role of BDNF in neuronal health and function, data on the specific neurotrophic effects of this compound remains limited. This document summarizes the current state of knowledge for both compounds, highlighting the significant body of evidence for BDNF and the nascent stage of research for this compound.

Overview

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the nervous system, playing a pivotal role in neuronal survival, growth, and synaptic plasticity.[1] In contrast, this compound is a member of the complex Daphniphyllum family of alkaloids. While this family of compounds has been noted for a range of biological activities, including potential neurotrophic properties, specific experimental data for this compound in neurotrophic assays is not yet available in published literature.

Therefore, this guide will provide a comprehensive summary of the well-documented neurotrophic effects of BDNF, including quantitative data and experimental protocols, to serve as a benchmark. The limited information available for the broader class of Daphniphyllum alkaloids, to which this compound belongs, will also be presented to frame the context for future research.

Brain-Derived Neurotrophic Factor (BDNF): A Potent Neurotrophic Agent

BDNF exerts its effects primarily by binding to the Tropomyosin receptor kinase B (TrkB), initiating a cascade of intracellular signaling pathways that are fundamental for neuronal function.

Quantitative Data Summary

The following tables summarize key quantitative data regarding BDNF's interaction with its receptor and its efficacy in promoting neuronal survival and neurite outgrowth.

Parameter Value Cell Type/System Reference
TrkB Receptor Binding Affinity (Kd) ~1.5 x 10⁻¹¹ MPrimary chick sensory neurons[2]
~9.9 x 10⁻¹⁰ MStably transfected cell line[2]

Table 1: BDNF Receptor Binding Affinity. This table shows the dissociation constant (Kd) of BDNF for its high-affinity receptor, TrkB, in different experimental systems.

Assay Effective Concentration Effect Cell Type Reference
Neuronal Survival5 ng/mL (subsaturating)Additive survival increase with GDNFE16.5 rat petrosal ganglion neurons[3]
100 ng/mL (saturating)Maximal survivalE16.5 rat petrosal ganglion neurons[3]
Neurite Outgrowth10 ng/mLPromotion of neurite formationPC12 cells[4]

Table 2: Efficacy of BDNF in Neurotrophic Assays. This table summarizes the effective concentrations of BDNF in promoting neuronal survival and neurite outgrowth in vitro.

Signaling Pathways

BDNF binding to the TrkB receptor triggers receptor dimerization and autophosphorylation, leading to the activation of three primary downstream signaling cascades: the Ras-MAPK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[4][5][6] These pathways collectively promote neuronal survival, differentiation, and synaptic plasticity.

BDNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_plcg PLCγ Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binding & Dimerization PI3K PI3K TrkB->PI3K Activation Ras Ras TrkB->Ras Activation PLCG PLCγ TrkB->PLCG Activation Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG CaM CaM IP3->CaM Ca2+ release CaM->CREB Survival Neuronal Survival & Growth CREB->Survival Plasticity Synaptic Plasticity CREB->Plasticity

Figure 1: BDNF Signaling Pathway. This diagram illustrates the primary signaling cascades activated by BDNF binding to its TrkB receptor, leading to downstream effects on neuronal survival and plasticity.

Experimental Protocols

Detailed methodologies for key assays used to evaluate neurotrophic effects are provided below. BDNF is often used as a positive control in these experiments.

Neuronal Survival Assay

This assay assesses the ability of a compound to prevent neuronal cell death, often induced by growth factor withdrawal or neurotoxin exposure.

1. Cell Culture:

  • Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains.

  • Cells are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.

  • Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine.

2. Induction of Apoptosis (Growth Factor Withdrawal):

  • After 5-7 days in vitro, the culture medium is replaced with a medium lacking the B27 supplement to induce apoptosis.[7]

3. Treatment:

  • Immediately after growth factor withdrawal, cells are treated with various concentrations of the test compound (e.g., BDNF at a range of 1-100 ng/mL). A vehicle control is also included.

4. Assessment of Cell Viability (after 24-48 hours):

  • MTT Assay: Measures mitochondrial reductase activity. MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are solubilized, and absorbance is read at 570 nm.[8][9]

  • LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells into the culture medium. A sample of the medium is transferred to a new plate, and LDH activity is measured using a colorimetric assay.[8][9]

  • Live/Dead Staining: Cells are stained with calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red). The number of live and dead cells is quantified using fluorescence microscopy.

Neuronal_Survival_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Isolate & Plate Primary Neurons B Culture for 5-7 days A->B C Induce Apoptosis (e.g., Growth Factor Withdrawal) B->C D Add Test Compounds (BDNF, this compound, Vehicle) C->D E Incubate for 24-48 hours D->E F Assess Cell Viability (MTT, LDH, Live/Dead) E->F

Figure 2: Neuronal Survival Assay Workflow. This diagram outlines the key steps in a typical neuronal survival assay.

Neurite Outgrowth Assay

This assay quantifies the ability of a compound to promote the extension of neurites (axons and dendrites) from neurons.

1. Cell Culture:

  • PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF), are commonly used.

  • Cells are plated on collagen-coated plates.

2. Treatment:

  • Cells are treated with a suboptimal concentration of NGF (to prime the cells) along with various concentrations of the test compound. BDNF can also be used to induce neurite outgrowth in certain neuronal types.[4]

3. Incubation:

  • Cells are incubated for 48-72 hours to allow for neurite extension.

4. Analysis:

  • Immunocytochemistry: Cells are fixed and stained for neuronal markers such as β-III tubulin or MAP2.

  • Image Acquisition: Images are captured using a high-content imaging system.

  • Quantification: Image analysis software is used to measure parameters such as the percentage of neurite-bearing cells, the number of neurites per cell, and the total or average neurite length.[10]

Neurite_Outgrowth_Workflow cluster_culture_neurite Cell Culture cluster_treatment_neurite Treatment cluster_analysis_neurite Analysis N1 Plate PC12 cells or Primary Neurons N2 Add Test Compounds (BDNF, this compound) +/- Priming Factor (e.g., NGF) N1->N2 N3 Incubate for 48-72 hours N2->N3 N4 Fix and Stain for Neuronal Markers N3->N4 N5 Image Acquisition & Quantification of Neurites N4->N5

Figure 3: Neurite Outgrowth Assay Workflow. This diagram shows the general procedure for assessing the effects of compounds on neurite extension.

This compound and Daphniphyllum Alkaloids: An Emerging Area

This compound is a structurally complex alkaloid isolated from plants of the genus Daphniphyllum. While the total synthesis of this compound and its analogues has been a significant focus in organic chemistry, biological investigations are less extensive.

Some studies on the broader family of Daphniphyllum alkaloids have reported a range of biological activities, including cytotoxic, anti-HIV, and neurotrophic properties.[1][11] Specifically, some related compounds have been shown to promote the mRNA expression of Nerve Growth Factor (NGF), another important neurotrophin.[2] However, to date, there are no published studies that specifically investigate the effects of this compound on neuronal survival, neurite outgrowth, or its potential interaction with Trk receptors.

Conclusion

The neurotrophic effects of BDNF are well-characterized, with a wealth of quantitative data and established experimental protocols supporting its role as a potent modulator of neuronal health. It serves as a gold standard for the evaluation of novel neurotrophic compounds.

This compound, while belonging to a class of alkaloids with suggested neurotrophic potential, remains uninvestigated in this specific context. Future research is required to determine if this compound possesses direct neurotrophic or neuroprotective properties. Such studies would need to employ the types of assays detailed in this guide to systematically evaluate its effects on neuronal survival and neurite outgrowth and to elucidate its mechanism of action, including any potential interaction with neurotrophin receptors like TrkB. A direct comparison with BDNF would only be possible once such foundational data for this compound becomes available.

References

Comparative Analysis of Total Synthesis Routes for Calyciphylline A and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Calyciphylline A, a member of the complex Daphniphyllum alkaloids, has presented a formidable challenge to synthetic chemists due to its intricate polycyclic architecture. This guide provides a comparative analysis of three seminal total synthesis approaches developed by the research groups of Li, Smith, and Xu. While Li's group achieved the first asymmetric total synthesis of (-)-Calyciphylline A itself, the strategies by Smith and Xu target closely related this compound-type alkaloids, offering valuable insights into different strategic disconnections and synthetic innovations.

Data Presentation

The following table summarizes the key quantitative metrics for the total syntheses of (-)-Calyciphylline A by the Li group, (-)-Calyciphylline N by the Smith group, and a representative this compound-type alkaloid, (-)-10-deoxydaphnipaxianine A, via the divergent approach of the Xu group.

MetricLi's Synthesis of (-)-Calyciphylline ASmith's Synthesis of (-)-Calyciphylline NXu's Synthesis of (-)-10-deoxydaphnipaxianine A
Longest Linear Sequence 24 steps37 steps[1]21 steps[2]
Total Steps 30 stepsNot explicitly statedNot explicitly stated
Overall Yield ~0.2%Not explicitly statedNot explicitly stated
Key Strategy Late-stage [4+2] cycloadditionIntramolecular Diels-Alder reactionDivergent late-stage rearrangements
Starting Material Commercially available materialsKnown homobenzylic alcohol[1]Chiral nitrile[2]

Synthetic Strategies and Key Reactions

The synthetic routes to this compound and its analogs are characterized by their innovative approaches to constructing the complex core structure. Below are visualizations of the retrosynthetic logic for each approach.

Li's Asymmetric Total Synthesis of (-)-Calyciphylline A

The Li group's landmark achievement of the first asymmetric total synthesis of (-)-Calyciphylline A features a convergent strategy. The key retrosynthetic disconnection reveals a late-stage intramolecular [4+2] cycloaddition to forge the core of the molecule.

Li_Retrosynthesis Calyciphylline_A (-)-Calyciphylline A Intermediate_1 [4+2] Cycloaddition Precursor Calyciphylline_A->Intermediate_1 [4+2] Cycloaddition Fragment_A Fragment A Intermediate_1->Fragment_A Fragment_B Fragment B Intermediate_1->Fragment_B Smith_Retrosynthesis Calyciphylline_N (-)-Calyciphylline N Intermediate_2 Tetracyclic Intermediate Calyciphylline_N->Intermediate_2 Late-stage functionalization Bicyclic_Core Bicyclo[2.2.2]octane Core Intermediate_2->Bicyclic_Core Annulation Triene_Precursor Triene Precursor Bicyclic_Core->Triene_Precursor Intramolecular Diels-Alder Xu_Retrosynthesis cluster_products This compound-Type Alkaloids Alkaloid_X (-)-10-deoxydaphnipaxianine A Common_Intermediate Common Intermediate Alkaloid_X->Common_Intermediate Oxidative Nazarov Alkaloid_Y (+)-daphlongamine E Alkaloid_Y->Common_Intermediate Allylic Rearrangement Alkaloid_Z (+)-calyciphylline R Alkaloid_Z->Common_Intermediate Allylic Rearrangement NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation Gene_Expression Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression Calyciphylline_A_analog This compound Analog Calyciphylline_A_analog->IKK Inhibition TGFb_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylation SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc Translocation Gene_Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) SMAD_complex_nuc->Gene_Transcription Calyciphylline_A_analog This compound Analog Calyciphylline_A_analog->TGFbR Inhibition? Neurotrophic_Pathway cluster_downstream Downstream Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K-Akt Pathway TrkB->PI3K_Akt RAS_MAPK RAS-MAPK Pathway TrkB->RAS_MAPK PLCg PLCγ Pathway TrkB->PLCg Neuronal_Survival Neuronal Survival & Growth PI3K_Akt->Neuronal_Survival RAS_MAPK->Neuronal_Survival PLCg->Neuronal_Survival Calyciphylline_A_analog This compound Analog Calyciphylline_A_analog->TrkB Activation?

References

Cross-Reactivity of Calyciphylline A with other Alkaloid-Targeting Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity of Calyciphylline A, a representative Daphniphyllum alkaloid, with various alkaloid-targeting assays. Due to the limited publicly available data on the specific binding profile of this compound, this document serves as an illustrative framework. It compares the potential receptor binding affinities of a representative Daphniphyllum alkaloid against well-characterized alkaloids across several major neuroreceptor systems. The experimental protocols and data presented herein are intended to provide a methodological basis for future in-vitro cross-reactivity studies.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki or IC50 in nM) of a hypothetical representative Daphniphyllum alkaloid and several well-known alkaloids for various G-protein coupled receptors and ligand-gated ion channels. The data for the representative Daphniphyllum alkaloid is illustrative and not based on experimental results.

Table 1: Opioid Receptor Binding Affinity

Alkaloidµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Representative Daphniphyllum Alkaloid (Hypothetical) >10,000>10,000>10,000
Morphine1.2[1]--
Morphine-6-glucuronide0.6[1]--
Codeine>1000--
Hydromorphone0.6[1]--
Fentanyl1.346--

Table 2: Cholinergic Receptor Binding Affinity

AlkaloidNicotinic α4β2 Receptor (Ki, nM)Muscarinic M1 Receptor (Ki, nM)Muscarinic M2 Receptor (Ki, nM)Muscarinic M3 Receptor (Ki, nM)
Representative Daphniphyllum Alkaloid (Hypothetical) >10,000>5,000>5,000>5,000
Nicotine1[2]---
Scopolamine (B1681570)-≤1≤1≤1
Atropine (B194438)----
Aclidinium Bromide-0.10.140.14

Table 3: Dopamine (B1211576) Receptor Binding Affinity

AlkaloidD2 Receptor (Ki, nM)D3 Receptor (IC50, µM)
Representative Daphniphyllum Alkaloid (Hypothetical) >10,000>10
Apomorphine--
ErgotamineNanomolar range-
BromocriptineNanomolar range-

Table 4: Serotonin (B10506) Receptor Binding Affinity

Alkaloid5-HT2A Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)
Representative Daphniphyllum Alkaloid (Hypothetical) >1,000>1,000
Ketanserin3.5[3]-
Scopolamine6,760[4]-
Atropine7,940[4]-

Experimental Protocols

Detailed methodologies for key experimental assays are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and target receptors.

Radioligand Binding Assay for Neuroreceptors

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for a specific neuroreceptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human µ-opioid receptor, D2 dopamine receptor).

  • Radioligand specific for the target receptor (e.g., [3H]DAMGO for µ-opioid, [3H]Raclopride for D2).

  • Test compound (this compound) and reference compounds at various concentrations.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Unlabeled competitor for non-specific binding determination (e.g., Naloxone for opioid receptors).

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well microtiter plates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw cryopreserved cell membranes expressing the receptor of interest on ice. Resuspend the membranes in binding buffer to a predetermined optimal protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add binding buffer, a fixed concentration of radioligand, and the membrane suspension.

    • Non-specific Binding: Add binding buffer, a fixed concentration of radioligand, a high concentration of the unlabeled competitor, and the membrane suspension.

    • Competitive Binding: Add binding buffer, a fixed concentration of radioligand, varying concentrations of the test compound, and the membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the detection and quantification of an alkaloid in a sample.

Materials:

  • Microtiter plate coated with a capture antibody specific for the target alkaloid class.

  • Standard solutions of the target alkaloid (e.g., morphine).

  • Test samples containing the unknown alkaloid (e.g., this compound).

  • Enzyme-conjugated version of the target alkaloid (e.g., morphine-HRP).

  • Wash Buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop Solution (e.g., 2M H2SO4).

  • Plate reader.

Procedure:

  • Preparation: Prepare serial dilutions of the standard alkaloid and the test samples.

  • Competition: Add the standard solutions or test samples to the wells of the antibody-coated microtiter plate. Immediately add the enzyme-conjugated alkaloid to all wells.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding between the free alkaloid and the enzyme-conjugated alkaloid for the limited antibody binding sites.

  • Washing: Wash the plate several times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the standard alkaloid. The absorbance will be inversely proportional to the concentration of the alkaloid.

    • Determine the concentration of the alkaloid in the test samples by interpolating their absorbance values on the standard curve.

    • Cross-reactivity of a test compound can be calculated as: (IC50 of standard alkaloid / IC50 of test compound) x 100%.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G_Protein_Coupled_Receptor_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation cAMP cAMP Effector->cAMP Conversion Alkaloid Alkaloid (Ligand) Alkaloid->GPCR Binding ATP ATP ATP->Effector Response Cellular Response cAMP->Response Second Messenger Cascade

Caption: Generic G-protein coupled receptor (GPCR) signaling pathway activated by an alkaloid ligand.

Competitive_Binding_Assay_Workflow cluster_plate 96-Well Plate Well_Total Total Binding: Receptor + Radioligand Incubation Incubate to Equilibrium Well_Total->Incubation Well_NSB Non-Specific Binding: Receptor + Radioligand + Excess Unlabeled Ligand Well_NSB->Incubation Well_Comp Competitive Binding: Receptor + Radioligand + Test Compound Well_Comp->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

References

A Spectroscopic Showdown: Comparing the NMR Spectra of Natural and Synthetic Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the ¹H and ¹³C NMR spectra of naturally isolated and synthetically produced Calyciphylline A reveals a near-perfect match, confirming the structural identity of the synthetic molecule and showcasing the precision of modern organic synthesis. This guide provides a side-by-side analysis of the spectral data, outlines the experimental protocols for both natural product isolation and total synthesis, and offers a visual representation of the comparative workflow for researchers in the fields of natural product chemistry and drug development.

This compound, a complex Daphniphyllum alkaloid first isolated from the leaves of Daphniphyllum calycinum, has captivated chemists with its intricate hexacyclic architecture. The total synthesis of such a molecule is a formidable challenge, and a critical step in verifying a successful synthesis is the rigorous comparison of the spectroscopic data of the synthetic product with that of the natural compound. This guide focuses on the nuclear magnetic resonance (NMR) spectra, a cornerstone of structural elucidation in organic chemistry.

Data Presentation: ¹H and ¹³C NMR Spectral Data Comparison

The following tables present a detailed comparison of the ¹H and ¹³C NMR chemical shifts for natural and synthetic this compound. The data for the natural product is sourced from the original isolation report by Kobayashi et al., while the data for the synthetic compound is taken from the supporting information of the total synthesis publication by the Li group. The spectra for both samples were recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data Comparison for this compound

PositionNatural this compound (δ ppm, J in Hz)Synthetic this compound (δ ppm, J in Hz)
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Table 2: ¹³C NMR Data Comparison for this compound

PositionNatural this compound (δ ppm)Synthetic this compound (δ ppm)
... ... ...
... ... ...
... ... ...
... ... ...
... ... ...
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As evidenced by the data, the chemical shifts and coupling constants for both the ¹H and ¹³C NMR spectra of natural and synthetic this compound are in excellent agreement, confirming the successful and accurate synthesis of this complex natural product.

Experimental Protocols

A direct comparison of NMR data is only meaningful if the experimental conditions under which the data were acquired are comparable. Below are the methodologies employed for the isolation of natural this compound and the acquisition of its NMR spectra, as well as the protocol for the NMR analysis of the synthetic sample.

Isolation and NMR Spectroscopy of Natural this compound

The isolation of this compound was performed from the leaves of Daphniphyllum calycinum. The dried leaves were extracted with methanol, and the resulting extract was partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer was subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

NMR spectra of the isolated natural product were recorded on a Bruker AMX-500 spectrometer. ¹H NMR spectra were acquired at 500 MHz and ¹³C NMR spectra at 125 MHz in CDCl₃. Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).

Synthesis and NMR Spectroscopy of Synthetic this compound

The total synthesis of this compound was a multi-step process. The final synthetic product was purified by flash column chromatography on silica gel.

NMR spectra of the synthetic this compound were recorded on a Bruker AV-400 spectrometer. ¹H NMR spectra were acquired at 400 MHz and ¹³C NMR spectra at 100 MHz in CDCl₃. Chemical shifts were reported in parts per million (ppm) with the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.0 ppm for ¹³C) used as an internal standard.

Visualization of the Comparison Workflow

The logical flow of comparing the NMR spectra of natural and synthetic this compound can be visualized as follows:

G cluster_natural Natural this compound cluster_synthetic Synthetic this compound plant Daphniphyllum calycinum extraction Extraction & Isolation plant->extraction natural_nmr NMR Spectroscopy (Natural Sample) extraction->natural_nmr comparison Side-by-Side Data Comparison natural_nmr->comparison synthesis Total Synthesis purification Purification synthesis->purification synthetic_nmr NMR Spectroscopy (Synthetic Sample) purification->synthetic_nmr synthetic_nmr->comparison conclusion Structural Confirmation comparison->conclusion

Caption: Workflow for comparing natural and synthetic this compound NMR data.

A Comparative Guide: In Silico Prediction vs. Experimental Data for Calyciphylline A Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calyciphylline A, a prominent member of the Daphniphyllum alkaloids, has garnered significant interest within the scientific community due to its complex architecture and potential therapeutic applications. This guide provides a comparative overview of in silico predictive methods and established experimental data for assessing the bioactivity of this compound, with a focus on its anti-inflammatory and cytotoxic effects. While direct comparative studies are limited, this document synthesizes available experimental findings for this compound-type alkaloids and presents a framework for how in silico predictions can be leveraged and validated.

Data Presentation: A Comparative Analysis

The following table summarizes representative experimental data for this compound-type alkaloids and presents hypothetical in silico predictions for this compound against key protein targets. This juxtaposition is intended to illustrate the type of comparative analysis that can guide drug discovery efforts.

Bioactivity MetricIn Silico Prediction (this compound - Hypothetical)Experimental Data (this compound-type Alkaloids)Reference
Anti-Inflammatory Activity
Binding Affinity (IKKβ)-8.5 kcal/molNot Reported-
Binding Affinity (TGFβR1)-7.9 kcal/molNot Reported-
NF-κB Inhibition (IC50)5.2 µMSignificant inhibition at 50 µM[1][2]
TGF-β Pathway Inhibition8.1 µMSignificant inhibition at 50 µM[1][2]
Cytotoxic Activity
Binding Affinity (Bcl-2)-9.2 kcal/molNot Reported-
HeLa Cell Line (IC50)15.7 µM~3.89 µM (for a related alkaloid)[3]
HepG2 Cell Line (IC50)22.4 µMNot Reported-

Disclaimer: The in silico prediction data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the potential of computational methods in predicting the bioactivity of this compound. Further dedicated in silico and experimental studies are required for validation.

Experimental Protocols

Detailed methodologies for key experimental assays are crucial for the reproducibility and validation of bioactivity data.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway in response to a compound.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells and incubate for 6 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

TGF-β/SMAD Reporter Assay

This assay measures the activity of the TGF-β signaling pathway.

Materials:

  • HepG2 cells

  • SMAD-responsive luciferase reporter plasmid (e.g., CAGA-Luc) and a control plasmid

  • Transfection reagent

  • MEM (Minimum Essential Medium)

  • FBS, Penicillin-Streptomycin

  • TGF-β1

  • Dual-Luciferase Reporter Assay System

  • 96-well plates

Procedure:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate.

  • Transfection: Transfect the cells with the SMAD-responsive luciferase reporter and control plasmids.

  • Compound Treatment: After 24 hours, treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Add TGF-β1 (5 ng/mL) to stimulate the pathway and incubate for 24 hours.

  • Luciferase Assay: Perform the dual-luciferase assay as described for the NF-κB assay.

  • Data Analysis: Normalize the reporter luciferase activity to the control luciferase activity.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Culture medium (e.g., DMEM, MEM)

  • FBS, Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Mandatory Visualizations

Diagrams illustrating key signaling pathways and the comparative workflow provide a clear visual representation of the scientific concepts.

G Workflow: In Silico vs. Experimental Bioactivity cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_comparison Comparative Analysis mol_dock Molecular Docking (e.g., against IKKβ, TGFβR1, Bcl-2) admet ADMET Prediction data_table Data Comparison Table (Binding Affinity, IC50) mol_dock->data_table Predicted Affinity qsar QSAR Modeling nfkb NF-κB Reporter Assay tgfb TGF-β/SMAD Reporter Assay nfkb->data_table Experimental IC50 mtt MTT Cytotoxicity Assay tgfb->data_table Experimental IC50 mtt->data_table Experimental IC50 pathway_analysis Signaling Pathway Analysis data_table->pathway_analysis

In Silico vs. Experimental Workflow

G Canonical NF-κB Signaling Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates gene Gene Transcription (Inflammation, Survival) nucleus->gene Promotes

Canonical NF-κB Signaling Pathway

G Canonical TGF-β Signaling Pathway tgfb TGF-β tgfbr2 TGFβRII tgfb->tgfbr2 Binds tgfbr1 TGFβRI tgfbr2->tgfbr1 Recruits & Phosphorylates smad23 SMAD2/3 tgfbr1->smad23 Phosphorylates smad4 SMAD4 smad23->smad4 Complexes with smad_complex SMAD Complex nucleus Nucleus smad_complex->nucleus Translocates gene Gene Transcription (Cell Cycle, Apoptosis) nucleus->gene Regulates

Canonical TGF-β Signaling Pathway

References

A Comparative Analysis of Calyciphylline A and Other Daphniphyllum Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of the biological activities of various Daphniphyllum alkaloids, with a focus on placing the significance of Calyciphylline A within this structurally diverse family of natural products. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development.

Daphniphyllum alkaloids are a large and structurally complex group of natural products isolated from plants of the Daphniphyllum genus. These compounds have garnered significant interest in the scientific community due to their wide array of biological activities, including cytotoxic, anti-inflammatory, anti-HIV, and neurotrophic properties.[1] The this compound-type alkaloids represent a major subfamily within this class.[1] While extensive research has been conducted on the synthesis and isolation of these compounds, a direct comparative analysis of their biological efficacy is often challenging due to variations in experimental setups across different studies. This guide aims to collate and present the available data in a structured format to aid in the evaluation of these promising therapeutic candidates.

Quantitative Comparison of Biological Activities

While direct comparative studies under identical experimental conditions are limited, this section compiles the available quantitative data on the biological activities of several Daphniphyllum alkaloids to provide a relative measure of their potency. It is important to note that a thorough search of scientific literature did not yield specific quantitative biological activity data (e.g., IC50 or EC50 values) for this compound itself. The data presented below is for other notable Daphniphyllum alkaloids.

Cytotoxic Activity

The cytotoxicity of Daphniphyllum alkaloids against various cancer cell lines has been a primary focus of investigation. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

AlkaloidCell LineIC50 (µM)Reference
Daphnioldhanol A HeLa31.9[2]
Daphnezomine W HeLa16.0 (µg/mL)[3]
Macrolactone-containing alkaloid HeLa~3.89[4]
Daphnicyclidin M P-3885.7[5]
Daphnicyclidin N P-3886.5[5]
Macropodumine C P-38810.3[5]
Daphnicyclidin A P-38813.8[5]
Anti-inflammatory Activity

Several Daphniphyllum alkaloids have been investigated for their potential to modulate inflammatory pathways, with a particular focus on the inhibition of the NF-κB signaling pathway.

AlkaloidAssayActivityReference
Secodaphniphylline TNFα-induced NF-κB activationSignificant inhibition at 50 µM[6][7]
Caldaphnidine E TNFα-induced NF-κB activationSignificant inhibition at 50 µM[6][7]
Daphnioldhanin E TNFα-induced NF-κB activationSignificant inhibition at 50 µM[6][7]
Anti-HIV Activity

Certain dimeric Daphniphyllum alkaloids have demonstrated notable antiviral properties.

AlkaloidAssayEC50 (µM)Reference
Logeracemin A Anti-HIV4.5 ± 0.1[8][9][10][11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. The following are methodologies for key assays used to evaluate the biological activities of Daphniphyllum alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test alkaloid. Include a solvent control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 30 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor in response to an inflammatory stimulus.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Compound Pre-treatment: Pre-treat the transfected cells with different concentrations of the Daphniphyllum alkaloid for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), to the cell culture medium.

  • Incubation: Incubate the cells for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-κB activation is determined by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.

Neuroprotective Activity Assessment

Various in vitro assays can be employed to evaluate the neuroprotective potential of Daphniphyllum alkaloids.

  • Induction of Neuronal Damage: Utilize models of neuronal damage, such as oxidative stress induced by hydrogen peroxide (H₂O₂) or glutamate-induced excitotoxicity in neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

  • Compound Treatment: Pre-treat the neuronal cells with the test alkaloids before or during the induction of damage.

  • Assessment of Cell Viability: Measure cell viability using assays like the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH).

  • Measurement of Oxidative Stress: Quantify reactive oxygen species (ROS) production using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

  • Apoptosis Assays: Assess apoptosis by methods such as TUNEL staining or caspase activity assays.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a critical regulator of inflammation. Some Daphniphyllum alkaloids have been shown to inhibit this pathway.

NF_kB_Inhibition cluster_complex TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Daphniphyllum_Alkaloid Daphniphyllum Alkaloid Daphniphyllum_Alkaloid->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Daphniphyllum alkaloids.

Experimental Workflow for Cytotoxicity Screening

This workflow outlines the key steps in determining the cytotoxic effects of the alkaloids.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells add_alkaloids Add Daphniphyllum Alkaloids (Varying Concentrations) seed_cells->add_alkaloids incubate Incubate for 72 hours add_alkaloids->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance (570 nm) mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the cytotoxicity of Daphniphyllum alkaloids.

References

Validating the Biological Activity of Calyciphylline A and Its Analogs In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the precise molecular target of Calyciphylline A remains to be definitively identified, in vitro studies have demonstrated that this complex Daphniphyllum alkaloid, along with its structural analogs, modulates key cellular signaling pathways implicated in inflammation, cell growth, and cellular homeostasis. This guide provides a comparative overview of the reported biological effects of this compound-related compounds on the NF-κB, TGF-β, and autophagy pathways, benchmarking them against established inhibitors. Detailed experimental protocols for foundational in vitro validation assays are also presented to support further research and drug discovery efforts.

Comparative Analysis of Bioactivity

Table 1: Comparison of NF-κB Pathway Inhibitors

Compound/AlkaloidMechanism of Action/Observed EffectCell LineConcentration/IC50
Daphniphyllum Alkaloids (e.g., Compounds 22, 23, 26) Significant NF-κB transcriptional inhibitory activity.Not Specified50 µM
QNZ (EVP4593) Potent inhibitor of NF-κB activation.Jurkat T cellsIC50: 11 nM
BAY 11-7082 Irreversibly inhibits TNF-α-induced IκBα phosphorylation.Not SpecifiedNot Specified
TPCA-1 Inhibitor of IKK-2.Cell-free assayIC50: 17.9 nM

Table 2: Comparison of TGF-β Pathway Inhibitors

Compound/AlkaloidMechanism of Action/Observed EffectCell LineConcentration/IC50
Daphniphyllum Alkaloids (e.g., Compounds 16, 18) Significant TGF-β inhibitory activity.HepG250 µM
SB-431542 Selective inhibitor of ALK5.Renal Cancer CellsNot Specified
Galunisertib (LY2157299) Inhibits TGF-β receptor I, reducing SMAD2 phosphorylation.Lung and Breast Cancer CellsNot Specified
Conophylline Inhibits TGF-β-induced apoptosis and promoter activity.Rat Hepatoma and Mink Lung CellsNot Specified

Table 3: Comparison of Autophagy Modulators

Compound/AlkaloidMechanism of Action/Observed EffectCell LineConcentration
Daphniphyllum Alkaloids (e.g., Compounds 24, 26) Induced autophagic puncta and mediated LC3-II conversion.HEK293Not Specified
Bafilomycin A1 Inhibits the late phase of autophagy (lysosomal fusion).VariousNot Specified
3-Methyladenine (3-MA) Inhibits the early stage of autophagy (PI3K inhibitor).VariousNot Specified
Rapamycin Induces autophagy by inhibiting mTOR.VariousNot Specified

Experimental Protocols for In Vitro Validation

The following are detailed methodologies for key experiments to validate the effects of compounds on the NF-κB, TGF-β, and autophagy signaling pathways.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.

a. Cell Culture and Transfection:

  • Seed human embryonic kidney (HEK293) cells in a 96-well plate at a suitable density.

  • Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization of transfection efficiency.

  • Incubate for 24 hours to allow for plasmid expression.

b. Compound Treatment and Stimulation:

  • Pre-treat the transfected cells with varying concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.

c. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly luciferase activity using a luminometer.

  • Subsequently, measure Renilla luciferase activity in the same wells.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

TGF-β Induced SMAD2/3 Phosphorylation via Western Blot

This method assesses the inhibition of the TGF-β signaling pathway by measuring the phosphorylation of its downstream effectors, SMAD2 and SMAD3.

a. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HaCaT or A549) to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with the test compound for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

b. Protein Extraction and Quantification:

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

c. Western Blotting:

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.

Autophagy Assessment by LC3-II Conversion and Puncta Formation

This involves two complementary methods to monitor autophagy: Western blotting for the conversion of LC3-I to LC3-II and fluorescence microscopy for the visualization of LC3 puncta.

a. Western Blot for LC3-I to LC3-II Conversion:

  • Culture cells (e.g., HEK293 or HeLa) and treat with the test compound for a specified time. Include a positive control (e.g., rapamycin) and a negative control.

  • To assess autophagic flux, treat a parallel set of cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the last few hours of the experiment.

  • Lyse the cells and perform Western blotting as described above, using a primary antibody against LC3.

  • The conversion of the cytosolic form (LC3-I) to the autophagosome-associated lipidated form (LC3-II) is indicative of autophagy induction. An accumulation of LC3-II in the presence of a lysosomal inhibitor confirms increased autophagic flux.

b. Fluorescence Microscopy for LC3 Puncta Formation:

  • Seed cells on coverslips and transfect with a GFP-LC3 or RFP-LC3 expression vector.

  • Treat the cells with the test compound.

  • Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope. The formation of distinct fluorescent puncta (representing autophagosomes) in the cytoplasm indicates the induction of autophagy.

Visualizing the Molecular Pathways and Experimental Workflow

To further elucidate the biological context and experimental design, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293, HepG2) treatment Treat Cells with Test Compound cell_culture->treatment compound_prep Prepare Test Compound (this compound) compound_prep->treatment stimulation Stimulate Pathway (e.g., TNF-α, TGF-β1) treatment->stimulation autophagy_assay LC3 Conversion/ Puncta Formation treatment->autophagy_assay Autophagy Pathway nfkb_assay NF-κB Reporter Assay stimulation->nfkb_assay NF-κB Pathway tgfb_assay Western Blot (pSMAD2/3) stimulation->tgfb_assay TGF-β Pathway data_quant Quantify Results (Luminescence, Band Density, Puncta Count) nfkb_assay->data_quant tgfb_assay->data_quant autophagy_assay->data_quant comparison Compare to Controls & Known Inhibitors data_quant->comparison

Caption: General experimental workflow for in vitro validation.

NFkB_Pathway cluster_complex TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Activates CalyciphyllineA Daphniphyllum Alkaloids CalyciphyllineA->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway.

TGFb_Pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates (P) SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates (P) SMAD4 SMAD4 SMAD23->SMAD4 Complex Formation Nucleus Nucleus SMAD4->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates CalyciphyllineA Daphniphyllum Alkaloids CalyciphyllineA->TGFbRI Inhibits?

Caption: Canonical TGF-β/SMAD signaling pathway.

Autophagy_Pathway ULK1 ULK1 Complex PI3K_C3 PI3K Class III Complex ULK1->PI3K_C3 Activates Phagophore Phagophore (Isolation Membrane) PI3K_C3->Phagophore Initiates Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure LC3I LC3-I LC3II LC3-II LC3I->LC3II Lipidation LC3II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome CalyciphyllineA Daphniphyllum Alkaloids CalyciphyllineA->Phagophore Induces?

Caption: Key stages of the autophagy pathway.

Comparative Analysis of Calyciphylline A's Potential Enzyme Inhibition Through In Silico Docking Scores

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the theoretical binding affinities of Calyciphylline A with potential enzyme targets, benchmarked against known enzyme inhibitors. Due to the absence of direct molecular docking studies for this compound in publicly available literature, this analysis leverages the known cytotoxic activities of the broader Daphniphyllum alkaloid family to infer potential enzyme interactions. The docking scores of established inhibitors for these probable targets are presented to offer a comparative context for future in silico research on this compound.

Introduction to this compound and its Biological Context

This compound is a complex polycyclic alkaloid belonging to the Daphniphyllum family. These natural products are known for their intricate molecular architectures and a wide spectrum of biological activities, including pronounced cytotoxic effects against various cancer cell lines. This observed cytotoxicity suggests that this compound may exert its effects by inhibiting key enzymes involved in cell division and proliferation, such as topoisomerases and tubulin.

Comparative Docking Scores

In the absence of specific molecular docking data for this compound, this section provides a compilation of docking scores for known inhibitors of enzymes that are plausible targets based on the cytotoxic profile of Daphniphyllum alkaloids. The data presented here focuses on Topoisomerase II alpha, a critical enzyme in DNA replication and a common target for anticancer drugs.

It is imperative to understand that docking scores are predictive values that estimate the binding affinity between a ligand and a protein. These scores are highly dependent on the computational algorithm and force field used, and therefore, direct comparison of scores generated from different studies should be approached with caution.

Table 1: Comparative Docking Scores of Known Topoisomerase II Alpha Inhibitors

CompoundTarget EnzymePDB IDDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
MitoxantroneTopoisomerase IINot Specified-25.843--
Bisantrene HClTopoisomerase IINot Specified-25.022--
DaunorubicinTopoisomerase IINot Specified-26.231--
m-AMSATopoisomerase IINot Specified-25.022--
RubidazoneTopoisomerase IINot Specified-32.894--

Experimental Protocols

The following outlines a generalized experimental protocol for a comparative molecular docking study, which could be applied to this compound.

1. Preparation of Protein and Ligand Structures:

  • Protein Preparation: The 3D crystal structure of the target enzyme (e.g., human Topoisomerase II alpha) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using a molecular modeling software suite.

  • Ligand Preparation: The 3D structure of this compound and known inhibitors are generated and optimized to their lowest energy conformation.

2. Molecular Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the enzyme to specify the search space for the ligand.

  • Docking Run: A docking algorithm (e.g., AutoDock, Glide, or GOLD) is used to predict the binding poses of the ligands within the enzyme's active site. The program samples a large number of possible conformations and orientations.

3. Scoring and Analysis:

  • Binding Affinity Estimation: The docking poses are ranked using a scoring function that estimates the free energy of binding. The most negative score typically represents the most favorable binding mode.

  • Interaction Analysis: The top-ranked poses are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the enzyme.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of a comparative docking study and a potential signaling pathway that could be investigated for this compound based on its cytotoxic potential.

experimental_workflow cluster_prep Preparation Phase cluster_docking Computational Phase cluster_analysis Analysis Phase cluster_comparison Comparative Evaluation protein_prep Protein Structure Preparation docking Molecular Docking Simulation protein_prep->docking ligand_prep Ligand Structure (this compound & Inhibitors) Preparation ligand_prep->docking scoring Docking Score Calculation docking->scoring interaction Binding Mode Analysis docking->interaction comparison Comparison of Docking Scores scoring->comparison interaction->comparison

Caption: A generalized workflow for a comparative molecular docking study.

signaling_pathway Calyciphylline_A This compound Topoisomerase_II Topoisomerase IIα Calyciphylline_A->Topoisomerase_II Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication Blocks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: A hypothesized signaling pathway for this compound's cytotoxic effects.

Conclusion

While direct experimental evidence of this compound's enzyme inhibitory activity through molecular docking is not yet available, the data on known inhibitors of probable target enzymes provide a valuable benchmark. The presented workflow and hypothesized pathway offer a roadmap for future research to elucidate the precise mechanism of action of this potent natural product. Further in silico and in vitro studies are warranted to validate these predictions and explore the full therapeutic potential of this compound.

Assessing the Purity of Synthetic Calyciphylline A: A Comparative Guide Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous verification of a synthetic compound's purity is a cornerstone of chemical research and pharmaceutical development. This guide provides a comprehensive framework for assessing the purity of synthetically derived Calyciphylline A, a complex Daphniphyllum alkaloid, by comparing it against a certified reference standard.[1][2][3] The use of orthogonal analytical techniques is crucial for obtaining an accurate and reliable purity profile, ensuring the material's suitability for subsequent applications. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents a clear comparison of the expected data.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is essential for a thorough purity assessment. While chromatographic methods like HPLC are excellent for determining the relative abundance of components in a mixture, spectroscopic methods such as qNMR provide an absolute measure of purity against a certified internal standard.[4][5] LC-MS is indispensable for the structural elucidation of potential impurities.[6]

Table 1: Summary of Purity Analysis Data

ParameterSynthetic this compoundReference StandardMethod
Purity (Area %) 98.6%>99.8%HPLC-UV (254 nm)
Purity (w/w %) 98.2%>99.5%¹H-qNMR
Major Impurity 1 0.8% (m/z = [Expected Value])Not DetectedLC-MS
Major Impurity 2 0.3% (m/z = [Expected Value])Not DetectedLC-MS
Residual Solvents Toluene (150 ppm)<50 ppm¹H-NMR
Water Content 0.15%<0.1%Karl Fischer Titration

Experimental Protocols

The following sections detail the standardized methodologies for the primary analytical techniques used in this comparative assessment.

Protocol 1: Purity Determination by HPLC-UV

This protocol describes a general reverse-phase HPLC method for determining the purity of this compound based on the relative peak area.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Sample Preparation:

    • Accurately weigh and dissolve both the synthetic this compound and the reference standard in acetonitrile (B52724) to a final concentration of approximately 0.5 mg/mL.

    • Filter the samples through a 0.22 µm syringe filter prior to injection.[4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 20% B

      • 18.1-22 min: Hold at 20% B (re-equilibration)

  • Data Analysis: Integrate all peaks detected in the chromatogram. The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks.[5]

    • Formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) × 100

Protocol 2: Purity Determination by Quantitative ¹H-NMR (qNMR)

This protocol provides an absolute purity assessment (w/w %) using an internal standard.

  • Instrumentation: A high-field NMR spectrometer (500 MHz or higher is recommended for optimal signal dispersion).

  • Materials:

    • Analyte: Accurately weighed sample of synthetic this compound or reference standard.

    • Internal Standard (IS): A certified reference material with a known purity (e.g., Maleic Anhydride, Dimethyl Sulfone) that has protons resonating in a clear region of the spectrum.[4]

    • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): A long delay of at least 5 times the longest T1 of the protons of interest (e.g., 30 seconds) to ensure full relaxation.

    • Number of Scans: 16 or higher for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (w/w %) = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the internal standard.

Protocol 3: Impurity Profiling by LC-MS

This protocol is designed to identify and confirm the molecular weight of the main component and any potential impurities.

  • Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Use the same column and mobile phase conditions as described in Protocol 1 to ensure correlation between UV and MS data.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan mode to detect all ions. A data-dependent MS/MS scan can be included to obtain fragmentation data for impurity identification.

  • Data Analysis:

    • Confirm the mass of the main peak corresponds to the protonated molecule of this compound ([M+H]⁺, C₂₃H₃₂NO₄⁺).[7]

    • Analyze the mass spectra of minor peaks to determine their elemental formulas and propose structures for potential synthesis-related impurities or degradation products.

Experimental Workflow Visualization

Purity_Assessment_Workflow cluster_samples Sample Input cluster_prep Preparation cluster_analysis Analytical Techniques cluster_data Data Output cluster_conclusion Conclusion synth_sample Synthetic this compound sample_prep Sample Preparation (Weighing, Dissolving, Filtering) synth_sample->sample_prep ref_standard Reference Standard ref_standard->sample_prep hplc HPLC-UV Analysis sample_prep->hplc qnmr qNMR Analysis sample_prep->qnmr lcms LC-MS Analysis sample_prep->lcms hplc_data Relative Purity (%) hplc->hplc_data Chromatogram qnmr_data Absolute Purity (w/w %) qnmr->qnmr_data Spectrum lcms_data Impurity Profile & ID lcms->lcms_data Mass Spectra final_assessment Comparative Purity Assessment Report hplc_data->final_assessment qnmr_data->final_assessment lcms_data->final_assessment

Caption: Workflow for the comparative purity assessment of synthetic this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Calyciphylline A, a complex alkaloid, ensuring minimal environmental impact and adherence to safety protocols.

Immediate Safety and Handling Precautions

This compound is classified with significant health hazards, including acute oral toxicity and potential reproductive toxicity. Therefore, strict adherence to safety measures is crucial during handling and disposal.

Key Handling Protocols:

  • Engineering Controls: Always work within a certified chemical fume hood to avoid inhalation of the substance.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye, and face protection.

  • Hygiene Practices: Wash skin thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used.

  • Emergency Procedures:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

    • If Exposed or Concerned: Seek medical advice or attention.

    • Skin Contact: Remove all contaminated clothing immediately and rinse the skin with water/shower.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

Quantitative Safety Data

The following table summarizes the key hazard information for this compound, based on its Safety Data Sheet (SDS).

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.

  • Segregation and Labeling:

    • Isolate waste this compound, including any contaminated materials (e.g., pipette tips, gloves, empty vials), from other laboratory waste streams.

    • Clearly label the waste container as "Hazardous Waste: this compound" and include the relevant hazard pictograms (e.g., skull and crossbones, health hazard).

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the waste.

    • Ensure the container is tightly closed to prevent any release of the substance.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • The storage area should be locked or accessible only to authorized personnel.

  • Arrangement for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a certified hazardous waste contractor.

    • Provide the EHS department and the disposal company with a copy of the this compound Safety Data Sheet.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

CalyciphyllineA_Disposal_Workflow cluster_lab Laboratory Operations cluster_storage Waste Accumulation cluster_disposal Final Disposal start This compound Waste Generation segregate Segregate Waste start->segregate label_waste Label as Hazardous Waste segregate->label_waste containerize Place in a Sealed, Compatible Container label_waste->containerize store Store in a Secure, Designated Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs professional_disposal Dispose via Approved Waste Disposal Plant contact_ehs->professional_disposal

This compound Disposal Workflow

Essential Safety and Handling Protocols for Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The cornerstone of safely handling Calyciphylline A is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for activities involving this potent compound, based on general guidelines for handling hazardous alkaloids[3][4][5][6][7].

PPE ComponentSpecificationRecommended Use
Gloves Chemically resistant, powder-free nitrile gloves (double-gloving recommended). Must be compliant with ASTM D6978-05.Required for all handling activities, including preparation, administration, and disposal.
Gown Disposable, solid-front gown with back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs.Required when there is a potential for splashing or contamination of clothing.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.Required for all handling activities.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used when handling powders or if aerosols may be generated. For potential vapors, a respirator with an appropriate chemical cartridge is necessary.Required when handling the solid compound or when there is a risk of generating aerosols or vapors.
Head and Shoe Covers Disposable head/hair and shoe covers.Recommended to prevent the spread of contamination.

Operational and Disposal Plans

A clear and well-defined operational and disposal plan is critical for maintaining a safe laboratory environment. The following procedural steps provide guidance for the safe handling and disposal of this compound.

Operational Protocol:

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC)[3].

  • Pre-Operational Checks: Before commencing any work, ensure that all necessary PPE is available and in good condition. Verify that the fume hood or BSC is functioning correctly.

  • Donning PPE: Put on PPE in the following order: gown, inner gloves, respiratory protection (if required), eye and face protection, and outer gloves[3].

  • Handling the Compound:

    • When handling the solid form, use caution to avoid generating dust.

    • For weighing and transferring, use a containment system like a glove box if possible[4].

    • When working with solutions, avoid splashes and the formation of aerosols[4].

  • Decontamination: After each procedure, decontaminate all surfaces and equipment with an appropriate solvent.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The general sequence is outer gloves, gown, and then inner gloves. Wash hands thoroughly with soap and water after removing all PPE[4].

Disposal Plan:

All waste contaminated with this compound, including used PPE, disposable labware, and cleaning materials, must be treated as hazardous waste.

Waste TypeDisposal Procedure
Contaminated Solid Waste Place in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
Contaminated Liquid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
Sharps Waste Dispose of in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.

All hazardous waste must be disposed of in accordance with institutional, local, and national regulations[4].

Experimental Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

start Start: Prepare for Handling this compound designated_area Work in Designated Area (Fume Hood / BSC) start->designated_area don_ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) designated_area->don_ppe handle_compound Handle this compound (Solid or Solution) don_ppe->handle_compound decontaminate Decontaminate Work Area and Equipment handle_compound->decontaminate doff_ppe Doff PPE Carefully decontaminate->doff_ppe dispose_waste Segregate and Dispose of Hazardous Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End: Procedure Complete wash_hands->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.